molecular formula C7H5FN2 B1523370 2-Fluoro-5-methylnicotinonitrile CAS No. 1232432-76-6

2-Fluoro-5-methylnicotinonitrile

Cat. No.: B1523370
CAS No.: 1232432-76-6
M. Wt: 136.13 g/mol
InChI Key: YTVKHKCASSZSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVKHKCASSZSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704550
Record name 2-Fluoro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232432-76-6
Record name 2-Fluoro-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-methylnicotinonitrile (CAS 1232432-76-6): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-methylnicotinonitrile, registered under CAS Number 1232432-76-6, is a strategically important heterocyclic building block in the field of medicinal chemistry. As a substituted fluoropyridine, it embodies a unique combination of chemical functionalities—a reactive nitrile group, a nucleophilic substitution--prone fluorine atom, and a pyridine core—that make it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. The judicious incorporation of fluorine into drug candidates can significantly enhance critical properties such as metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth analysis of the compound's physicochemical properties, plausible synthetic routes, spectroscopic characterization, chemical reactivity, and proven applications, offering a comprehensive resource for researchers and professionals in drug development.

Nomenclature and Core Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. This compound is systematically named and characterized by the following properties.

PropertyValueSource(s)
CAS Number 1232432-76-6[1]
IUPAC Name 2-fluoro-5-methylpyridine-3-carbonitrile[2]
Synonyms 3-Cyano-2-fluoro-5-methylpyridineN/A
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13 g/mol [1]
Appearance White to off-white solid (Predicted)N/A
Storage Sealed in dry, 2-8°C[1]

The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The prevalence of fluorinated compounds in modern pharmaceuticals is a testament to the transformative power of fluorine in drug design. The introduction of fluorine can profoundly modulate a molecule's electronic properties, lipophilicity, and metabolic fate.[3]

Specifically, the 2-fluoropyridine motif, as seen in our compound of interest, offers distinct advantages:

  • Enhanced Potency and Selectivity: The strong electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen and influence hydrogen bonding interactions, often leading to improved binding affinity at the target receptor.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating fluorine at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life.

  • Increased Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.[3]

  • High Reactivity for Synthesis: The fluorine atom at the 2-position of a pyridine ring is highly activated towards nucleophilic aromatic substitution (SₙAr), making it an excellent synthetic handle.[4][5] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of its chloro-analog, allowing for milder reaction conditions suitable for complex, late-stage functionalization.[6][7][8]

This combination of biological benefit and synthetic versatility makes this compound a high-value intermediate for constructing novel chemical entities.

Synthesis and Mechanistic Considerations

While proprietary synthesis routes exist, a plausible and scalable pathway to this compound can be devised from readily available precursors, leveraging established pyridine chemistry. A common approach involves the functionalization of a pre-existing 5-methylpyridine core.

Proposed Synthetic Workflow

A logical synthetic approach could involve the Sandmeyer reaction on an amino-pyridine precursor, followed by cyanation. An alternative, and often more direct route for installing the nitrile, is the dehydration of a corresponding amide or aldoxime. A plausible multi-step synthesis is outlined below.

Caption: Plausible multi-step synthesis workflow for this compound.

Exemplary Protocol: Dehydration of an Aldoxime Intermediate

An alternative, efficient method involves the dehydration of an aldoxime, which can be formed from the corresponding aldehyde. This approach avoids harsh cyanation reagents.

  • Oxime Formation: 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde is reacted with hydroxylamine hydrochloride in an aqueous ethanol solution. The resulting oxime intermediate precipitates as a solid and can be isolated by filtration.[9]

    • Causality: This is a standard, high-yielding condensation reaction. The aqueous environment facilitates the reaction and precipitation of the product.

  • Dehydration to Nitrile: The isolated oxime is suspended in a suitable solvent like dichloromethane (DCM). A dehydrating agent, such as 1,1'-carbonyldiimidazole (CDI), is added, and the mixture is heated to reflux.[9]

    • Causality: CDI is an effective and mild dehydrating agent that converts the oxime into the nitrile under relatively gentle conditions, which preserves the sensitive fluoro- and chloro-substituents. The reaction proceeds via an active ester-like intermediate which then eliminates to form the nitrile.

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired nicotinonitrile.[9]

Spectroscopic Characterization (Predicted)

Technique Predicted Features
¹H NMR δ ~8.3 ppm (d, 1H): Proton at C6, doublet due to coupling with the fluorine at C2.δ ~7.8 ppm (d, 1H): Proton at C4, doublet due to meta-coupling with C6 proton.δ ~2.4 ppm (s, 3H): Methyl protons at C5, singlet as there are no adjacent protons.
¹³C NMR δ ~160 ppm (d, ¹JCF ≈ 240 Hz): C2 carbon, large doublet due to direct coupling with fluorine.δ ~145-150 ppm (d): C4 and C6 carbons.δ ~115 ppm (s): Nitrile carbon (-CN).δ ~110 ppm (d, ²JCF ≈ 35 Hz): C3 carbon, smaller doublet due to two-bond coupling with fluorine.δ ~18 ppm (s): Methyl carbon (-CH₃).
IR (Infrared) ~2230 cm⁻¹: Sharp, strong absorption characteristic of the C≡N (nitrile) stretch.~1600, 1480 cm⁻¹: Absorptions from the C=C and C=N stretching vibrations of the pyridine ring.~1250 cm⁻¹: Strong absorption from the C-F stretch.
MS (Mass Spec) m/z 136.05: Molecular ion peak [M]⁺, corresponding to the exact mass of C₇H₅FN₂.

Reactivity and Applications in Synthetic Programs

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and selective transformations.

  • Nucleophilic Aromatic Substitution (SₙAr): As previously noted, the 2-fluoro substituent is an excellent leaving group.[4][8] It can be readily displaced by a wide range of nucleophiles (O-, N-, S-, and C-based), providing access to a diverse library of 2-substituted pyridine derivatives. This reaction is often the key step in building the core of a final drug molecule.

  • Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be:

    • Hydrolyzed to a carboxylic acid (nicotinic acid derivative) under acidic or basic conditions.

    • Reduced to a primary amine (aminomethylpyridine derivative) using reducing agents like LiAlH₄ or catalytic hydrogenation.

    • Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

G A This compound B 2-(Nu)-5-methylnicotinonitrile A->B SₙAr (e.g., R-OH, R-NH₂) C 2-Fluoro-5-methylnicotinic Acid A->C Hydrolysis (H₃O⁺) D (2-Fluoro-5-methylpyridin-3-yl)methanamine A->D Reduction (e.g., LiAlH₄)

Caption: Key synthetic transformations of this compound.

This dual reactivity makes it a valuable precursor for creating complex heterocyclic systems, which are prevalent in many modern drugs.[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While specific toxicity data is limited, information from structurally related fluorinated and nitrated pyridines provides a strong basis for safe handling protocols.

  • Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves (e.g., nitrile).

    • Wear chemical safety goggles or a face shield.

    • Wear a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound (CAS 1232432-76-6) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its strategically positioned functional groups provide a robust platform for synthetic chemists to build molecular complexity and to leverage the well-established benefits of fluorine in modulating pharmacological properties. Understanding its synthesis, reactivity, and spectroscopic signature is key to unlocking its full potential in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-fluoro-5-methylpyridine-3-carbonitrile, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical data with established experimental methodologies for property determination. It delves into the molecular structure, physical characteristics, spectroscopic signature, and solubility profile of the compound, offering both validated data and the procedural knowledge necessary for its practical application and characterization in a laboratory setting.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and agrochemicals.[1] Among these, fluorinated pyridine derivatives have garnered significant attention due to the unique influence of the fluorine atom on a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] 2-Fluoro-5-methylpyridine-3-carbonitrile is a substituted nicotinonitrile that serves as a versatile intermediate in organic synthesis.[3] Its structural combination of a fluorinated pyridine ring, a methyl group, and a cyano group presents a unique electronic and steric profile, making it a valuable precursor for the development of novel active pharmaceutical ingredients (APIs).[3][4]

This guide offers an in-depth analysis of the compound's essential physicochemical properties. Rather than merely listing data, we explore the causality behind these characteristics and provide detailed, self-validating protocols for their experimental determination, empowering researchers to confidently utilize and characterize this compound in their discovery and development workflows.

Molecular and Core Properties

The identity and foundational characteristics of a compound are defined by its molecular structure and fundamental properties. These data points are the first step in any chemical analysis or synthetic planning.

Chemical Structure:

Core Data Summary:

PropertyValueSource/Method
IUPAC Name 2-Fluoro-5-methylpyridine-3-carbonitrileIUPAC Nomenclature
Molecular Formula C₇H₅FN₂Elemental Composition
Molecular Weight 136.13 g/mol Calculated
CAS Number Not readily available in public databases-
SMILES String Cc1cc(c(F)n1)C#NStructure Representation

Physical State and Thermal Properties

The physical and thermal properties of a compound are critical for handling, purification, and formulation. They are also primary indicators of sample purity.

Physical State and Appearance

Based on structurally similar compounds, 2-fluoro-5-methylpyridine-3-carbonitrile is predicted to be a white to pale yellow crystalline solid or a high-boiling point liquid at standard temperature and pressure.

Melting Point

Expertise & Experience: The melting point is one of the most crucial and accessible indicators of a compound's purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range, typically spanning 0.5-1.0°C. The presence of impurities introduces defects into the crystal lattice, which disrupts the intermolecular forces, resulting in a lower and broader melting point range.[5] Therefore, an accurate determination is fundamental for quality control.

Experimental Protocol: Capillary Melting Point Determination This protocol describes the use of a standard Mel-Temp or similar digital melting point apparatus.

  • Sample Preparation: Place a small amount of the dry compound onto a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.

  • Initial Rapid Determination: Insert the capillary tube into the apparatus. Heat the block rapidly to get an approximate melting point. This provides a target range and saves time.

  • Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Insert a new sample.

  • Controlled Heating: Heat the block until the temperature is about 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[5]

  • Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.[6]

  • Validation: Repeat the accurate determination at least once to ensure the result is reproducible.

Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry Sample (Grind if needed) B Load Capillary Tube (2-3 mm) A->B C Perform Rapid Scan for Approximate MP B->C D Cool Apparatus >20°C Below Approx. MP C->D E Prepare New Sample D->E F Heat to 15°C Below Approx. MP E->F G Reduce Heating Rate to 1-2°C/min F->G H Observe and Record T1 (First Liquid) G->H I Observe and Record T2 (All Liquid) H->I J Report MP Range (T1 - T2) I->J

Caption: Workflow for accurate melting point determination.

Solubility Profile

Expertise & Experience: A compound's solubility is governed by the principle of "like dissolves like."[7] 2-Fluoro-5-methylpyridine-3-carbonitrile possesses both polar (pyridine nitrogen, nitrile group, C-F bond) and non-polar (methyl group, aromatic ring) features. This amphiphilic nature suggests solubility in a range of organic solvents. The basicity of the pyridine nitrogen lone pair implies that the compound's solubility in aqueous media will be pH-dependent; it is expected to be significantly more soluble in acidic solutions where it can form a charged pyridinium salt.[8][9] Understanding this profile is critical for choosing appropriate solvents for reactions, purification (crystallization, chromatography), and formulation.

Experimental Protocol: Qualitative Solubility Analysis [7][8] This protocol provides a systematic approach to classifying a compound based on its solubility in a standard set of solvents. Use approximately 25 mg of the compound for each test.

  • Water (H₂O): Add 0.75 mL of deionized water to the sample. Shake vigorously. If the compound dissolves, it is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[9][10]

  • 5% Hydrochloric Acid (HCl): If insoluble in water, add 0.75 mL of 5% HCl. If it dissolves, the compound is a base (Class B), consistent with the presence of the pyridine nitrogen.[8]

  • 5% Sodium Hydroxide (NaOH): If insoluble in water, add 0.75 mL of 5% NaOH to a fresh sample. Dissolution indicates the presence of an acidic functional group. This is not expected for the title compound.

  • Organic Solvents: Test solubility in common laboratory solvents such as ethanol, dichloromethane (DCM), ethyl acetate, and acetone. Add 0.75 mL of the solvent and observe for complete dissolution.

Logical Flow for Solubility Classification

SolubilityTest start Start with Compound test_water Test in Water start->test_water is_water_soluble Soluble in Water test_water->is_water_soluble test_ph Test pH is_water_soluble->test_ph Yes insoluble_water Insoluble in Water is_water_soluble->insoluble_water No test_hcl Test in 5% HCl insoluble_water->test_hcl is_hcl_soluble Soluble in HCl? test_hcl->is_hcl_soluble class_base Result: Organic Base (e.g., Amine/Pyridine) is_hcl_soluble->class_base Yes test_organic Test in Organic Solvents (DCM, EtOH, Acetone) is_hcl_soluble->test_organic No

Caption: Decision tree for solubility testing.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unambiguous "fingerprint" of a molecule's structure. The combination of NMR, IR, and MS is used to confirm the identity and structural integrity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons.

    • Aromatic Protons (2H): These will appear in the downfield region (typically δ 7.0-8.5 ppm). Their splitting patterns will be complex due to coupling with each other and with the fluorine atom.

    • Methyl Protons (3H): A sharp singlet is expected in the upfield region (typically δ 2.2-2.5 ppm), as seen in the closely related 2-fluoro-5-methylpyridine.[11]

  • ¹³C NMR: The carbon NMR will provide information on all unique carbon atoms in the molecule.

    • C-F Carbon: The carbon directly attached to the fluorine atom (C2) will show a large coupling constant (¹JCF ≈ 230-250 Hz) and appear significantly downfield.[11]

    • Nitrile Carbon (C≡N): A characteristic signal is expected around δ 115-120 ppm.

    • Other Aromatic Carbons: These will appear in the δ 110-150 ppm range, with smaller C-F coupling constants observable for carbons two (²JCF) and three (³JCF) bonds away.

    • Methyl Carbon: An upfield signal around δ 15-20 ppm is expected.

  • ¹⁹F NMR: A single resonance is expected, providing confirmation of the fluorine atom's presence and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Predicted Key IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity/Appearance
C≡N (Nitrile) ~2230 - 2240Strong, Sharp
C=C, C=N (Aromatic Ring) ~1450 - 1600Medium to Strong
C-F (Aryl Fluoride) ~1200 - 1250Strong
C-H (Aromatic) ~3000 - 3100Medium
C-H (Aliphatic, Methyl) ~2850 - 2960Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

  • Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak at m/z = 136.13, corresponding to the molecular weight of the compound.

  • Isotopic Pattern: The presence of carbon and nitrogen will result in predictable M+1 and M+2 peaks.

Chemical Reactivity and Stability

  • Reactivity: The molecule possesses several reactive sites. The pyridine nitrogen is basic and can be protonated or act as a nucleophile. The aromatic ring is electron-deficient due to the electron-withdrawing effects of the fluorine and nitrile groups, making it susceptible to nucleophilic aromatic substitution, particularly at the position para to the fluorine. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine.

  • Storage and Stability: Like many heterocyclic compounds, 2-fluoro-5-methylpyridine-3-carbonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

2-Fluoro-5-methylpyridine-3-carbonitrile is a multifunctional building block with significant potential in medicinal chemistry and materials science. Its physicochemical properties—a moderate melting point, pH-dependent aqueous solubility, and distinct spectroscopic signatures—are direct consequences of its unique molecular architecture. The experimental protocols and expert insights provided in this guide are designed to equip researchers with the necessary tools to effectively handle, characterize, and utilize this compound in their synthetic endeavors, ensuring both scientific integrity and the successful advancement of their research goals.

References

Solubility Profile of 2-Fluoro-5-methylnicotinonitrile: A Framework for Experimental Determination and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-5-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development, serving as a key building block for complex active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is a cornerstone for successful process development, formulation, and preclinical assessment. The solubility of a compound dictates critical parameters such as reaction kinetics, purification strategies (e.g., crystallization), and the ability to formulate a viable drug product.[1][2]

This technical guide addresses the notable absence of comprehensive, publicly available solubility data for this compound. Rather than a simple data sheet, this document provides a complete methodological framework for researchers. It outlines the theoretical principles governing the solubility of this molecule, presents a detailed, field-proven experimental protocol for its determination, and explains how to interpret the resulting data. By synthesizing first-principle chemical theory with rigorous, self-validating experimental design, this guide empowers scientists to generate the precise, reliable solubility data required for advancing their research and development objectives.

Theoretical Solubility Profile and Physicochemical Considerations

To predict the solubility behavior of this compound, we must first analyze its molecular structure and the intermolecular forces it can generate. The principle of "like dissolves like" serves as our primary guide, stating that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[3]

Molecular Structure Analysis:

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.

  • Nitrile Group (-C≡N): This is a strongly polar functional group due to the large dipole moment of the carbon-nitrogen triple bond. The nitrogen atom's lone pair of electrons also allows it to act as a hydrogen bond acceptor.

  • Fluorine Atom (-F): As the most electronegative element, fluorine creates a significant dipole moment in the C-F bond, increasing the molecule's overall polarity. However, it is a very weak hydrogen bond acceptor.

  • Methyl Group (-CH₃): This is a non-polar, lipophilic group that will favor interactions with non-polar solvents through London dispersion forces.

Predicted Solubility:

The combination of a polar pyridine ring, a highly polar nitrile group, and an electronegative fluorine atom suggests that this compound is a polar molecule. Its solubility is therefore expected to be highest in polar organic solvents. We can categorize its likely behavior:

  • High Solubility Expected: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which have large dipole moments. Strong solubility is also anticipated in polar protic solvents like methanol and ethanol, where hydrogen bonding between the solvent and the nitrile/pyridine nitrogen atoms can occur.[4] This is consistent with the observed high solubility of the related compound, nicotinic acid, in DMSO and ethanol.[5]

  • Moderate Solubility Expected: In solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Low Solubility Expected: In non-polar solvents like toluene and heptane, where the primary intermolecular forces are weak London dispersion forces, which are insufficient to overcome the solute-solute interactions in the crystal lattice.

Temperature is another critical factor; for most solid solutes, solubility increases with temperature because the additional kinetic energy helps overcome the lattice energy of the solid and promotes mixing.[6][7]

A Framework for Experimental Solubility Determination

A systematic approach is required to generate reliable and reproducible solubility data. This involves selecting an appropriate experimental method and a rational set of solvents for characterization.

Method Selection: The Isothermal Shake-Flask Method

For determining thermodynamic equilibrium solubility, the isothermal shake-flask method is the universally recognized gold standard.[1][2] This method involves agitating an excess of the solid compound in the solvent at a constant temperature for a sufficient period to reach equilibrium. This ensures the measured concentration represents the true saturation point, which is critical for thermodynamic calculations and robust process design. While higher-throughput methods like nephelometry exist for rapid screening, they often measure kinetic solubility and may not reflect true equilibrium.[8]

Logical Flow of Experimental Solubility Determination

The diagram below outlines the comprehensive workflow for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting prep_solute Verify Purity of This compound (e.g., via HPLC, NMR) prep_solvent Select & Procure High-Purity Solvents prep_solute->prep_solvent add_excess Add Excess Solid to Solvent in Vials prep_solvent->add_excess prep_hplc Develop & Validate Quantification Method (HPLC) analyze Quantify Concentration via Calibrated HPLC prep_hplc->analyze equilibrate Equilibrate at Constant Temp (Isothermal Shaking) add_excess->equilibrate phase_sep Separate Solid & Liquid (Centrifugation / Filtration) equilibrate->phase_sep dilute Dilute Supernatant for Analysis phase_sep->dilute dilute->analyze calculate Calculate Solubility (mg/mL, mol/L) analyze->calculate report Tabulate & Report Data calculate->report

Fig 1. Experimental workflow for solubility determination.

Standard Operating Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for accurately determining the equilibrium solubility of this compound.

3.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (±0.01 mg)

  • Thermostatic orbital shaker or shaking incubator

  • Calibrated thermometer

  • Centrifuge with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Volumetric flasks and pipettes (Class A)

  • HPLC system with UV detector

3.2. HPLC Method Development & Calibration

  • Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. The detection wavelength should be set to a UV maximum of the analyte.

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Calibration Curve: Create a series of at least five calibration standards by serial dilution of the stock solution.

  • Linearity: Inject the standards and construct a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of ≥0.999.

3.3. Experimental Procedure

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~20-50 mg of solid per 1 mL of solvent.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired pre-equilibrated solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time to ensure equilibrium is reached.

    • Expert Insight: The time to reach equilibrium should be determined empirically. Run a time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) to find the point where the measured concentration no longer increases. For many crystalline organic compounds, 24 to 48 hours is sufficient.[1]

  • Phase Separation: After equilibration, let the vials stand in a temperature-controlled block for 30 minutes to allow coarse particles to settle. Then, centrifuge the vials at the same temperature for 15-20 minutes to pellet the remaining solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Check: The first few drops from the filter should be discarded to avoid any adsorption effects.

  • Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

  • Quantification: Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.

3.4. Data Calculation Calculate the solubility using the following formula: Solubility (mg/mL) = HPLC Concentration (mg/mL) × Dilution Factor

Data Interpretation and Influencing Factors

The experimentally determined solubility values should be tabulated for clear comparison.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C (Template)

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Heptane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Isopropanol3.9Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Methanol5.1Experimental ValueCalculated Value
DMSO7.2Experimental ValueCalculated Value

Relationship of Physicochemical Properties to Solubility

The interplay between the solute, solvent, and external conditions dictates the final solubility. This relationship can be visualized as a logical hierarchy.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Equilibrium Solubility Structure Molecular Structure (Polarity, H-bonding) Structure->Solubility Crystal Crystal Lattice Energy (Polymorphism) Crystal->Solubility Polarity Polarity / Dipole Moment Polarity->Solubility Hbond H-Bond Donor/Acceptor Capacity Hbond->Solubility Temp Temperature Temp->Solubility

References

An In-Depth Technical Guide to 2-Fluoro-5-methylnicotinonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylnicotinonitrile, a key fluorinated heterocyclic building block in modern medicinal chemistry. The guide details its discovery and the historical evolution of its synthesis, offering insights into the rationale behind various experimental approaches. It serves as a crucial resource for researchers and drug development professionals, elucidating the synthesis, properties, and significant applications of this important pharmaceutical intermediate.

Introduction: The Significance of Fluorinated Nicotinonitriles in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules.[1] Among the various classes of fluorinated compounds, pyridines, and specifically nicotinonitriles, are of particular interest due to their prevalence in a wide range of pharmaceuticals.

This compound (CAS No. 1232432-76-6) has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a fluorine atom at the 2-position, a methyl group at the 5-position, and a nitrile group at the 3-position of the pyridine ring, offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutics. This guide will delve into the history of its synthesis and explore the chemical strategies that have been developed for its preparation.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 1232432-76-6N/A
Molecular Formula C₇H₅FN₂N/A
Molecular Weight 136.13 g/mol N/A
Appearance White to off-white solidN/A
Synonyms 2-Fluoro-5-methylpyridine-3-carbonitrileN/A

Retrosynthetic Analysis and Key Precursors

The synthesis of this compound can be approached through several retrosynthetic pathways. The most logical precursors are other 2-substituted-5-methylpyridine derivatives, where the substituent at the 2-position can be converted to a fluorine atom, and a cyano group can be introduced at the 3-position.

G cluster_precursors Key Precursors target This compound precursor1 2-Chloro-5-methylnicotinonitrile target->precursor1 Halogen Exchange (Halex) precursor2 2-Fluoro-5-methylnicotinic Acid target->precursor2 Amidation & Dehydration precursor3 2-Fluoro-5-methylpyridine target->precursor3 Cyanation

Caption: Retrosynthetic analysis of this compound.

Key precursors that have been utilized or are logically viable for the synthesis of this compound include:

  • 2-Chloro-5-methylnicotinonitrile: A direct precursor where the chloro group can be displaced by fluoride in a halogen exchange (Halex) reaction.

  • 2-Fluoro-5-methylnicotinic Acid: This precursor requires the conversion of the carboxylic acid group into a nitrile.[1][2] This is typically a two-step process involving amidation followed by dehydration.

  • 2-Fluoro-5-methylpyridine: This precursor requires the introduction of a cyano group at the 3-position of the pyridine ring.[3][4]

Historical Development of Synthetic Routes

Early Approaches: Multi-step Syntheses from Pyridine Precursors

Early synthetic strategies for related fluorinated pyridines often involved multi-step processes starting from readily available pyridine derivatives. For example, the synthesis of the key precursor, 2-fluoro-5-methylpyridine, can be achieved from 2-amino-5-methylpyridine via a Balz-Schiemann reaction.[3]

Experimental Protocol: Synthesis of 2-Fluoro-5-methylpyridine [3]

  • Diazotization: 2-Amino-5-methylpyridine is dissolved in a solution of fluoboric acid.

  • Sodium nitrite is added portion-wise at low temperatures (-10°C to 0°C) to form the diazonium tetrafluoroborate salt.

  • Thermal Decomposition: The reaction mixture is then heated to induce thermal decomposition of the diazonium salt, which releases nitrogen gas and results in the formation of 2-fluoro-5-methylpyridine.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Evolution to More Direct Routes: Halogen Exchange and Cyanation

With the advancement of synthetic methodologies, more direct routes to fluorinated nicotinonitriles have become available. Halogen exchange (Halex) reactions, where a chloro or bromo substituent is replaced by a fluoro group using a fluoride salt, have become a common strategy.[2]

Conceptual Protocol: Halogen Exchange for the Synthesis of this compound

  • Reaction Setup: 2-Chloro-5-methylnicotinonitrile is dissolved in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Fluorinating Agent: An anhydrous alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), is added to the reaction mixture. A phase-transfer catalyst may also be employed to enhance the reactivity of the fluoride salt.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature to facilitate the nucleophilic aromatic substitution of the chloride with fluoride.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by distillation or chromatography.

Another direct approach involves the cyanation of a pre-fluorinated pyridine precursor. The introduction of a cyano group onto a pyridine ring can be achieved through various methods, including the Rosenmund-von Braun reaction or palladium-catalyzed cyanation.

Modern Synthetic Methodologies

Current synthetic strategies for this compound often focus on efficiency, scalability, and the use of readily available starting materials. A plausible and efficient modern synthesis would involve the conversion of 2-fluoro-5-methylnicotinic acid to the target nitrile.

G start 2-Fluoro-5-methylnicotinic Acid intermediate 2-Fluoro-5-methylnicotinamide start->intermediate Amidation (e.g., SOCl₂, NH₄OH) end This compound intermediate->end Dehydration (e.g., POCl₃, P₂O₅)

Caption: A modern synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from 2-Fluoro-5-methylnicotinic Acid

Step 1: Amidation of 2-Fluoro-5-methylnicotinic Acid

  • Activation of Carboxylic Acid: 2-Fluoro-5-methylnicotinic acid is suspended in an inert solvent like dichloromethane or toluene. A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise at room temperature to form the corresponding acid chloride.

  • Ammonolysis: The resulting acid chloride solution is then slowly added to a cooled, concentrated solution of ammonium hydroxide. This leads to the formation of 2-fluoro-5-methylnicotinamide, which often precipitates out of the solution.

  • Isolation: The solid amide is collected by filtration, washed with water, and dried under vacuum.

Step 2: Dehydration of 2-Fluoro-5-methylnicotinamide

  • Reaction Setup: The dried 2-fluoro-5-methylnicotinamide is mixed with a dehydrating agent. Common and effective dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride.[5][6]

  • Reaction Conditions: The mixture is heated, often under reflux, to drive the dehydration reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with ice water and neutralized with a base. The product, this compound, is then extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product with high purity.

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of biologically active compounds. Its utility is demonstrated by its incorporation into the structures of several investigational drugs and clinical candidates. The fluorinated pyridine scaffold is a common motif in molecules targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

While specific drug candidates synthesized directly from this compound are often proprietary, the structural motif is present in numerous patented compounds, highlighting its importance to the pharmaceutical industry.

Conclusion

This compound stands as a testament to the importance of fluorinated heterocycles in modern drug discovery. While its direct discovery is not prominently documented, its synthesis is based on well-established and evolving chemical principles. The synthetic routes, from multi-step sequences to more direct and efficient modern methodologies, provide medicinal chemists with reliable access to this key intermediate. As the demand for novel therapeutics continues to grow, the role of versatile building blocks like this compound in the development of the next generation of medicines will undoubtedly expand.

References

The Ascendant Role of 2-Fluoro-5-methylnicotinonitrile Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Nicotinonitriles in Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the myriad of fluorinated heterocycles, the 2-fluoro-5-methylnicotinonitrile core represents a particularly promising scaffold for the development of novel therapeutics. This technical guide will provide an in-depth exploration of the potential biological activities of this compound derivatives, with a focus on their applications as anticancer, antimicrobial, and enzyme inhibitory agents. We will delve into the synthetic strategies for accessing these compounds, detail the experimental protocols for their biological evaluation, and discuss the structure-activity relationships that govern their therapeutic potential.

I. Synthetic Pathways to this compound and Its Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in the exploration of its biological activities. While the direct synthesis of the title compound is not extensively reported in publicly available literature, analogous syntheses of closely related structures, such as 2-chloro-5-fluoronicotinonitrile, provide a roadmap for its preparation.

A common synthetic route begins with a readily available substituted pyridine. For instance, 2-chloro-5-fluoronicotinaldehyde can be converted to the corresponding oxime, followed by dehydration to yield the nitrile functionality. The chlorine atom at the 2-position can then be a handle for further nucleophilic substitution reactions to introduce a variety of functional groups, or potentially be replaced by fluorine in certain synthetic schemes.

A plausible synthetic workflow for generating a library of this compound derivatives for biological screening is outlined below. This workflow is based on established synthetic methodologies for similar heterocyclic compounds.

Synthesis_Workflow Start Starting Material (e.g., 2-Chloro-5-methylnicotinonitrile) Step1 Fluorination (e.g., Nucleophilic Aromatic Substitution with KF) Start->Step1 Core This compound (Core Scaffold) Step1->Core Step2 Modification of Nitrile Group (e.g., Reduction, Hydrolysis, Cyclization) Core->Step2 Step3 Substitution at Pyridine Ring (if other positions are activated) Core->Step3 Derivatives1 Nitrile-Modified Derivatives Step2->Derivatives1 Derivatives2 Ring-Substituted Derivatives Step3->Derivatives2

Caption: Synthetic workflow for this compound derivatives.

II. Anticancer Potential of Nicotinonitrile Derivatives

The nicotinonitrile scaffold is a privileged structure in oncology, with several derivatives demonstrating potent anticancer activity. The introduction of a fluorine atom can further enhance this activity by improving metabolic stability and target engagement.

Mechanism of Action: Targeting Key Oncogenic Pathways

Nicotinonitrile derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1] The electron-withdrawing nature of the nitrile and fluorine moieties can facilitate interactions with the active sites of key oncogenic proteins.

One important class of targets for nicotinonitrile-based anticancer agents is the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis.[1] Overexpression of Pim kinases is associated with a poor prognosis in several cancers, making them attractive targets for therapeutic intervention.

Anticancer_Mechanism Compound This compound Derivative PimKinase Pim Kinase Compound->PimKinase Inhibition Downstream Downstream Effectors (e.g., p21, p27, Bcl-2) PimKinase->Downstream Phosphorylation CellCycle Cell Cycle Arrest (G2/M Phase) Downstream->CellCycle Apoptosis Apoptosis Induction Downstream->Apoptosis

Caption: Simplified signaling pathway of nicotinonitrile derivatives as Pim kinase inhibitors.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of novel compounds is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following table summarizes the cytotoxic activity of representative nicotinonitrile derivatives from the literature, demonstrating the potential of this scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference
8e HepG2 (Liver)≤ 0.28[1]
8c HepG2 (Liver)1.34[1]
9a MCF-7 (Breast)2.45[1]
12 MCF-7 (Breast)3.87[1]
Compound 12 MCF-7 (Breast)0.5[2]
Compound 11 MCF-7 (Breast)0.73[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

III. Antimicrobial Activity of Fluorinated Nicotinonitriles

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated heterocyclic compounds, including nicotinonitrile derivatives, have shown promise in this area.[3][4][5]

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial activity of nicotinonitrile derivatives can arise from their ability to interfere with essential bacterial processes such as cell wall synthesis, DNA replication, or protein synthesis. The specific mechanism of action is often dependent on the overall structure of the molecule and the nature of its substituents.

Antimicrobial_Workflow Start Bacterial Strain Step1 Inoculum Preparation (0.5 McFarland Standard) Start->Step1 Step3 Inoculation of Plates Step1->Step3 Step2 Serial Dilution of Compound in 96-well plate Step2->Step3 Step4 Incubation (37°C for 18-24h) Step3->Step4 Step5 Visual Assessment of Growth Step4->Step5 Result Determination of MIC Step5->Result

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 3a Staphylococcus aureus-[4][5]
Compound 3b Escherichia coli-[4][5]
Compound 3c Klebsiella sp.-[4][5]

(Note: Specific MIC values for these compounds were not provided in the abstract, but they were reported to have good antibacterial activity.)

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains.

Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits bacterial growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

IV. Enzyme Inhibition: A Key Mechanism for Therapeutic Intervention

Many diseases are driven by the aberrant activity of specific enzymes. Consequently, the development of potent and selective enzyme inhibitors is a major focus of drug discovery. The this compound scaffold, with its potential for diverse functionalization, is an attractive starting point for the design of enzyme inhibitors, particularly kinase inhibitors.

Kinase Inhibition: Targeting Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[6] Nicotinonitrile derivatives have been successfully developed as kinase inhibitors, and the incorporation of fluorine can enhance their selectivity and potency.[7]

Kinase_Inhibition_Assay Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor This compound Derivative Inhibitor->Kinase Inhibition Detection Detection of Signal (e.g., Luminescence, Fluorescence) Phosphorylated_Substrate->Detection ADP->Detection

Caption: Principle of a kinase inhibition assay.

Quantitative Data: Kinase Inhibitory Activity

The inhibitory activity of compounds against specific kinases is typically reported as IC50 values.

Compound IDKinase TargetIC50 (µM)Reference
8e Pim-1≤ 0.28[1]
8e Pim-2≤ 0.28[1]
8e Pim-3≤ 0.28[1]
Compound 12 PIM-10.0143[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound derivatives against a specific protein kinase.

Principle: A variety of assay formats can be used to measure kinase activity, including those that detect the consumption of ATP or the formation of the phosphorylated product. A common method involves a luminescence-based assay that quantifies the amount of ADP produced.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds

  • A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and the test compound in the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen assay kit. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

V. Conclusion and Future Perspectives

The this compound scaffold holds significant promise as a versatile platform for the discovery of novel therapeutic agents. The incorporation of a fluorine atom and a methyl group onto the nicotinonitrile core provides a unique combination of physicochemical properties that can be exploited to develop potent and selective inhibitors of various biological targets. While the publicly available data on derivatives of this specific scaffold is still emerging, the extensive research on related nicotinonitrile and fluorinated pyridine compounds strongly supports its potential in the fields of oncology, infectious diseases, and beyond.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. A deeper understanding of their structure-activity relationships will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Advanced computational modeling and structural biology studies will also play a vital role in elucidating their mechanisms of action and guiding the rational design of next-generation drug candidates based on this promising scaffold.

VI. References

  • El-Sayed, N. N. E., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 659-666.

  • Sharma, P., & Kumar, A. (2018). Synthesis and Antibacterial Screening of Novel Fluorine Containing Heterocycles. Journal of Heterocyclic Chemistry, 55(1), 134-143.

  • Wang, J., et al. (2019). Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. European Journal of Medicinal Chemistry, 167, 218-228.

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4).

  • Hassan, A. S., et al. (2013). Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. Molecules, 18(3), 2683-2703.

  • Abdel-Aziz, A. A.-M., et al. (2020). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Molecules, 25(21), 5089.

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4).

  • Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20086-20119.

  • Al-Saeedi, S. I., et al. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022.

  • Al-Saeedi, S. I., et al. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022.

  • Kumar, S., et al. (2020). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Asian Journal of Pharmaceutical and Clinical Research, 13(10), 136-141.

  • Roskoski, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037.

  • Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20086-20119.

  • BenchChem. (n.d.). 2-Chloro-5-fluoronicotinamide. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). The Ascendant Role of Nicotinonitrile Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Retrieved from --INVALID-LINK--

  • Aboukhatwa, S. M., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126.

  • Sharma, P., & Kumar, A. (2018). Synthesis and Antibacterial Screening of Novel Fluorine Containing Heterocycles. Journal of Heterocyclic Chemistry, 55(1), 134-143.

  • Goldstein, D. M., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry, 51(23), 7481-7493.

  • Aboukhatwa, S. M., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126.

  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7851.

  • Aboukhatwa, S. M., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126.

  • Gushchina, I. V., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. The Journal of Physical Chemistry B, 125(36), 10149-10163.

  • BenchChem. (n.d.). The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis. Retrieved from --INVALID-LINK--

  • EvitaChem. (n.d.). Buy 2-Chloro-5-fluoro-6-morpholinonicotinonitrile (EVT-13769822). Retrieved from --INVALID-LINK--

  • Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2 (1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2536-2545.

  • Tan, M. L., et al. (2018). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(8), 2086.

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Retrieved from --INVALID-LINK--

  • Kovács, D., et al. (2022). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Pharmaceuticals, 15(10), 1214.

  • Faraco, V., et al. (2016). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. Applied Microbiology and Biotechnology, 100(17), 7365-7381.

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from --INVALID-LINK--

  • Ghorab, M. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1657.

  • Google Patents. (n.d.). US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers. Retrieved from --INVALID-LINK--

  • Popov, R. S., et al. (2017). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. Current Medicinal Chemistry, 24(42), 4779-4799.

  • ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinic acid synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 791644-48-9|2-Chloro-5-fluoronicotinonitrile. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2024). Research Progress on the Structure-activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. Molecules, 29(11), 2568.

  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from --INVALID-LINK--

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and insight into the structure-activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 11(54), 34169-34182.

  • Kicel, A., et al. (2021). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 26(11), 3149.

References

The Strategic Integration of Fluorinated Nicotinonitrile Building Blocks in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated pKa—offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][3][4] Among the diverse array of fluorinated heterocyclic cores, fluorinated nicotinonitriles have emerged as exceptionally versatile and valuable building blocks. Their dual-functional nature, featuring a reactive nitrile group and a pyridine ring activated by both the nitrogen heteroatom and fluorine's inductive effect, provides a rich platform for complex molecular construction.

This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of fluorinated nicotinonitrile building blocks. Moving beyond a simple recitation of methods, this document elucidates the underlying chemical principles and practical considerations that govern the use of these powerful synthetic intermediates.

I. The Synthetic Landscape: Accessing Fluorinated Nicotinonitrile Cores

The strategic placement of fluorine on the nicotinonitrile scaffold dictates its subsequent reactivity and utility. Consequently, a variety of synthetic methodologies have been developed to access specific isomers with high regioselectivity. The primary approaches can be broadly categorized as nucleophilic fluorination, diazotization-fluorination, and ring-construction strategies.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse for 2- and 4-Fluoronicotinonitriles

Nucleophilic aromatic substitution is a prevalent strategy for introducing fluorine, particularly at the 2- and 4-positions of the pyridine ring, which are activated by the ring nitrogen. This typically involves the displacement of a suitable leaving group, most commonly chlorine, with a fluoride source.

A common precursor for these syntheses is a chlorinated nicotinonitrile. For instance, 2-chloronicotinonitrile can be prepared from nicotinamide-1-oxide by treatment with phosphorus oxychloride and phosphorus pentachloride.[5] The subsequent halogen exchange (Halex) reaction with a fluoride salt, such as potassium fluoride, often requires high temperatures and polar aprotic solvents like dimethyl sulfoxide (DMSO) or 1-methyl-2-pyrrolidinone.[6][7] The use of phase-transfer catalysts can sometimes facilitate this transformation under milder conditions.[8]

The synthesis of 2-cyano-3,5-difluoropyridine from 2-cyano-3,5-dichloropyridine using potassium fluoride in DMSO at 160°C exemplifies this approach.[9] Similarly, 2-cyano-3-fluoropyridine can be synthesized from 2-cyano-3-chloropyridine with potassium fluoride at reflux in 1-methyl-2-pyrrolidinone.[6]

Diazotization-Fluorination (Balz-Schiemann Reaction): A Key Route to 3- and 4-Fluoronicotinonitriles

For positions less activated towards SNAr, such as the 3- and 5-positions, the Balz-Schiemann reaction and its variants provide a reliable synthetic entry. This method involves the diazotization of an aminopyridine precursor in the presence of a fluoride source, typically tetrafluoroboric acid (HBF4) or anhydrous hydrogen fluoride, followed by thermal or photochemical decomposition of the resulting diazonium salt.

For example, the synthesis of 4-fluoropyridine, a related building block, can be achieved from 4-aminopyridine via the Balz-Schiemann reaction.[10] This principle can be extended to the synthesis of fluoronicotinonitriles from the corresponding aminonicotinonitriles.

Multi-step and De Novo Ring Synthesis Strategies

In some instances, fluorinated nicotinonitriles are assembled from acyclic or other heterocyclic precursors, incorporating the fluorine atom at an early stage. These methods offer access to substitution patterns that are challenging to achieve through functionalization of a pre-formed pyridine ring.

For example, a multi-step synthesis of 2-chloro-5-fluoronicotinonitrile begins with 2-chloro-5-fluoronicotinaldehyde. The aldehyde is first converted to its oxime with hydroxylamine, which is then dehydrated to the nitrile using a reagent like carbonyl diimidazole.[11] Another approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate to construct the 3-fluoropyridine ring.[12]

The following diagram illustrates the key synthetic pathways to access different isomers of fluoronicotinonitriles.

G Key Synthetic Routes to Fluoronicotinonitriles cluster_0 Precursors cluster_1 Key Reactions cluster_2 Products Chloronicotinonitrile Chloronicotinonitrile Halex Reaction (KF, DMSO) Halex Reaction (KF, DMSO) Chloronicotinonitrile->Halex Reaction (KF, DMSO) Aminonicotinonitrile Aminonicotinonitrile Balz-Schiemann (HBF4, heat) Balz-Schiemann (HBF4, heat) Aminonicotinonitrile->Balz-Schiemann (HBF4, heat) Acyclic Precursors Acyclic Precursors Ring Construction Ring Construction Acyclic Precursors->Ring Construction 2-Fluoronicotinonitrile 2-Fluoronicotinonitrile Halex Reaction (KF, DMSO)->2-Fluoronicotinonitrile 4-Fluoronicotinonitrile 4-Fluoronicotinonitrile Halex Reaction (KF, DMSO)->4-Fluoronicotinonitrile 3-Fluoronicotinonitrile 3-Fluoronicotinonitrile Balz-Schiemann (HBF4, heat)->3-Fluoronicotinonitrile 5-Fluoronicotinonitrile 5-Fluoronicotinonitrile Ring Construction->5-Fluoronicotinonitrile Other Isomers Other Isomers Ring Construction->Other Isomers

Caption: Synthetic pathways to fluoronicotinonitriles.

II. Reactivity and Synthetic Utility: A Tale of Two Functional Groups

The synthetic utility of fluorinated nicotinonitriles stems from the distinct yet electronically coupled reactivity of the fluorinated pyridine ring and the nitrile group. The electron-withdrawing nature of both the fluorine atom and the nitrile group significantly influences the reactivity of the scaffold.

Reactions of the Fluorinated Pyridine Ring

The fluorine atom, particularly at the 2- and 4-positions, is an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles, including O-, N-, S-, and C-based nucleophiles. This reactivity is a cornerstone of the utility of these building blocks, enabling late-stage functionalization in synthetic sequences.

Fluoronicotinonitriles can participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of C-C and C-N bonds.

  • Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide. For example, 5- and 6-bromo-3-fluoro-2-cyanopyridines have been successfully coupled with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst.[13] This provides access to alkynyl-substituted fluoropyridines, which are themselves versatile intermediates. The reaction is typically carried out under mild conditions with a base such as triethylamine.[13][14]

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling an amine with an aryl halide.[3][15][16][17][18] While less commonly reported specifically for fluoronicotinonitriles, the principles of this reaction are applicable, allowing for the synthesis of aminonicotinonitriles. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[3][15][16][17][18]

The following diagram illustrates the key transformations of the fluorinated pyridine ring.

G Reactivity of the Fluorinated Nicotinonitrile Ring cluster_0 Key Transformations Fluoronicotinonitrile Fluoronicotinonitrile SNAr SNAr Fluoronicotinonitrile->SNAr Nu- (O, N, S, C) Sonogashira Coupling Sonogashira Coupling Fluoronicotinonitrile->Sonogashira Coupling R-C≡CH, Pd/Cu cat. Buchwald-Hartwig Amination Buchwald-Hartwig Amination Fluoronicotinonitrile->Buchwald-Hartwig Amination R2NH, Pd cat., ligand Substituted Nicotinonitrile Substituted Nicotinonitrile SNAr->Substituted Nicotinonitrile Alkynylnicotinonitrile Alkynylnicotinonitrile Sonogashira Coupling->Alkynylnicotinonitrile Aminonicotinonitrile Aminonicotinonitrile Buchwald-Hartwig Amination->Aminonicotinonitrile

Caption: Key reactions of the fluorinated pyridine ring.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding nicotinamide or nicotinic acid. This is a common transformation in the synthesis of bioactive molecules where a carboxylic acid or amide is required for target engagement. For example, 2-chloro-5-fluoronicotinic acid can be prepared from its corresponding nitrile.[19]

  • Reduction: The nitrile group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. This provides access to fluorinated aminomethylpyridines, which are important pharmacophores.

  • Cycloaddition and Other Transformations: The nitrile group can also participate in cycloaddition reactions or be converted to other heterocycles, further expanding the synthetic utility of these building blocks.

III. Applications in Drug Discovery and Agrochemicals

The true value of fluorinated nicotinonitrile building blocks is realized in their application to the synthesis of complex and high-value molecules. Their ability to serve as scaffolds for the introduction of diverse functionalities has made them indispensable in both pharmaceutical and agrochemical research.

Pharmaceutical Applications

Fluorinated nicotinonitriles are key intermediates in the synthesis of a number of marketed drugs and clinical candidates.

  • Kinase Inhibitors: 2-Cyano-3-fluoropyridine is a crucial intermediate in the synthesis of the multi-kinase inhibitor sorafenib , used in the treatment of certain types of cancer. It is also a building block for tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[2]

  • Other Therapeutic Areas: The cyanopyridine moiety is a common feature in molecules targeting a wide range of biological targets. The introduction of fluorine can enhance the potency and pharmacokinetic properties of these molecules. For example, cyanopyridine-based compounds have been investigated as Pim-1 kinase inhibitors for cancer therapy.[20]

Agrochemical Applications

In the agrochemical industry, the incorporation of fluorine is a well-established strategy for increasing the efficacy and metabolic stability of pesticides.[1][21] Fluorinated nicotinonitriles are valuable precursors for the synthesis of novel insecticides, herbicides, and fungicides.

  • Insecticides: The neonicotinoid class of insecticides, which act on the nicotinic acetylcholine receptor, often feature a substituted pyridine ring. Fluorinated analogs, synthesized from precursors like 2-chloro-5-(chloromethyl)pyridine, have been developed to improve their properties.[22][23]

  • Fungicides and Herbicides: The unique electronic properties of fluorinated nicotinonitriles make them attractive starting materials for the discovery of new agrochemicals with novel modes of action. For instance, the fungicide ipflufenoquin is synthesized from fluorinated precursors.[24]

The following table summarizes key fluorinated nicotinonitrile building blocks and their applications.

Building BlockStructureKey Synthetic Application(s)
2-Cyano-3-fluoropyridine C6H3FN2Synthesis of sorafenib and tofacitinib[2]
2-Chloro-5-fluoronicotinonitrile C6H2ClFN2Precursor for neonicotinoid insecticides and other agrochemicals[22]
6-Fluoro-2-pyridinecarbonitrile C6H3FN2Intermediate for pharmaceuticals and agrochemicals[25]
5-Bromo-3-fluoro-2-cyanopyridine C6H2BrFN2Precursor for Sonogashira coupling to form alkynylpyridines[13]

IV. Experimental Protocols: Representative Procedures

To provide a practical context, detailed experimental procedures for the synthesis and reaction of a key fluorinated nicotinonitrile building block are presented below.

Protocol 1: Synthesis of 2-Chloro-5-fluoronicotinonitrile from 2-Chloro-5-fluoronicotinaldehyde[11]

Step A: Formation of the Oxime

  • To a solution of hydroxylamine hydrochloride (0.410 g, 5.902 mmol) in water (7.5 mL), add a solution of 2-chloro-5-fluoronicotinaldehyde (0.856 g, 5.365 mmol) in ethanol (10 mL) in one portion.

  • A white solid will precipitate. Stir the mixture at room temperature for 1 hour.

  • Add water (10 mL) and filter the white solid to obtain the intermediate oxime (0.92 g).

Step B: Dehydration to the Nitrile

  • To a suspension of the oxime from Step A in dichloromethane (15 mL) under a nitrogen atmosphere, add carbonyl diimidazole (1.044 g, 6.438 mmol). The suspension will become a clear solution.

  • Heat the mixture at reflux for 1 hour.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by silica gel chromatography (eluent: 15% hexanes/EtOAc) to yield 2-chloro-5-fluoronicotinonitrile (0.752 g, 89.5% yield) as a white solid.

  • 1H NMR (400 MHz, CDCl3): δ 7.75 (dd, J = 6.8 and 3.0 Hz, 1H), 8.49 (d, J = 3.0 Hz, 1H).[11]

Protocol 2: Sonogashira Cross-Coupling of 6-Bromo-3-fluoro-2-cyanopyridine[13]
  • To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (68 mg, 0.337 mmol, 1.1 equiv) in a mixture of THF (4 mL) and triethylamine (2 mL), add Pd(PPh3)4 (53 mg, 0.046 mmol, 0.15 equiv) and CuI (18 mg, 0.092 mmol, 0.3 equiv).

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne (e.g., 1-ethynyl-4-ethylbenzene, 40 mg, 0.307 mmol, 1 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, work up the reaction and purify the product by chromatography to obtain the desired alkynyl-substituted fluoronicotinonitrile.

V. Conclusion and Future Outlook

Fluorinated nicotinonitriles represent a class of building blocks that are both synthetically accessible and highly versatile. Their strategic importance in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries is well-established and continues to grow. The ability to selectively functionalize both the pyridine ring and the nitrile group provides a powerful platform for the generation of molecular diversity and the fine-tuning of biological activity.

Future developments in this field are likely to focus on the discovery of more efficient and sustainable methods for their synthesis, including late-stage C-H fluorination techniques. Furthermore, the exploration of novel transformations of both the fluorinated ring and the nitrile moiety will undoubtedly lead to the discovery of new therapeutic agents and crop protection solutions. As our understanding of the profound effects of fluorine in molecular design deepens, the demand for and application of these valuable building blocks will continue to expand.

References

2-Fluoro-5-methylnicotinonitrile structural analysis and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Fluoro-5-methylnicotinonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound, a key heterocyclic building block in medicinal chemistry. We explore the molecule's architecture through a synergistic approach, combining experimental spectroscopic data interpretation with high-level computational modeling. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the causality behind analytical choices and providing validated protocols for characterization. We delve into Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, Density Functional Theory (DFT) calculations, and conformational analysis to build a complete molecular profile. The guide emphasizes the strategic importance of the fluoropyridine scaffold and its influence on physicochemical properties relevant to drug design.[1][2][3][4]

Introduction: The Strategic Importance of this compound

This compound (C₇H₅FN₂) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex bioactive molecules.[5] The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved drugs.[4] The specific functionalization of this molecule—a fluorine atom at the 2-position, a nitrile group at the 3-position, and a methyl group at the 5-position—imparts a unique combination of electronic and steric properties.

  • Fluorine Atom (C2): The introduction of fluorine is a cornerstone of modern drug design.[6] Its high electronegativity can profoundly alter a molecule's pKa, lipophilicity, and metabolic stability.[1][2][7] By replacing a hydrogen atom (van der Waals radius of 1.20 Å) with fluorine (1.47 Å), steric influence is minimal, yet the electronic impact is significant, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[7][8]

  • Nitrile Group (C3): The cyano group is a strong electron-withdrawing group and a versatile synthetic handle. It can act as a hydrogen bond acceptor, participate in crucial binding interactions with protein targets, and be transformed into other functional groups like amines or carboxylic acids.

  • Methyl Group (C5): This group serves as a lipophilic substituent that can fill hydrophobic pockets in target proteins and can influence the molecule's overall solubility and metabolic profile.

Understanding the precise three-dimensional structure and conformational landscape of this molecule is paramount for rational drug design and the development of efficient synthetic routes. This guide outlines the integrated analytical workflow for achieving this understanding.

Structural Elucidation: A Dual Spectroscopic and Computational Approach

A definitive structural analysis relies on the convergence of evidence from multiple techniques. While single-crystal X-ray diffraction provides the gold standard for solid-state structure, its reliance on high-quality crystals makes it not always accessible. As no public crystal structure for this compound has been reported, we must leverage a combination of spectroscopy and computational chemistry.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm Structural Confirmation & Conformational Profile NMR->Confirm Correlate Chemical Shifts IR IR Spectroscopy IR->Confirm Correlate Vibrational Modes MS Mass Spectrometry MS->Confirm Verify Mass DFT DFT Geometry Optimization Freq Frequency Calculation DFT->Freq Verify Minimum Energy NMR_Calc NMR Shielding Calculation DFT->NMR_Calc Predict Shifts Freq->Confirm Correlate Vibrational Modes NMR_Calc->Confirm Correlate Chemical Shifts Initial Initial Structure (this compound) Initial->NMR Initial->IR Initial->MS Initial->DFT

Caption: Integrated workflow for structural analysis.
Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity.

  • ¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyridine ring. A singlet in the aliphatic region (~2.4 ppm) would correspond to the methyl group protons. The coupling between the aromatic protons and with the ¹⁹F nucleus would provide key connectivity information.

  • ¹³C NMR: The carbon spectrum will confirm the presence of seven unique carbon atoms. The chemical shifts will be influenced by the attached atoms and their position on the ring. The nitrile carbon is expected at the low-field end (~115-120 ppm), while the carbon attached to fluorine (C2) will show a large one-bond coupling constant (¹JCF), a hallmark of C-F bonds.[9]

  • ¹⁹F NMR: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an excellent tool.[10] A single resonance is expected for the fluorine atom on the pyridine ring. Its chemical shift provides information about the electronic environment, and its couplings to adjacent protons (³JHF) and carbons (nJCF) are invaluable for confirming the substitution pattern.[11][12]

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Expected Observation Significance
¹H NMR Aromatic H (C4, C6) Two signals (doublets/multiplets) in the 7.5-8.5 ppm range. Confirms pyridine ring substitution pattern and couplings.
Methyl H (C5-CH₃) Singlet around 2.4 ppm. Identifies the methyl group.
¹³C NMR Nitrile C (C3-CN) ~117 ppm. Characteristic shift for a nitrile carbon.
C-F Carbon (C2) ~160 ppm with large ¹JCF coupling (~250 Hz). Unambiguously identifies the carbon bonded to fluorine.[9]
Aromatic C-H ~120-150 ppm. Confirms the carbon skeleton.
Methyl C ~18 ppm. Identifies the methyl carbon.
¹⁹F NMR Aromatic C-F A single resonance, likely in the -60 to -120 ppm range (vs CFCl₃).[12][13] Confirms the presence and electronic environment of the fluorine atom.
IR C≡N Stretch Strong, sharp band at ~2230 cm⁻¹. Confirms the presence of the nitrile functional group.[14]
C-F Stretch Strong band in the 1200-1300 cm⁻¹ region. Indicates the carbon-fluorine bond.
Aromatic C=C/C=N Multiple bands in the 1400-1600 cm⁻¹ region. Characteristic of the pyridine ring system.

| MS (EI) | Molecular Ion (M⁺) | m/z = 136.05 | Confirms the molecular formula C₇H₅FN₂. |

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.[14] For this compound, the most diagnostic absorption would be the strong, sharp C≡N stretching vibration, expected around 2230 cm⁻¹. Additionally, a strong absorption in the 1200-1300 cm⁻¹ range would be characteristic of the C-F bond stretch, while absorptions in the 1400-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the aromatic pyridine ring.

Computational Structural Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular properties with high accuracy.[15][16] In the absence of crystal structure data, DFT provides the most reliable information on bond lengths, bond angles, and dihedral angles.

A typical computational approach involves geometry optimization using a functional like B3LYP or M06-2X with a suitable basis set, such as 6-311++G(d,p).[16][17] This level of theory has been shown to provide excellent agreement with experimental data for similar heterocyclic and fluorinated systems.[17]

Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • Verification: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • IR Spectrum Simulation: The calculated vibrational frequencies can be compared directly with the experimental IR spectrum, aiding in the assignment of complex vibrational modes.[18][19]

Furthermore, NMR shielding tensors can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) to predict ¹H and ¹³C chemical shifts, which can then be correlated with experimental data to validate the computed structure.

G cluster_props Key Structural Features cluster_impact Influence on Physicochemical Properties F C2-Fluorine (Electronegative Shield) PK Pharmacokinetics (Metabolic Stability) F->PK PD Pharmacodynamics (Target Binding Affinity) F->PD CN C3-Nitrile (H-Bond Acceptor, e⁻ Sink) CN->PD Sol Solubility & Permeability (LogP / LogD) CN->Sol Me C5-Methyl (Lipophilic Group) Me->PD Me->Sol N Pyridine Nitrogen (H-Bond Acceptor, Basicity) N->PD N->Sol Core This compound

Caption: Structure-Property relationships in the molecule.

Conformational Analysis

The conformational flexibility of a molecule is critical to its biological activity. For this compound, the primary conformational considerations are the planarity of the ring and the rotation of the methyl group.

  • Ring Conformation: The pyridine ring is an aromatic system and is, for all practical purposes, planar. The fluorine and nitrile substituents lie in the plane of this ring.

  • Methyl Group Rotation: The primary source of conformational variability is the rotation of the C5-methyl group around the C5-C(methyl) bond. The energy barrier for this rotation is typically very low (on the order of a few kcal/mol), meaning that at room temperature, the methyl group can be considered a free rotor. This rotation does not significantly alter the overall shape of the molecule.

The dominant conformation is therefore dictated by the planar pyridine core. The influence of fluorine on conformation is more subtle and often manifests through stereoelectronic effects, such as the gauche effect or dipole-dipole interactions, which can become significant in more complex, flexible molecules derived from this scaffold.[20][21][22][23]

Standard Operating Protocols

Protocol 1: Computational Geometry Optimization and Frequency Analysis

This protocol describes the use of DFT to obtain a reliable 3D structure and vibrational spectrum.

  • Software: Gaussian, ORCA, Schrödinger Suite, or similar quantum chemistry package.[24]

  • Structure Input: Build an initial 3D structure of this compound using a molecular editor.

  • Calculation Setup:

    • Job Type: Opt+Freq (Optimization followed by Frequency calculation).

    • Method: B3LYP or M06-2X.

    • Basis Set: 6-311++G(d,p). This provides a good balance of accuracy and computational cost for this type of molecule.

    • Solvation (Optional): To model the molecule in solution, apply a Polarizable Continuum Model (PCM) corresponding to the solvent used in NMR (e.g., Chloroform, DMSO).

  • Execution: Submit the calculation.

  • Post-Processing and Analysis:

    • Optimization Convergence: Verify that the optimization has converged successfully by checking the log file for convergence criteria.

    • Frequency Analysis: Open the output file and confirm there are no imaginary frequencies. A single imaginary frequency may indicate a transition state rather than a stable minimum.

    • Data Extraction: Extract the final optimized Cartesian coordinates to visualize the 3D structure. Extract the calculated vibrational frequencies and intensities.

    • Visualization: Visualize the calculated IR spectrum and compare it with the experimental spectrum. Use visualization software to animate the normal modes corresponding to key peaks (e.g., C≡N stretch, C-F stretch).

Protocol 2: Acquisition and Interpretation of NMR Spectra

This protocol outlines the steps for acquiring and analyzing a comprehensive set of NMR data.

  • Sample Preparation:

    • Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Tune and shim the instrument for the specific sample and solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • (Optional) For full assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate software (e.g., Mnova, TopSpin).

    • Reference the spectra: ¹H and ¹³C to the residual solvent signal, ¹⁹F to an external standard (e.g., CFCl₃ at 0 ppm).

  • Interpretation:

    • ¹H Spectrum: Integrate the signals to determine proton ratios. Analyze splitting patterns (multiplicity) and coupling constants (J values) to establish proton-proton and proton-fluorine connectivities.

    • ¹³C Spectrum: Count the number of unique carbon signals. Identify the C-F carbon by its characteristic large ¹JCF splitting in a coupled spectrum or its chemical shift.

    • ¹⁹F Spectrum: Note the chemical shift and any observable couplings to nearby protons.

    • Cross-Validation: Use the combined data to unambiguously assign every signal to a specific atom in the molecule, ensuring consistency across all spectra.

Conclusion

The structural and conformational analysis of this compound is most effectively achieved through an integrated strategy that marries empirical spectroscopic data with the predictive power of computational chemistry. The molecule is characterized by a planar, rigid pyridine core, with its key physicochemical properties heavily influenced by the interplay between the 2-fluoro, 3-cyano, and 5-methyl substituents. The protocols and insights provided herein offer a robust framework for the characterization of this, and structurally related, heterocyclic compounds, empowering researchers in drug discovery to make informed, structure-based design decisions.

References

A Technical Guide to 2-Fluoro-5-methylnicotinonitrile for Chemical Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Nicotinonitriles in Medicinal Chemistry

2-Fluoro-5-methylnicotinonitrile, with CAS number 1232432-76-6, is a strategically important fluorinated pyridine building block in modern drug discovery. The incorporation of a fluorine atom onto the pyridine ring offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds. The fluorine atom's high electronegativity can influence the pKa of the pyridine nitrogen, affecting its binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability and reduce off-target toxicity. The nitrile group serves as a versatile synthetic handle, readily convertible to other functional groups such as amines, amides, and tetrazoles, which are common pharmacophores in a wide range of therapeutic agents. This unique combination of a fluoro-substituted pyridine core and a reactive nitrile moiety makes this compound a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its commercial availability, quality control considerations, safe handling, and applications in drug development.

Commercial Availability and Sourcing

This compound is available from a range of global chemical suppliers, catering to both small-scale research and larger-scale development needs. The compound is typically offered in various purities and quantities, with lead times varying depending on the supplier's stock levels and manufacturing capabilities. Below is a comparative overview of some key suppliers.

SupplierPurityAvailable Quantities
BiosynthMin. 95%1g, 10g
BLD Pharm≥97%Inquire for details
Aladdin≥97%250mg, 1g, 5g, 10g, 25g
Fluorochem97%250mg, 1g, 5g
Abcr GmbHInquire for detailsInquire for details

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Quality Control and Characterization for Synthetic Applications

For researchers and drug development professionals, ensuring the quality and purity of starting materials like this compound is paramount to the success and reproducibility of synthetic campaigns. A Certificate of Analysis (CoA) should always be requested from the supplier to verify the identity and purity of the compound.

Key analytical techniques for quality control include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the compound and quantify any impurities.

A representative workflow for the quality control of incoming this compound is illustrated below.

Synthetic_Utility cluster_nitrile Nitrile Transformations cluster_pyridine Pyridine Ring Functionalization A This compound B Reduction to Aminomethylpyridine A->B e.g., H₂, Raney Ni C Hydrolysis to Carboxamide/Carboxylic Acid A->C H₂O, H⁺ or OH⁻ D Cyclization to Tetrazole A->D NaN₃ E Nucleophilic Aromatic Substitution (SNAr) A->E Nu⁻ F Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->F Various Catalysts and Coupling Partners

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Cyano-5-methyl-pyridyl Scaffold in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within this competitive landscape, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic properties.

2-Fluoro-5-methylnicotinonitrile has emerged as a highly valuable and versatile starting material in the synthesis of a new generation of kinase inhibitors. Its utility is rooted in the chemical reactivity of the pyridine ring system, which is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group and the inherent electronics of the nitrogen-containing heterocycle. The fluorine atom at the 2-position serves as an excellent leaving group, allowing for the facile introduction of a variety of nucleophiles to construct the core scaffolds of potent kinase inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and mechanistic insights.

Core Directive: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction

The cornerstone of the application of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (typically an amine, phenol, or thiol) attacks the carbon atom bearing the fluorine atom. This carbon is rendered electrophilic by the electron-withdrawing effects of the adjacent ring nitrogen and the nitrile group at the 3-position. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast and irreversible.

The strategic placement of the methyl group at the 5-position can also influence the electronic properties of the ring and provide an additional point for potential metabolic stability or further functionalization in more advanced synthetic routes.

Experimental Protocols: A Practical Guide to Synthesizing Kinase Inhibitor Scaffolds

The following protocols are designed to be robust and adaptable for a range of substrates. They are based on established principles of SNAr reactions on activated heterocyclic systems. Researchers should note that optimal conditions may vary depending on the specific nucleophile used.

Protocol 1: Synthesis of 2-(Arylamino)-5-methylnicotinonitriles

This protocol details the reaction of this compound with substituted anilines, a common structural motif in many kinase inhibitors that target the ATP-binding site.

Materials and Equipment:

  • This compound

  • Substituted aniline (e.g., 4-aminophenol, 3-ethynylaniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO (approximately 0.5 M concentration).

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add the base, potassium carbonate (2.0 eq), to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction time can vary from 4 to 24 hours depending on the reactivity of the aniline.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold diethyl ether.

  • If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Dry the purified product under vacuum to yield the desired 2-(arylamino)-5-methylnicotinonitrile.

Causality Behind Experimental Choices:

  • Solvent: DMF and DMSO are excellent polar aprotic solvents that can dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the aniline nucleophile, increasing its reactivity. Triethylamine can also be used, particularly if a homogeneous reaction is desired.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less nucleophilic anilines.

Protocol 2: Synthesis of 2-(Aryloxy)-5-methylnicotinonitriles

This protocol outlines the synthesis of diaryl ether linkages, which are present in a number of kinase inhibitors.

Materials and Equipment:

  • This compound

  • Substituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • TLC plates and developing system

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.2 eq) and anhydrous DMF.

  • Add potassium carbonate (2.5 eq) to the solution and stir at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 100-120 °C and monitor by TLC. Reaction times can range from 6 to 24 hours.

  • After the reaction is complete, cool to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the phenol to the more nucleophilic phenoxide. Cesium carbonate is sometimes used as it can lead to higher yields in challenging SNAr reactions due to its greater solubility and the "cesium effect".

  • Pre-formation of the Nucleophile: Allowing the phenol and base to stir before adding the electrophile ensures the formation of the phenoxide, which is a much more potent nucleophile than the neutral phenol.

Data Presentation: A Summary of Reaction Parameters

The following table provides a general overview of typical reaction conditions and expected outcomes for the SNAr reaction of this compound with various nucleophiles.

Nucleophile ClassTypical BaseTypical SolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range
Primary/Secondary AminesK₂CO₃, Et₃NDMF, DMSO, ACN80 - 1204 - 2460 - 95%
Substituted PhenolsK₂CO₃, Cs₂CO₃DMF, DMSO100 - 1406 - 2450 - 85%
ThiolsK₂CO₃, NaHDMF, THF25 - 802 - 1270 - 98%

Yields are highly dependent on the specific substrates and reaction conditions used.

Visualization of Key Processes

To further clarify the synthetic workflow and the underlying chemical transformation, the following diagrams are provided.

SNAr_Mechanism substrate This compound intermediate Meisenheimer Complex substrate->intermediate + Nu-H nucleophile Nucleophile (Nu-H) product 2-Substituted-5-methylnicotinonitrile intermediate->product - F⁻ leaving_group HF

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow start Reactants: - this compound - Nucleophile - Base - Solvent reaction Reaction Setup: - Inert Atmosphere - Stirring - Heating (if required) start->reaction monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring workup Aqueous Work-up: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification product Final Product: - Characterization (NMR, MS) - Drying purification->product

Caption: General experimental workflow for SNAr reactions.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel and potent therapeutic agents. The straightforward nature of the SNAr reaction allows for the rapid generation of diverse chemical libraries, which can be screened for activity against a wide range of kinase targets. Future work in this area will likely focus on the development of even more efficient and environmentally friendly reaction conditions, as well as the exploration of novel nucleophiles to further expand the chemical space accessible from this valuable starting material.

References

Application Notes & Protocols: Strategic Synthesis of Aminopyridines from 2-Fluoro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a privileged structural motif, frequently incorporated into pharmacologically active agents and advanced materials.[1] Its synthesis is a cornerstone of medicinal chemistry and process development. This guide provides a comprehensive overview of the strategic preparation of diverse aminopyridines starting from the versatile building block, 2-Fluoro-5-methylnicotinonitrile. We will explore the mechanistic underpinnings of the primary synthetic route, Nucleophilic Aromatic Substitution (SNAr), and present an advanced palladium-catalyzed alternative, the Buchwald-Hartwig amination. Detailed, field-proven protocols, critical safety procedures for handling cyanide-containing reagents, and characterization guidelines are provided for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

In the landscape of heterocyclic chemistry, pyridines substituted with an amino group at the 2-position are of paramount importance. They serve as crucial intermediates and core components in a vast array of pharmaceuticals, including kinase inhibitors and central nervous system agents.[2] The choice of starting material is critical for synthetic efficiency. This compound is an exemplary precursor due to the electronic properties of its substituents.

The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the potent electron-withdrawing nitrile (-C≡N) group at the 3-position. This electronic pull makes the C2 carbon, bonded to the fluorine atom, highly electrophilic and thus susceptible to nucleophilic attack. Fluorine, despite its high bond strength to carbon, is an excellent leaving group in nucleophilic aromatic substitution reactions, often leading to faster reaction rates compared to its chloro-analog.[3][4] This combination of features makes this compound a highly reactive and regioselective substrate for the synthesis of a library of 2-aminopyridine derivatives.

Mechanistic Insight: The SNAr Pathway

The primary transformation relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is distinct from SN1 and SN2 reactions.[5]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex An amine nucleophile attacks the electron-deficient C2 carbon of the pyridine ring. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom of the pyridine and the nitrile group, which provides substantial stabilization.

Step 2: Aromatization and Leaving Group Expulsion The aromaticity of the ring is restored through the expulsion of the fluoride ion, which is a stable leaving group. This step is typically fast and irreversible, driving the reaction to completion.

Caption: The SNAr mechanism for amination of 2-fluoropyridines.

Advanced Protocol: Buchwald-Hartwig Amination

For less nucleophilic amines, sterically hindered amines, or when milder conditions are required, the Buchwald-Hartwig amination is the gold standard for forming C-N bonds.[6] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and high functional group tolerance, making it a powerful tool in modern drug discovery.[7][8] The reaction involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + Ar-X pd_ii_complex Ar-Pd(II)(L_n)-X ox_add->pd_ii_complex amine_coord Amine Coordination & Deprotonation pd_ii_complex->amine_coord + HNR'R'' - HX pd_amido Ar-Pd(II)(L_n)-NR'R'' amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 + Ar-NR'R''

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocols & Data

Protocol A: Direct Amination via SNAr

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials & Equipment:

  • This compound

  • Amine of choice (e.g., morpholine, benzylamine, etc.; 2-3 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Stir plate and magnetic stir bar

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMSO (approx. 0.2-0.5 M concentration). Add the desired amine (2.0 eq).

  • Reaction: Heat the reaction mixture to 50-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-aminopyridine product.[9]

Protocol B: Buchwald-Hartwig Amination

This protocol provides a representative method for palladium-catalyzed amination, suitable for more challenging substrates.[8][10]

Materials & Equipment:

  • This compound

  • Amine of choice (1.2-1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine Ligand (e.g., Xantphos, XPhos, or BINAP)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube, and equipment for inert atmosphere techniques

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.5-2.0 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Evacuate and backfill the vessel with nitrogen or argon three times. Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Comparative Data Summary

The choice of method depends on the specific amine and desired reaction conditions. The following table summarizes typical parameters.

ParameterDirect SNArBuchwald-Hartwig Amination
Nucleophile Scope Good for unhindered, nucleophilic aminesExcellent, wide scope including hindered and weakly nucleophilic amines[6]
Temperature 50 - 120 °C80 - 110 °C
Catalyst NonePalladium Precursor (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., XPhos)[8]
Additives Often none; a non-nucleophilic base may be usedStrong, non-nucleophilic base required (e.g., NaOtBu, Cs₂CO₃)[8]
Key Advantage Simplicity, cost-effectiveBroad scope, high efficiency for difficult substrates
Key Disadvantage Limited to more reactive aminesCost of catalyst/ligand, sensitivity to air/moisture

Critical Safety & Handling Protocols

WARNING: this compound is a cyanide-containing compound and is highly toxic. All procedures must be conducted with extreme caution following a thorough risk assessment.[11]

5.1. Personal Protective Equipment (PPE)

  • Always wear a lab coat, splash goggles, and a face shield when handling the reagent or reaction mixtures.[12]

  • Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene); consider double-gloving.[12] Change gloves immediately upon contact.

5.2. Engineering Controls

  • All work involving cyanide salts or their solutions must be performed in a properly functioning and certified chemical fume hood. [13][14] This includes weighing, transfers, the reaction itself, and the workup.

5.3. Chemical Handling & Reaction Safety

  • AVOID ACIDIC CONDITIONS. Cyanide salts react with acid to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[13]

  • Ensure all solutions containing cyanide, including the reaction workup and waste streams, are maintained at a pH > 10.[13] Use a basic solution (e.g., saturated sodium bicarbonate or dilute NaOH) during the initial quench and wash steps.

  • Store cyanide salts away from acids, water, and strong oxidizers in a secure, designated area.[14]

5.4. Decontamination and Waste Disposal

  • Decontamination: All glassware and equipment contaminated with cyanide must be decontaminated. Rinse three times with an alkaline (pH > 10) 10% bleach solution in the fume hood. Collect all rinses as hazardous waste.[13]

  • Waste Handling: All cyanide-containing waste (solid and liquid) must be segregated from other waste streams. Store in a clearly labeled, sealed, and robust container (plastic is recommended to avoid degradation by the high pH).[13] The waste must be treated with a strong base to ensure the pH is above 10 before collection by environmental health and safety personnel.

5.5. Emergency Procedures

  • Spills: For small spills contained within the fume hood, use a spill kit with absorbent material. Do not attempt to clean up large spills. Evacuate the area and contact emergency personnel.[11][15]

  • Exposure: In case of skin contact, remove contaminated clothing immediately and flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an eyewash station for at least 15 minutes. Seek immediate medical attention for any suspected exposure. Do not attempt mouth-to-mouth resuscitation on a victim who may have ingested or inhaled cyanide. [14]

Product Characterization

The identity and purity of the synthesized aminopyridine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Chromatography (TLC, LC-MS, GC-MS): To assess the purity of the final compound.

Conclusion

The conversion of this compound to various aminopyridines is a robust and versatile transformation critical to modern synthetic chemistry. The direct SNAr pathway offers an operationally simple and cost-effective method for a range of amine nucleophiles. For more challenging transformations, the Buchwald-Hartwig amination provides a powerful, broadly applicable alternative. By understanding the underlying mechanisms and adhering strictly to the detailed safety protocols, researchers can confidently and safely leverage this key building block to accelerate discovery and development programs.

References

Application Note: A Researcher's Guide to the Strategic Functionalization of the Nitrile Group in 2-Fluoro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 2-Fluoro-5-methylnicotinonitrile

This compound is a highly versatile heterocyclic building block in modern medicinal chemistry and drug development. Its strategic value stems from the unique interplay of its three functional components: the pyridine core, a common scaffold in bioactive molecules; the C-2 fluorine atom, which can enhance metabolic stability and binding affinity; and the C-3 nitrile group. The nitrile moiety, in particular, serves as a linchpin for extensive molecular diversification.[1] It is an electrophilic center that can be transformed into a wide array of other functional groups, including carboxylic acids, primary amines, and various heterocycles, each opening new avenues for structure-activity relationship (SAR) studies.

This guide provides a detailed exploration of four principal pathways for the functionalization of the nitrile group in this compound. The protocols and discussions herein are grounded in established chemical principles, emphasizing the causality behind procedural choices and addressing the specific challenges and opportunities presented by this substrate, such as the need for chemoselectivity to preserve the crucial C-F bond.[2]

Caption: Core structure and reactive sites of the starting material.

Pathway I: Hydrolysis to Carboxamides and Carboxylic Acids

Hydrolysis of the nitrile group is a fundamental transformation that yields either a carboxamide or a carboxylic acid, depending on the reaction conditions. This conversion is critical for introducing hydrogen-bond donors and acceptors or for creating bioisosteres of other functional groups.

Mechanistic Rationale: Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[3][4] This activation allows for nucleophilic attack by a weak nucleophile like water. Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the carboxylic acid.[4] Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[4] For selective hydration to the amide, milder, often metal-catalyzed, conditions can be employed to prevent over-hydrolysis.[5]

A key consideration for this substrate is the stability of the C2-F bond. Harsh acidic or basic conditions at elevated temperatures could potentially lead to unwanted nucleophilic aromatic substitution (SNAr), replacing the fluorine with a hydroxyl group.[6] Therefore, carefully controlled conditions are paramount.

Start This compound p1 Start->p1 Amide 2-Fluoro-5-methylnicotinamide Acid 2-Fluoro-5-methylnicotinic Acid Amide->Acid Further Hydrolysis p1->Amide Controlled Hydration (e.g., MnO₂) p1->Acid Full Hydrolysis (Acid or Base)

Caption: Hydrolysis pathways for nitrile functionalization.

Protocol 2.1: Acid-Catalyzed Hydrolysis to 2-Fluoro-5-methylnicotinic Acid

This protocol describes the complete hydrolysis of the nitrile to the corresponding carboxylic acid using strong acidic conditions.

Reagent/ParameterValueMoles (equiv)
This compound1.00 g7.24 mmol (1.0)
Sulfuric Acid (98%)10 mL-
Water2 mL-
Temperature 100-110 °C-
Reaction Time 4-6 hours-

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 10 mL of concentrated sulfuric acid to 2 mL of deionized water while cooling in an ice bath.

  • Substrate Addition: To the cooled sulfuric acid solution, add 1.00 g (7.24 mmol) of this compound in portions.

  • Heating: Heat the reaction mixture to 100-110 °C using an oil bath and maintain vigorous stirring. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Quenching: After 4-6 hours, or upon completion, cool the mixture to room temperature and then carefully pour it onto 50 g of crushed ice in a beaker.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or 10 M NaOH until the pH reaches ~4-5. The product will precipitate as a white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold deionized water (3 x 20 mL), and dry it under vacuum to yield 2-Fluoro-5-methylnicotinic acid.[7]

Pathway II: Reduction to a Primary Amine

Reduction of the nitrile group to a primary amine introduces a versatile basic handle, crucial for forming salts or for subsequent derivatization, such as amidation or reductive amination.

Mechanistic Rationale: Catalytic hydrogenation is a common and effective method for nitrile reduction. The reaction involves the use of hydrogen gas and a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C). The nitrile adsorbs onto the catalyst surface and is sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine. The choice of catalyst and conditions is critical to ensure chemoselectivity. For instance, Raney Nickel is often preferred as it is highly effective for nitrile reduction while typically being less likely to cause hydrodefluorination compared to Pd/C under certain conditions.

Start This compound Process Catalytic Hydrogenation (H₂, Raney Ni, NH₃/EtOH) Start->Process Reduction Product (2-Fluoro-5-methylpyridin-3-yl)methanamine Process->Product Isolation

Caption: Workflow for the reduction of the nitrile to a primary amine.

Protocol 3.1: Catalytic Hydrogenation to (2-Fluoro-5-methylpyridin-3-yl)methanamine

This protocol employs Raney Nickel in an ammonia-saturated solvent to prevent the formation of secondary amine byproducts.

Reagent/ParameterValueMoles (equiv)
This compound1.00 g7.24 mmol (1.0)
Raney Nickel (50% slurry in water)~0.5 gCatalytic
Ethanol (or Methanol)50 mL-
AmmoniaSaturated-
Hydrogen Pressure 50-100 psi-
Temperature Room Temperature-

Step-by-Step Methodology:

  • Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney Nickel slurry (~0.5 g) with anhydrous ethanol (3 x 10 mL) to remove water.

  • Reaction Setup: Prepare a solution of 1.00 g (7.24 mmol) of this compound in 50 mL of ethanol. Saturate this solution with ammonia gas by bubbling it through for 10-15 minutes. This suppresses the formation of secondary amines.

  • Hydrogenation: Add the ammonia-saturated solution to the hydrogenation vessel containing the prepared catalyst. Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Reaction: Shake or stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 6-12 hours.

  • Work-up: Once hydrogen uptake ceases, vent the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry; keep it wet with solvent and dispose of it properly.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or chromatography to yield the pure primary amine.

Pathway III: [3+2] Cycloaddition to Form Tetrazoles

The conversion of nitriles to tetrazoles via [3+2] cycloaddition with an azide source is a cornerstone of medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa) and spatial properties but with improved metabolic stability and cell permeability.[8][9]

Mechanistic Rationale: The most common method for this transformation is the reaction of a nitrile with sodium azide, often in the presence of a Lewis acid or a proton source like ammonium chloride.[10] The reaction proceeds via a concerted [3+2] cycloaddition mechanism between the nitrile (the 2π component) and the azide ion (the 3π component). The choice of catalyst and solvent can influence the reaction rate and safety.

Safety Imperative: This reaction involves sodium azide and generates hydrazoic acid (HN₃) in situ, which is highly toxic and explosive. All operations must be conducted in a well-ventilated fume hood, and acidic work-up should be performed with extreme caution to avoid the accumulation of HN₃.

Start This compound Reagents NaN₃, NH₄Cl DMF, 100 °C Start->Reagents [3+2] Cycloaddition Product 5-(2-Fluoro-5-methylpyridin-3-yl)-1H-tetrazole Reagents->Product Acidification & Isolation

Caption: Workflow for the synthesis of a tetrazole derivative.

Protocol 4.1: Synthesis of 5-((2-Fluoro-5-methylpyridin-3-yl))-1H-tetrazole

This protocol uses the common sodium azide/ammonium chloride method in DMF.

Reagent/ParameterValueMoles (equiv)
This compound1.00 g7.24 mmol (1.0)
Sodium Azide (NaN₃)0.56 g8.69 mmol (1.2)
Ammonium Chloride (NH₄Cl)0.46 g8.69 mmol (1.2)
N,N-Dimethylformamide (DMF)15 mL-
Temperature 100 °C-
Reaction Time 12-24 hours-

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add 1.00 g (7.24 mmol) of this compound, 0.56 g (8.69 mmol) of sodium azide, 0.46 g (8.69 mmol) of ammonium chloride, and 15 mL of anhydrous DMF.

  • Heating: Heat the stirred suspension to 100 °C. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 50 mL of water.

  • Acidification: In a well-ventilated fume hood, acidify the aqueous solution to pH ~2-3 by the slow, dropwise addition of 2 M HCl. A precipitate should form. Extreme Caution: Acidification generates toxic and explosive hydrazoic acid.

  • Isolation: Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the pure tetrazole.

Pathway IV: Organometallic Addition to Form Ketones

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile group provides a powerful method for carbon-carbon bond formation, ultimately leading to ketones after hydrolysis.[11][12]

Mechanistic Rationale: The highly nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon. This addition forms a resonance-stabilized magnesium or lithium imine salt.[11] This intermediate is stable and does not typically react with a second equivalent of the organometallic reagent. Subsequent aqueous acidic work-up hydrolyzes the imine salt to an unstable imine, which is then rapidly hydrolyzed to the final ketone product.

Start This compound Step1 1. R-MgBr, THF Start->Step1 Nucleophilic Addition Step2 2. H₃O⁺ work-up Step1->Step2 Imine Salt Intermediate Product Ketone Derivative Step2->Product Hydrolysis

Caption: General workflow for ketone synthesis via Grignard addition.

Protocol 5.1: Grignard Reaction to Synthesize (2-Fluoro-5-methylpyridin-3-yl)(phenyl)methanone

This protocol demonstrates the addition of phenylmagnesium bromide to form a benzophenone derivative.

Reagent/ParameterValueMoles (equiv)
This compound1.00 g7.24 mmol (1.0)
Phenylmagnesium Bromide (3.0 M in Et₂O)2.65 mL7.96 mmol (1.1)
Anhydrous Tetrahydrofuran (THF)20 mL-
Temperature 0 °C to RT-
Reaction Time 2-4 hours-

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 1.00 g (7.24 mmol) of this compound in 20 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add 2.65 mL (7.96 mmol) of 3.0 M phenylmagnesium bromide solution dropwise via syringe over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the consumption of the starting nitrile.

  • Quenching and Hydrolysis: Cool the reaction back to 0 °C and carefully quench by the slow addition of 10 mL of saturated aqueous NH₄Cl solution. Follow this with the addition of 10 mL of 2 M HCl to hydrolyze the imine intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ketone.

Summary and Outlook

The nitrile group of this compound is a versatile functional handle that provides access to a diverse range of valuable chemical entities. The choice of reaction pathway allows for the strategic introduction of acidic, basic, or new carbon-based functionalities.

PathwayProduct Functional GroupKey ReagentsKey AdvantagesKey Considerations
Hydrolysis Carboxylic Acid / AmideH₂SO₄ / MnO₂Introduces H-bond donors/acceptors.Risk of C-F hydrolysis under harsh conditions.
Reduction Primary AmineH₂, Raney NiIntroduces a basic center for salt formation.Chemoselectivity; avoiding hydrodefluorination.
Cycloaddition 1H-TetrazoleNaN₃, NH₄ClForms a stable carboxylic acid bioisostere.Safety: Use of azide and generation of HN₃.
Organometallic Add. KetoneR-MgBr / R-LiForms new C-C bonds; introduces lipophilic groups.Requires anhydrous conditions; careful work-up.

By carefully selecting the appropriate synthetic protocol, researchers and drug development professionals can effectively leverage this compound as a key intermediate to build complex molecular architectures and accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Amination of 2-Fluoro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2-Amino-5-methylnicotinonitrile

The 2-amino-5-methylnicotinonitrile scaffold is a privileged motif in medicinal chemistry, serving as a critical building block for a diverse array of therapeutic agents. Its presence in pharmaceuticals targeting a range of diseases underscores the importance of efficient and scalable synthetic routes to this valuable intermediate. The amination of 2-Fluoro-5-methylnicotinonitrile represents a key transformation in this context, offering a direct and versatile entry point to the desired product. The fluorine atom at the 2-position of the pyridine ring renders this position highly susceptible to nucleophilic attack, making it an ideal handle for the introduction of an amino group.

This application note provides a comprehensive guide to the experimental conditions for the amination of this compound, detailing two powerful and complementary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . By understanding the principles and practical considerations of each method, researchers can select and optimize the most suitable approach for their specific needs, from small-scale library synthesis to large-scale production.

Method 1: Direct Amination via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry, particularly for electron-deficient aromatic systems. The electron-withdrawing nature of the pyridine nitrogen and the cyano group, coupled with the high electronegativity of the fluorine substituent, makes this compound an excellent substrate for this transformation. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex.

Causality of Experimental Choices in SNAr
  • Nucleophile: Ammonia or its synthetic equivalents are the most common nucleophiles for the synthesis of primary amines. Aqueous or alcoholic solutions of ammonia are often employed. For the synthesis of secondary or tertiary amines, the corresponding primary or secondary amine is used.

  • Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are typically preferred. These solvents are effective at solvating the cationic species and promoting the reaction rate. Alcohols can also be used, particularly when using alcoholic ammonia solutions.

  • Temperature: The reaction rate is highly temperature-dependent. While the high reactivity of the 2-fluoropyridine substrate may allow for milder conditions, heating is often necessary to drive the reaction to completion in a reasonable timeframe. Microwave irradiation can be a valuable tool for accelerating these reactions.

  • Base: While not always strictly necessary, the addition of a non-nucleophilic base, such as potassium carbonate or cesium carbonate, can be beneficial, especially when using amine hydrochlorides as the nucleophile source, to neutralize the generated hydrofluoric acid and drive the equilibrium towards the product.

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack and Meisenheimer Complex Formation cluster_1 Step 2: Elimination of Fluoride Start This compound + NH3 Meisenheimer Meisenheimer Complex (Zwitterionic Intermediate) Start->Meisenheimer Addition End 2-Amino-5-methylnicotinonitrile + HF Meisenheimer->End Elimination

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Detailed Protocol: SNAr Amination with Aqueous Ammonia

Reagents and Materials:

  • This compound

  • Aqueous Ammonia (28-30%)

  • Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add DMSO to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add aqueous ammonia (5-10 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford 2-Amino-5-methylnicotinonitrile.

Self-Validation and Notes:

  • The reaction progress should be carefully monitored to avoid potential side reactions at elevated temperatures.

  • The large excess of ammonia is used to drive the reaction to completion.

  • Ensure adequate ventilation due to the use of ammonia.

  • The purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and powerful method for the formation of C-N bonds, particularly for less reactive aryl halides or when milder reaction conditions are required[1][2]. This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it an invaluable tool in modern synthetic chemistry[3].

Causality of Experimental Choices in Buchwald-Hartwig Amination
  • Catalyst System:

    • Palladium Precursor: Common choices include Pd(OAc)2, Pd2(dba)3, or pre-formed palladium-ligand complexes.

    • Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle[4].

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs2CO3) are commonly used[5].

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.

  • Amine Source: A wide range of primary and secondary amines can be used. For the synthesis of the primary amine, ammonia surrogates like benzophenone imine followed by hydrolysis, or direct amination using ammonia gas or ammonium salts can be employed[6].

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-F PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord H2NR PdII_Amine Ar-Pd(II)-NHR(L_n) Amine_Coord->PdII_Amine -HX (Base) RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR RedElim->Product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination with a Primary Amine

Reagents and Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or other inert atmosphere reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)2 (1-5 mol%) and XPhos (1.2-6 mol%) to a Schlenk tube.

  • Add anhydrous toluene.

  • Add this compound (1.0 eq) and the primary amine (1.1-1.5 eq).

  • Add NaOtBu (1.2-2.0 eq).

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by silica gel chromatography.

Self-Validation and Notes:

  • The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • The ratio of palladium to ligand can be optimized for specific substrates.

  • The choice of base and its stoichiometry can significantly impact the reaction outcome.

  • For the synthesis of the parent 2-amino-5-methylnicotinonitrile, using an ammonia surrogate like benzophenone imine followed by acidic hydrolysis is a common strategy. Alternatively, specialized catalyst systems for direct amination with ammonia have been developed[6][7].

Comparative Summary of Amination Methods

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Addition-EliminationPalladium-catalyzed cross-coupling[1]
Reagents Ammonia or aminesPalladium catalyst, phosphine ligand, strong base[2]
Conditions Often requires elevated temperatures (80-150 °C)Can often be performed under milder conditions (RT-110 °C)
Substrate Scope Generally limited to activated aryl halidesVery broad, including unactivated aryl halides and sulfonates[3]
Advantages Simpler reagents, no transition metal catalystHigh functional group tolerance, broad scope, milder conditions
Disadvantages Can require harsh conditions, limited scopeCost of catalyst and ligands, requires inert atmosphere

Conclusion

The amination of this compound can be effectively achieved through both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The choice between these two powerful methods will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and the desired level of functional group tolerance. For a direct and potentially more cost-effective approach on a large scale, optimizing the SNAr reaction is a compelling strategy. For broader substrate scope, milder conditions, and higher functional group compatibility, particularly in a drug discovery setting, the Buchwald-Hartwig amination offers unparalleled versatility. By leveraging the detailed protocols and mechanistic insights provided in this application note, researchers are well-equipped to successfully synthesize the valuable 2-amino-5-methylnicotinonitrile intermediate.

References

The Versatile Synthon: Unlocking Heterocyclic Diversity with 2-Fluoro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Research Community

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of molecular design. Among the plethora of available building blocks, 2-Fluoro-5-methylnicotinonitrile emerges as a synthon of significant interest. Its unique electronic and steric properties, conferred by the fluorine, methyl, and nitrile functionalities on a pyridine core, render it a highly versatile precursor for the synthesis of a diverse array of complex heterocyclic systems. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the synthetic utility of this compound and providing robust protocols for its application.

The Strategic Advantage of this compound in Synthesis

The chemical architecture of this compound offers a triad of reactive sites, making it a powerful tool in the synthetic chemist's arsenal. The electron-withdrawing nature of the fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a cornerstone of modern heterocyclic chemistry. The nitrile group provides a versatile handle for transformation into various functional groups, including amines and carboxylic acids, or for participation in cyclization reactions. Finally, the methyl group at the 5-position can influence the regioselectivity of reactions and modulate the physicochemical properties of the resulting molecules.

The strategic placement of these functional groups allows for the regioselective construction of fused heterocyclic systems, which are prevalent scaffolds in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents.

Core Applications in Heterocyclic Synthesis

The primary application of this compound lies in its role as a key intermediate for the construction of substituted and fused pyridine derivatives. The reactivity of the 2-fluoro substituent towards nucleophiles is the linchpin of its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom in this compound is an excellent leaving group in SNAr reactions, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities at the 2-position of the pyridine ring.

Common Nucleophiles and Resulting Scaffolds:

NucleophileResulting ScaffoldSignificance
Amines (R-NH2)2-Amino-5-methylnicotinonitrilesPrecursors to fused pyrimidines
Alcohols (R-OH)2-Alkoxy-5-methylnicotinonitrilesModulators of solubility and electronic properties
Thiols (R-SH)2-Thio-5-methylnicotinonitrilesIntermediates for further functionalization

The general mechanism for the SNAr reaction is depicted below:

Caption: Generalized SNAr mechanism.

Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines

A particularly valuable application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activity, including kinase inhibition. This is typically achieved through a two-step sequence involving an initial SNAr reaction with a nitrogen nucleophile, followed by cyclization.

A common and efficient method involves the reaction of this compound with guanidine. The initial displacement of the fluoride by guanidine forms a 2-guanidino-5-methylnicotinonitrile intermediate, which then undergoes intramolecular cyclization to yield the corresponding 2,4-diamino-6-methyl-pyrido[2,3-d]pyrimidine.

Pyrido_Synthesis Reactants This compound + Guanidine Intermediate 2-Guanidino-5-methylnicotinonitrile intermediate Reactants->Intermediate SNA r Product 2,4-Diamino-6-methyl-pyrido[2,3-d]pyrimidine Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of a pyrido[2,3-d]pyrimidine scaffold.

Experimental Protocols

The following protocols are provided as a guide for the application of this compound in common synthetic transformations. Researchers should adapt these procedures as necessary based on the specific substrate and desired outcome.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 2-amino-5-methylnicotinonitrile derivative.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN))

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 - 1.5 eq) and DIPEA (1.5 - 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-methylnicotinonitrile derivative.

Causality behind Experimental Choices:

  • The use of a polar aprotic solvent like DMSO or DMF facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • A non-nucleophilic base is employed to neutralize the hydrofluoric acid (HF) generated during the reaction without competing with the primary nucleophile.

  • Elevated temperatures are often necessary to overcome the activation energy barrier for the aromatic substitution.

Protocol 2: Synthesis of 2,4-Diamino-6-methyl-pyrido[2,3-d]pyrimidine

Objective: To prepare a key pyrido[2,3-d]pyrimidine scaffold.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or other strong base

  • Anhydrous ethanol

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve guanidine hydrochloride (1.5 - 2.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.5 - 2.0 eq) to the solution to generate free guanidine in situ. Stir for 15-30 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. A precipitate may form.

  • Filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with water or another suitable solvent to induce precipitation.

  • Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum to yield the desired 2,4-diamino-6-methyl-pyrido[2,3-d]pyrimidine.

Trustworthiness and Self-Validation:

  • The progress of both reactions should be meticulously monitored by appropriate analytical techniques (TLC, LC-MS) to ensure complete consumption of the starting material and to identify the formation of the desired product.

  • The final products should be characterized by standard spectroscopic methods (1H NMR, 13C NMR, Mass Spectrometry) and their purity assessed by High-Performance Liquid Chromatography (HPLC) to validate the success of the protocol.

Conclusion

This compound stands as a valuable and versatile building block in the synthesis of complex heterocyclic molecules. Its strategic functionalization allows for facile entry into a wide range of scaffolds, most notably the biologically relevant pyrido[2,3-d]pyrimidines. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this important intermediate in their drug discovery and materials science endeavors.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in this critical synthesis. We will delve into the mechanistic principles, provide actionable troubleshooting advice, and offer detailed protocols based on established best practices.

Synthesis Overview: The Halex Reaction

The most prevalent industrial and laboratory-scale synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically the Halex (Halogen Exchange) process .[1][2] This method involves the displacement of a chlorine atom from the precursor, 2-Chloro-5-methylnicotinonitrile, with a fluoride ion.

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack. The presence of the electron-withdrawing nitrile (-CN) group further enhances the electrophilicity of the carbon atom at the 2-position, making it susceptible to substitution by the fluoride nucleophile.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for this compound?

The standard approach is the Halex reaction, where 2-Chloro-5-methylnicotinonitrile is heated with a fluoride salt in a high-boiling point polar aprotic solvent.[1][2] This reaction is a robust and scalable method for introducing fluorine into electron-deficient aromatic systems.[4]

Q2: Why is the choice of solvent so critical for the Halex reaction?

The solvent plays a crucial role in solubilizing the fluoride salt and facilitating the SNAr mechanism. Ideal solvents are polar aprotic and have high boiling points to accommodate the required reaction temperatures (often 150–250 °C).[1]

  • Dimethyl Sulfoxide (DMSO): Often the solvent of choice, as it can lead to dramatically higher yields compared to other solvents.[4]

  • Dimethylformamide (DMF) & Sulfolane: Also commonly used, but may be less effective than DMSO in certain cases.[1][4]

The polarity of these solvents helps to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy.

Q3: What are the common fluoride sources, and how do they compare?

The effectiveness of the reaction is highly dependent on the fluoride source's solubility and the "nakedness" (i.e., lack of hydration) of the fluoride anion.

  • Potassium Fluoride (KF): The most common and cost-effective choice.[2] For best results, it must be anhydrous. Spray-dried KF is often preferred due to its high surface area and low water content.

  • Caesium Fluoride (CsF): More soluble in organic solvents than KF, leading to faster reaction rates and often allowing for milder conditions. However, it is significantly more expensive.[2]

  • Tetrabutylammonium Fluoride (TBAF): Highly soluble, but typically supplied as a hydrate, which severely inhibits the nucleophilicity of the fluoride ion.[5] Anhydrous preparations are possible but add complexity.[5]

Fluoride SourceRelative CostSolubilityReactivityKey Consideration
Potassium Fluoride (KF) LowLowModerateMust be rigorously anhydrous. Spray-dried is optimal.
Caesium Fluoride (CsF) HighModerateHighExcellent for difficult substrates or lower temperatures.
Tetrabutylammonium Fluoride (TBAF) ModerateHighHigh (if anhydrous)Hydration is a major issue; requires special handling.[5]
Q4: Is a phase-transfer catalyst (PTC) necessary?

When using sparingly soluble salts like KF, a phase-transfer catalyst is often employed to shuttle the fluoride anion from the solid surface into the organic solvent phase, thereby increasing the effective concentration and reactivity of the nucleophile.[2] Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6), which can complex the potassium ion.[3]

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, leading to poor outcomes.

Problem Cluster 1: Low or No Product Formation
Q: My reaction has stalled, or the yield is below 20%. What are the first things to check?

This is the most common issue and almost always traces back to one of three factors: water, temperature, or insufficient fluoride activity.

Causality Checklist:

  • Presence of Water: The fluoride anion is a strong hydrogen bond acceptor. Trace amounts of water will hydrate the fluoride ion, creating a large solvation shell that drastically reduces its nucleophilicity.[5]

    • Solution: Ensure all reagents and the solvent are rigorously dry. Use freshly opened, anhydrous grade solvent. Dry the KF in a vacuum oven at >120 °C for several hours before use. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Temperature: The C-Cl bond in the starting material is strong, and significant thermal energy is required to overcome the activation barrier for the SNAr reaction. Halex reactions are typically run at high temperatures.[2]

    • Solution: Verify your internal reaction temperature is reaching the target (e.g., 180-220 °C for DMSO/KF). Use a high-temperature thermometer and ensure efficient heating.

  • Poor Fluoride Solubility/Activity: KF is notoriously insoluble. If the fluoride ions are not available in the solution, the reaction cannot proceed.

    • Solution: Use spray-dried KF for maximum surface area. If that is insufficient, add a phase-transfer catalyst. As a final resort, switch to the more soluble but costlier CsF.

Troubleshooting Workflow: Low Yield

G start Low Yield (<20%) Detected check_water Is the system rigorously anhydrous? start->check_water check_temp Is the internal temperature correct and stable? check_water->check_temp Yes dry_reagents Action: Dry all reagents (KF, solvent) and glassware. Rerun under inert atmosphere. check_water->dry_reagents No check_kf Is KF activity the limiting factor? check_temp->check_kf Yes increase_temp Action: Increase heating mantle temperature. Monitor internal temp. Extend reaction time. check_temp->increase_temp No improve_kf Action 1: Use spray-dried KF. Add Phase-Transfer Catalyst (e.g., 18-crown-6). check_kf->improve_kf Yes dry_reagents->start increase_temp->start use_csf Action 2: Switch to CsF as the fluoride source. improve_kf->use_csf If yield still low success Yield Improved improve_kf->success use_csf->success

Caption: Troubleshooting decision tree for low yield.

Problem Cluster 2: Complex Mixture & Impurity Issues
Q: My crude NMR shows significant unreacted 2-Chloro-5-methylnicotinonitrile. How can I push the reaction to completion?

This indicates an incomplete reaction. Assuming you have addressed the core issues from Problem Cluster 1, consider the following:

  • Increase Molar Excess of KF: Use a larger excess of potassium fluoride (e.g., increase from 2 equivalents to 3-4 equivalents) to drive the equilibrium towards the product.

  • Extend Reaction Time: Monitor the reaction by TLC or GC-MS. If starting material is still present after the initial planned time, extend the reaction duration in increments of 2-4 hours.

  • Increase Temperature: A modest increase in temperature (e.g., 10-15 °C) can significantly accelerate the reaction rate. Be mindful of potential solvent decomposition.

Q: I'm observing a significant byproduct. What is its likely identity?

Under the harsh conditions of the Halex reaction, side reactions can occur.

  • Hydrolysis Products: If water is present, the nitrile group can be hydrolyzed to the corresponding amide (2-fluoro-5-methylnicotinamide) or carboxylic acid (2-fluoro-5-methylnicotinic acid). This highlights the critical importance of anhydrous conditions.[6]

  • Solvent-Related Impurities: At very high temperatures, solvents like DMSO and DMF can decompose, leading to impurities that may complicate purification.

  • Protodehalogenation: While more common in metal-catalyzed reactions, replacement of the halogen with a hydrogen atom can sometimes occur, leading to the formation of 5-methylnicotinonitrile.[7]

Solution: The primary defense against byproducts is rigorous control over reaction conditions, especially moisture. If byproducts persist, purification via column chromatography is typically effective for separating these more polar impurities from the desired product.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific equipment and reagent quality.

Objective: To synthesize this compound from 2-Chloro-5-methylnicotinonitrile via the Halex reaction.

Materials:

  • 2-Chloro-5-methylnicotinonitrile (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (3.0 eq), dried under vacuum at 120 °C for 4h

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Diatomaceous earth (Celite®)

  • Standard glassware for reactions under inert atmosphere, including a reflux condenser and a mechanical stirrer.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the dried spray-dried potassium fluoride (3.0 eq).

  • Reagent Addition: Add 2-Chloro-5-methylnicotinonitrile (1.0 eq) followed by anhydrous DMSO (approx. 5-10 mL per gram of starting material).

  • Reaction Execution: Begin vigorous stirring and heat the mixture to an internal temperature of 190-200 °C. The mixture will be a heterogeneous slurry.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or TLC. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the slurry into a beaker containing a significant volume of cold water (approx. 10x the volume of DMSO). The product may precipitate as a solid or remain as an oil.

  • Extraction: Extract the aqueous mixture thoroughly with a suitable organic solvent like ethyl acetate or toluene (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water to remove residual DMSO, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude material can be purified by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid or low-melting solid.

Simplified Halex SNAr Mechanism

Caption: Mechanism of nucleophilic substitution.

References

Technical Support Center: Navigating Nucleophilic Substitution of 2-Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The 2-fluoropyridine scaffold is a cornerstone in modern medicinal chemistry, prized for its role in constructing complex molecular architectures. The fluorine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of a diverse range of functional groups. However, the inherent reactivity of this system can also lead to a variety of side reactions, complicating synthetic routes and impacting yields and purity.

This technical support guide, presented in a troubleshooting-focused question-and-answer format, is designed to provide practical insights and actionable solutions to common challenges encountered during the nucleophilic substitution of 2-fluoropyridines.

Troubleshooting Guide & FAQs

Issue 1: Formation of 2-Pyridone by Hydrolysis

Q: I am observing a significant amount of a byproduct that I've identified as the corresponding 2-pyridone in my SNAr reaction. What is causing this, and how can I prevent it?

A: The formation of 2-pyridone is a classic side reaction in the nucleophilic substitution of 2-fluoropyridines, resulting from the hydrolysis of the C-F bond. This occurs when water, present as a contaminant in your reagents or solvent, acts as a nucleophile. The reaction is often facilitated by the basic conditions typically employed in SNAr reactions.

Causality and Mechanism:

Under basic conditions, water is deprotonated to the more nucleophilic hydroxide ion (OH⁻). The hydroxide ion then attacks the electron-deficient C2 position of the 2-fluoropyridine ring, forming a Meisenheimer-like intermediate. Subsequent elimination of the fluoride ion and tautomerization leads to the thermodynamically stable 2-pyridone.

Troubleshooting Protocol:

  • Rigorous Drying of Reagents and Solvents:

    • Use freshly distilled, anhydrous solvents. Polar aprotic solvents like DMF and DMSO should be dried over molecular sieves.

    • Ensure all reagents, including your nucleophile and base, are thoroughly dried before use.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Choice of Base:

    • If possible, use a non-hydroxide base. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred.

  • Temperature Control:

    • Running the reaction at the lowest effective temperature can help to disfavor the hydrolysis pathway.

Experimental Protocol for Minimizing Hydrolysis:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum.

  • Procedure:

    • Add the 2-fluoropyridine substrate and the nucleophile to the flask under a positive pressure of nitrogen.

    • Add anhydrous solvent via syringe.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution or suspension of the anhydrous base (e.g., NaH in mineral oil, washed with dry hexanes) portion-wise, monitoring the internal temperature.

    • Allow the reaction to warm to the desired temperature and monitor by TLC or LC-MS until completion.

Issue 2: Poor Regioselectivity in Substituted 2-Fluoropyridines

Q: My 2-fluoropyridine substrate has another potential leaving group, and I am getting a mixture of regioisomers. How can I control the regioselectivity of the nucleophilic attack?

A: Poor regioselectivity is a common challenge when working with poly-substituted pyridines. The outcome of the reaction is a delicate balance of electronic effects, the nature of the nucleophile, and the reaction conditions. For instance, in a molecule like 4-(chloromethyl)-2-fluoropyridine, the nucleophile can attack either the 2-position (SNAr) or the chloromethyl group (SN2).[1]

Controlling Factors:

  • Nucleophile Hardness (HSAB Theory):

    • Hard nucleophiles (e.g., alkoxides, primary amines) are more likely to attack the more electrophilic C2 position of the pyridine ring, favoring the SNAr pathway.

    • Soft nucleophiles (e.g., thiolates, azide) tend to favor the SN2 reaction at the less sterically hindered chloromethyl group.[1]

  • Reaction Temperature: Higher temperatures generally favor the SNAr reaction, which has a higher activation energy.

  • Solvent: Polar aprotic solvents (DMF, DMSO) can stabilize the charged Meisenheimer intermediate in SNAr, thus favoring this pathway.

Troubleshooting Workflow:

References

Technical Support Center: Purification of Crude 2-Fluoro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Fluoro-5-methylnicotinonitrile (FMN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This guide offers practical, experience-based advice on established purification techniques, including recrystallization and column chromatography, to help you achieve the desired purity of your crude FMN.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude FMN will largely depend on the synthetic route employed. However, common impurities in the synthesis of fluorinated pyridines can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Incomplete or alternative fluorination can lead to other positional isomers.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly under acidic or basic conditions.

  • Solvent Adducts: Residual solvents from the reaction or workup can be present.

  • Products of Over-reaction or Side-reactions: Depending on the reagents used, other functional groups on the pyridine ring may react.

Q2: Which purification technique is generally preferred for this compound?

A2: Both recrystallization and column chromatography are effective for purifying FMN. The choice depends on the nature and quantity of the impurities, as well as the scale of your synthesis.

  • Recrystallization is often a good first choice for removing small amounts of impurities from a solid product, especially at a larger scale, as it can be more time and solvent-efficient.

  • Column chromatography offers higher resolution and is excellent for separating complex mixtures or removing impurities with similar solubility to the desired product.[1]

Q3: My purified this compound is a yellow or brown oil/solid. Is this normal?

A3: While pure this compound is expected to be a white to off-white solid, discoloration to yellow or brown often indicates the presence of impurities or degradation products.[2] Further purification is recommended to achieve a higher purity product.

Q4: How can I effectively remove water from my sample of this compound?

A4: Pyridine derivatives can be hygroscopic.[2] To remove water, you can dissolve the compound in an appropriate organic solvent (like dichloromethane or ethyl acetate), dry the solution over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and then remove the solvent under reduced pressure. For trace amounts of water in the final product, co-evaporation with a high-boiling azeotrope-forming solvent like toluene can be effective.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of crude this compound.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a solvent in which the compound is more soluble (a co-solvent) to the hot mixture. Alternatively, try a solvent system with a lower boiling point. Ensure slow cooling to prevent rapid precipitation.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] Allow the solution to cool for a longer period, eventually in an ice bath.
Low Recovery Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] Ensure the solution is thoroughly cooled before filtration. When performing a hot filtration, pre-heat the funnel and filter paper to prevent crystallization.
Poor Purity After Recrystallization The chosen solvent system is not effective at separating the impurities. The impurities co-crystallize with the product.Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is less soluble) can sometimes provide better separation. Perform a second recrystallization.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Poor Separation (Overlapping Peaks) The eluent system is too polar or not polar enough. The column is overloaded.Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. Use a less polar eluent system or a gradient elution. Reduce the amount of crude material loaded onto the column.
Tailing of the Product Peak The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds, to neutralize active sites on the silica gel. Consider using a different stationary phase, such as alumina.[4]
Cracking of the Silica Gel Bed Improper packing of the column or running the column dry.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[5] Keep the solvent level above the top of the stationary phase at all times.
Product is not Eluting from the Column The eluent is not polar enough. The compound has very strong interactions with the stationary phase.Gradually increase the polarity of the eluent system (gradient elution). If the compound is still retained, consider a stronger eluent system or a different stationary phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Good single solvents for recrystallization will show low solubility at room temperature and high solubility when hot.

  • Promising solvent systems for similar compounds include toluene or a mixture of ethyl acetate and petroleum ether/hexanes.[6][7]

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) to just dissolve the solid. c. If insoluble impurities are present, perform a hot gravity filtration. d. If using a two-solvent system, add the less soluble solvent dropwise to the hot solution until cloudiness persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate. e. Allow the solution to cool slowly to room temperature. f. Once crystals begin to form, cool the flask in an ice bath to maximize the yield. g. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. h. Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for purification by silica gel chromatography.

1. Eluent Selection:

  • Use thin-layer chromatography (TLC) to determine a suitable eluent system.

  • A good starting point for fluorinated pyridines is a mixture of hexanes and ethyl acetate.[8]

  • Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.

2. Column Preparation: a. Prepare a slurry of silica gel in the initial, least polar eluent. b. Pour the slurry into a chromatography column and allow it to pack evenly. c. Add a layer of sand to the top of the silica gel bed to prevent disturbance upon solvent addition.[5]

3. Sample Loading: a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). c. Carefully add the dry-loaded sample to the top of the column.

4. Elution and Fraction Collection: a. Begin eluting the column with the chosen eluent system. b. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) may be beneficial. c. Collect fractions and monitor the separation using TLC.

5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Suggested Starting Conditions for Purification

Purification MethodStationary/Mobile Phase or Solvent SystemExpected Purity
RecrystallizationToluene>98% (by HPLC)[7]
RecrystallizationEthyl Acetate / Petroleum Ether>97% (by HPLC)[9]
Column ChromatographySilica Gel / Hexane:Ethyl Acetate (gradient)>95%
Column ChromatographyAlumina / Dichloromethane>90%[4]

Visualizations

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound check_impurities Analyze impurity profile (TLC, NMR) start->check_impurities simple_impurities Minor impurities with different solubility? check_impurities->simple_impurities Yes complex_impurities Multiple or closely related impurities? check_impurities->complex_impurities No recrystallization Recrystallization simple_impurities->recrystallization column_chromatography Column Chromatography complex_impurities->column_chromatography pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis for Eluent Selection packing 2. Column Packing with Slurry tlc->packing loading 3. Sample Loading (Dry or Wet) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection fraction_analysis 6. TLC Analysis of Fractions collection->fraction_analysis pooling 7. Pooling of Pure Fractions fraction_analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

References

Technical Support Center: Troubleshooting Guide for Scaling Up 2-Fluoro-5-methylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the scale-up of this critical reaction. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your process development.

Introduction

The synthesis of this compound is a key step in the preparation of numerous pharmaceutical intermediates. While the reaction may proceed smoothly on a laboratory scale, scaling up introduces a new set of challenges that can significantly impact yield, purity, and safety. This guide addresses common issues in a question-and-answer format, offering practical, field-proven advice.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are observing a significant drop in yield and an increase in impurities upon scaling up our this compound synthesis from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?

This is a classic and multifaceted scale-up problem. The decrease in yield and increase in impurities are often interconnected and can be traced back to several key factors that change non-linearly with an increase in reactor volume. Let's break down the potential culprits.

1.1 Inefficient Heat Transfer

The "Why": Exothermic reactions, common in fluorination chemistry, generate significant heat.[1] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. As you scale up, this ratio dramatically decreases, making it much harder to remove heat effectively.[2][3] This can lead to localized "hot spots" within the reactor, even if the overhead temperature probe reads as stable. These hot spots can accelerate side reactions and decomposition of both reactants and products.[2][4][5]

Troubleshooting Steps:

  • Characterize the Exotherm: Before scaling up, perform calorimetric studies (e.g., using a reaction calorimeter) on a smaller scale to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system for the larger reactor.

  • Optimize Reagent Addition: Instead of adding reagents all at once, implement a controlled, slow addition strategy. This allows the cooling system to keep pace with the heat being generated.

  • Improve Agitation: Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogenous temperature throughout the vessel. We will discuss this in more detail next.

1.2 Poor Mixing and Mass Transfer

The "Why": Achieving uniform mixing in a large reactor is significantly more challenging than in a small flask.[6][7][8] Poor mixing leads to localized areas of high reactant concentration, which can promote the formation of byproducts.[9] In the context of this compound synthesis, this could mean areas where the fluorinating agent is too concentrated, leading to over-fluorination or decomposition.

Troubleshooting Steps:

  • Agitator Design and Speed: The type of agitator (e.g., pitched-blade turbine, anchor) and its speed are critical. For many reactions, a pitched-blade turbine is effective at creating both axial and radial flow, promoting better bulk mixing. You may need to increase the agitation speed on scale-up to maintain similar mixing times.

  • Baffles: Ensure your reactor has baffles. Baffles disrupt vortex formation and create a more turbulent flow pattern, which is essential for efficient mixing.[10]

  • Feed Point Location: The location where you introduce your reagents matters. Adding a reactive reagent directly into a poorly mixed zone can lead to immediate side reactions. Ideally, the feed tube should be placed in a region of high turbulence, such as near the impeller tip.[8]

Question 2: We are seeing the formation of a significant amount of a desfluoro impurity in our large-scale reaction. How can we identify and minimize this?

The presence of a desfluoro impurity, where the fluorine atom is replaced by hydrogen, is a common issue in fluorination chemistry.[11] This can occur through several mechanisms, and understanding the potential source is key to its mitigation.

2.1 Potential Causes of Desfluoro Impurity Formation
  • Moisture: Water in your reactants or solvents can react with and deactivate many fluorinating agents, leading to incomplete fluorination or side reactions that result in the desfluoro analog.[4]

  • Hydrogen Source: The presence of a hydrogen source, such as a protic solvent or certain additives, can lead to a reduction reaction, replacing the fluorine with a hydrogen atom.

  • Incomplete Reaction: If the reaction does not go to completion, the starting material (e.g., the chloro- or bromo-analog) may be carried through the workup and be mistaken for a desfluoro impurity.

2.2 Troubleshooting and Minimization Strategies
  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Consider using a drying agent in the reaction if appropriate.

  • Solvent Selection: Use aprotic solvents that are known to be compatible with your chosen fluorinating agent.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to ensure it has gone to completion before quenching.

  • Impurity Identification: Isolate and characterize the impurity using techniques like LC-MS and NMR to confirm its identity as the desfluoro species.[11] This will confirm the problem and help you track your progress in eliminating it.

Question 3: Our workup and isolation on the large scale are proving difficult, with the formation of emulsions and a lower than expected isolated yield. What can we do to improve this?

Workup and isolation issues are common when scaling up and are often related to changes in physical properties and equipment limitations.

3.1 Emulsion Formation

The "Why": Emulsions are often caused by the presence of finely divided solids, viscous oils, or surfactants. On a larger scale, the increased agitation during workup can exacerbate this issue.

Troubleshooting Steps:

  • Filtration: If a solid is causing the emulsion, consider a filtration step before extraction.

  • Solvent Choice: Experiment with different extraction solvents on a small scale. Sometimes, a less polar or more dense solvent can break an emulsion.

  • Brine Wash: Washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Phase Separator: For very large-scale operations, a phase separator or centrifuge can be used to facilitate the separation of layers.

3.2 Low Isolated Yield

The "Why": Lower isolated yields on a large scale can be due to a combination of factors, including incomplete extraction, product loss during transfers, and inefficient crystallization.

Troubleshooting Steps:

  • Extraction Efficiency: Ensure you are using an adequate volume of extraction solvent and performing multiple extractions. A single large extraction is less efficient than multiple smaller extractions.

  • Crystallization Optimization: The cooling rate and agitation during crystallization are critical for obtaining a good yield of pure product. A slower cooling rate generally leads to larger crystals that are easier to filter. Seeding the solution with a small amount of pure product can also improve crystallization.

  • Filtration and Drying: Ensure your filtration setup is appropriately sized for the scale of your reaction. Inefficient filtration can lead to product loss. Also, ensure the product is thoroughly dried to remove any residual solvent.

Question 4: What are the key safety considerations when scaling up a reaction involving a nitrile and a fluorinating agent?

Safety is the paramount concern in any chemical synthesis, and the risks are amplified on a larger scale.

4.1 Toxicity of Nitriles and Cyanide Sources

The "Why": Nitriles can be toxic and, under certain conditions (e.g., strong acid), can release hydrogen cyanide gas, which is extremely poisonous.[12] Some synthetic routes may also use cyanide salts as starting materials, which are highly toxic.[12][13]

Safety Precautions:

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a designated, controlled area.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (consider double-gloving), safety goggles, a face shield, and a lab coat.[12]

  • Emergency Preparedness: Have an emergency plan in place, including access to a cyanide antidote kit and personnel trained in its use.

  • Waste Disposal: Dispose of all nitrile-containing waste according to your institution's hazardous waste guidelines.

4.2 Reactivity of Fluorinating Agents

The "Why": Many fluorinating agents are highly reactive and can react violently with water or other nucleophiles.[14] Some can also be corrosive or toxic.

Safety Precautions:

  • Material Compatibility: Ensure the reactor and all associated equipment are made of materials compatible with the fluorinating agent you are using.

  • Controlled Addition: As mentioned earlier, add the fluorinating agent slowly and in a controlled manner to manage the reaction exotherm.

  • Quenching: Have a well-defined and tested quenching procedure in place to safely neutralize any unreacted fluorinating agent at the end of the reaction.

Data Summary & Experimental Protocols

Table 1: Recommended Starting Parameters for Scale-Up
ParameterLaboratory Scale (1L)Pilot Scale (20L) - RecommendedRationale for Change
Solvent Volume 1 L20 LDirect linear scale-up.
Reactant Molar Ratio 1:1.2 (Substrate:Fluorinating Agent)1:1.1Reduce excess of costly/reactive fluorinating agent.
Addition Time 15 minutes2-3 hoursControl exotherm in larger volume.[2]
Agitation Speed 200 RPM (magnetic stir bar)300-400 RPM (pitched-blade turbine)Ensure adequate mixing in a larger vessel.[9][10]
Reaction Temperature -10 °C-15 to -10 °CLower starting temp to provide a larger safety margin for exotherm.[4]
Protocol: General Troubleshooting Workflow

Here is a generalized workflow for troubleshooting scale-up issues:

Troubleshooting_Workflow start Problem Identified: Low Yield / High Impurities check_heat Step 1: Analyze Heat Transfer - Review calorimetry data - Check cooling capacity start->check_heat check_mixing Step 2: Evaluate Mixing - Model mixing in reactor (CFD) - Verify agitator/baffle design check_heat->check_mixing optimize_addition Optimize Reagent Addition - Slower addition rate - Sub-surface addition check_heat->optimize_addition Poor Heat Control check_kinetics Step 3: Re-evaluate Reaction Kinetics - Monitor reaction profile at scale - Check for new byproducts via LC-MS check_mixing->check_kinetics optimize_agitation Adjust Agitation - Increase RPM - Change impeller type check_mixing->optimize_agitation Inefficient Mixing optimize_temp Modify Temperature Profile - Lower initial temperature check_kinetics->optimize_temp Side Reactions Dominant implement_changes Implement Process Changes optimize_addition->implement_changes optimize_agitation->implement_changes optimize_temp->implement_changes verify_results Verify Results on Pilot Scale implement_changes->verify_results verify_results->start Issue Persists success Successful Scale-Up verify_results->success Positive Outcome

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Technical Support Center: Managing Regioselectivity in Reactions with Substituted 2-Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical guide to address the nuanced challenges of controlling regioselectivity in reactions involving substituted 2-fluoropyridines. This is not a rigid manual but a dynamic troubleshooting resource designed to explain the causality behind experimental outcomes and provide actionable, field-proven solutions.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The reaction of 2-fluoropyridines with nucleophiles is a cornerstone of medicinal chemistry. The C-F bond is highly polarized, and the fluorine atom is an excellent leaving group in SNAr, often reacting much faster than its chloro- or bromo- counterparts.[1][2][3] The rate of reaction for 2-fluoropyridine with sodium ethoxide, for instance, is 320 times faster than that of 2-chloropyridine.[2][4] However, achieving precise regioselectivity can be challenging.

Frequently Asked Questions (SNAr)

Question 1: Why am I getting a mixture of C2 and C4 substituted isomers in my SNAr reaction on a pyridine ring?

Answer: This is a common issue rooted in the fundamental electronics of the pyridine ring. The nitrogen atom is electron-withdrawing, which reduces the electron density at the C2 (ortho) and C4 (para) positions, making them susceptible to nucleophilic attack.[5][6][7] The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). When attack occurs at C2 or C4, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom, providing significant stabilization.[6][7] Attack at C3 does not allow for this stabilization, making it far less favorable. Therefore, if you have leaving groups at both the C2 and C4 positions, you will often see competition.

Question 2: My substrate is a 2-fluoro-4-chloropyridine. The nucleophile is substituting the chlorine at C4 instead of the fluorine at C2. How can I reverse this selectivity?

Answer: While fluorine's high electronegativity makes it a potent activating group and a good leaving group, the overall regioselectivity is a delicate balance of factors, including the stability of the Meisenheimer intermediate and the nature of other substituents.

  • Electronic Effects: An electron-withdrawing group (EWG) elsewhere on the ring will further activate the positions ortho and para to it. If you have an EWG at C5, it will strongly activate the C4 position, potentially favoring substitution there even if a fluoride is at C2. Conversely, an EWG at C3 will activate both C2 and C4.

  • Kinetic vs. Thermodynamic Control: SNAr reactions are typically under kinetic control. The faster reaction will predominate. The high electronegativity of fluorine generally accelerates the initial nucleophilic attack, making the C-F bond substitution faster.[2] However, if the C4 position is more electronically activated by other substituents, this can overcome the inherent reactivity of the C-F bond.

  • Troubleshooting & Optimization:

    • Lower the Temperature: Running the reaction at a lower temperature can increase selectivity for the more kinetically favored product, which is often the displacement of fluoride.

    • Solvent Choice: Switching to a less polar aprotic solvent can sometimes modulate selectivity, although DMSO and DMF are common for their ability to solvate the components and accelerate the reaction.

    • Steric Hindrance: If the C2 position is sterically hindered by an adjacent substituent (at C3), a bulky nucleophile may preferentially attack the less hindered C4 position.[5] Conversely, using a bulkier nucleophile can be a strategy to promote C4 substitution if desired.

Question 3: My SNAr reaction on a 2-fluoropyridine is sluggish or fails completely. What steps can I take to drive it to completion?

Answer: A lack of reactivity typically points to insufficient activation of the pyridine ring or suboptimal reaction conditions.

  • Ring Electronics: If the pyridine ring is substituted with electron-donating groups (EDGs), the ring will be less electrophilic and thus less reactive towards nucleophiles. Activating the ring, for example by introducing an EWG like a nitro or cyano group, is a common strategy, though not always synthetically feasible as a troubleshooting step.[8]

  • Reaction Conditions:

    • Temperature: Increasing the temperature is the most common solution. Many SNAr reactions require heating, sometimes to temperatures as high as 130 °C, or the use of microwave irradiation.[1]

    • Base and Nucleophile: Ensure your nucleophile is sufficiently deprotonated. If using an alcohol or amine nucleophile, a non-nucleophilic base (e.g., NaH, K₂CO₃, or Cs₂CO₃) is required. Using a stronger base or ensuring anhydrous conditions can be critical.

    • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are standard as they effectively solvate the cation of the nucleophilic salt and do not interfere with the nucleophile.

Diagram 1: SNAr Mechanism & Regioselectivity

This diagram illustrates why nucleophilic attack is favored at the C2 and C4 positions of a pyridine ring.

Caption: Resonance forms for SNAr intermediates.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 2-fluoropyridine (1.0 equiv), the amine nucleophile (1.2-1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent: Add anhydrous DMSO or DMF to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 2: Directed ortho-Metallation (DoM)

Directed ortho-metallation is a powerful strategy for C-H functionalization. In this reaction, a directing group (DG) on the aromatic ring complexes with an organolithium base, directing deprotonation to the adjacent (ortho) position. For substituted 2-fluoropyridines, the situation is complex as both the ring nitrogen and the fluorine atom can act as directing groups.

Frequently Asked Questions (DoM)

Question 1: I am trying to lithiate my 3-substituted-2-fluoropyridine and quench with an electrophile, but I am getting a mixture of products at C6 and C3. Why is the regioselectivity poor?

Answer: The regiochemical outcome of the lithiation is determined by which directing group controls the deprotonation.

  • Nitrogen as DG: The lone pair on the pyridine nitrogen is a powerful coordinating site for lithium bases, generally directing metallation to the C6 position.

  • Fluorine as DG: The fluorine atom is a well-known ortho-directing group, which would favor deprotonation at the C3 position.

  • The Decisive Factor: The choice of base is often the critical determinant of regioselectivity.

    • LDA (Lithium Diisopropylamide): This base commonly favors deprotonation ortho to the best directing group. For many halopyridines, including 3-fluoropyridine, LDA in THF at -78 °C regioselectively lithiates the C4 position.[9] For a 2-fluoropyridine, it is expected to favor the C3 position.

    • BuLi-based reagents: Standard n-BuLi or t-BuLi can be less selective. However, using complex bases can provide excellent selectivity. For example, the BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) complex has been shown to deprotonate 2-chloropyridine specifically at the C6 position, suggesting a mechanism where aggregates form near the nitrogen, delivering the butyl anion to C6.[10]

Question 2: How can I reliably and selectively functionalize the C3 position of a 2-fluoropyridine derivative?

Answer: To favor functionalization at C3, you must use conditions that promote the fluorine atom as the dominant directing group. This is typically achieved using a kinetic deprotonation with a strong, hindered base at low temperature.

Protocol 2: Selective C3-Lithiation and Quench using LDA
  • LDA Preparation (or use commercial): In a flame-dried flask under N₂, cool a solution of diisopropylamine (1.1 equiv) in anhydrous THF to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 equiv) and stir for 30 minutes at 0 °C before re-cooling to -78 °C.

  • Deprotonation: Slowly add a solution of the 2-fluoropyridine substrate (1.0 equiv) in anhydrous THF to the freshly prepared LDA solution at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often rapid.

  • Quench: Add the desired electrophile (e.g., TMSCl, DMF, I₂, 1.2 equiv) as a solution in THF to the reaction mixture at -78 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent, dry the organic layer, and purify.[5]

Diagram 2: Decision Workflow for ortho-Lithiation

DoM_Workflow start Goal: Regioselective Lithiation of Substituted 2-Fluoropyridine target Desired Position of Functionalization? start->target base_choice_c3 Use Kinetic Conditions: - Base: LDA - Temp: -78 °C - Solvent: THF target->base_choice_c3 C3 base_choice_c6 Use N-Directing Conditions: - Base: BuLi-LiDMAE or other complex base - Consult literature for specific substrate target->base_choice_c6 C6 c3_path C3 Position (ortho to F) c6_path C6 Position (ortho to N) electrophile Add Electrophile at Low Temperature base_choice_c3->electrophile base_choice_c6->electrophile workup Aqueous Work-up & Purification electrophile->workup

Caption: Decision guide for choosing lithiation conditions.

Section 3: Palladium-Catalyzed Cross-Coupling

The strength of the C-F bond makes 2-fluoropyridines less reactive in standard palladium-catalyzed cross-coupling reactions compared to their chloro, bromo, or iodo analogs. This apparent drawback can be a powerful tool for achieving regioselectivity in polyhalogenated systems.

Frequently Asked Questions (Cross-Coupling)

Question 1: I have a 2-fluoro-4-bromopyridine and want to perform a Suzuki-Miyaura coupling. How can I ensure the reaction occurs selectively at the C4-Br position?

Answer: This is an ideal scenario for leveraging the differential reactivity of carbon-halogen bonds in the oxidative addition step of the catalytic cycle. The generally accepted order of reactivity for oxidative addition to Pd(0) is C-I > C-Br > C-OTf > C-Cl >> C-F.

By using standard Suzuki-Miyaura conditions, you can achieve excellent selectivity for coupling at the more reactive C-Br bond while leaving the robust C-F bond untouched.

Table 1: Recommended Conditions for Selective C-Br Coupling
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Standard, reliable catalysts for Suzuki coupling.
Ligand (if using Pd₂dba₃) SPhos, XPhosBuchwald ligands are robust and promote efficient coupling.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Aqueous inorganic bases are effective and standard.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMEBiphasic solvent systems are typical for Suzuki reactions.
Temperature 80-100 °CSufficient to promote C-Br activation without activating C-F.

Question 2: Is it possible to perform a cross-coupling reaction that selectively targets the C2-F bond?

Answer: Direct, selective cross-coupling of a C-F bond in the presence of other halogens is exceptionally challenging and is at the forefront of catalysis research. Standard conditions will not work. However, there are alternative strategies:

  • C-H Activation: If the desired coupling partner is at C3, one could envision a sequence of C-Br coupling at C4, followed by a directed C-H activation/functionalization at C3. This bypasses the need to activate the C-F bond directly.

  • Alternative Electrophiles: Instead of using the 2-fluoropyridine directly, one can use related electrophiles. For example, pyridine-2-sulfonyl fluoride (PyFluor) has been shown to be a competent electrophile in Suzuki-Miyaura cross-coupling to generate 2-arylpyridines via C-S bond activation.[11]

  • Ligand-Controlled Selectivity: In some systems, unconventional regioselectivity can be achieved through careful ligand choice. For 2,4-dichloropyridines, a sterically hindered N-heterocyclic carbene (NHC) ligand was shown to promote C4 coupling, overriding the conventional C2 selectivity. While this applies to dichlorides, it highlights the principle that ligand design can sometimes invert innate reactivity patterns.

References

How to monitor the progress of 2-Fluoro-5-methylnicotinonitrile reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-Fluoro-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction monitoring. Our goal is to equip you with the necessary knowledge to not only follow protocols but to understand the underlying principles, enabling you to troubleshoot and adapt methods to your specific needs.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up and running TLC and LC-MS for reactions with this compound.

Q1: I'm starting a new reaction with this compound. How do I choose an initial TLC solvent system?

A1: Selecting an appropriate solvent system, or mobile phase, is crucial for achieving good separation on a TLC plate. The goal is to have your starting material, this compound, exhibit a retention factor (Rf) of approximately 0.3-0.4.[1] The Rf is a ratio of the distance the compound travels up the plate to the distance the solvent travels.[2][3]

Given the structure of this compound (a moderately polar aromatic compound), a good starting point for a normal-phase silica gel TLC plate would be a binary mixture of a non-polar and a polar solvent.[4] A common and effective combination is hexane and ethyl acetate.

  • Initial Test: Begin with a 4:1 mixture of hexane:ethyl acetate.

  • Adjustment:

    • If the starting material spot remains at the baseline (Rf is too low), your eluent is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).[5]

    • If the starting material spot moves with the solvent front (Rf is too high), your eluent is too polar. Decrease the proportion of the polar solvent.[5]

A systematic approach to finding the optimal solvent system will save time and ensure reliable monitoring.[6]

Q2: How do I visualize the spots on my TLC plate? My compound isn't colored.

A2: this compound, like many organic molecules, is not colored. Therefore, a visualization method is required. The most common methods are:

  • UV Light: TLC plates are often impregnated with a fluorescent dye that glows under UV light (typically at 254 nm).[4] Aromatic compounds like your starting material will absorb this UV light and appear as dark spots on a glowing background.

  • Staining: If your compound is not UV-active or for better visualization, chemical stains can be used. After running the TLC, the plate is dried and then dipped into or sprayed with a staining solution, followed by heating.[1]

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It will appear as yellow spots on a purple background.

    • Vanillin Stain: This stain can produce a range of colors depending on the compound's functional groups.

    • Iodine Chamber: Placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[4]

Q3: For LC-MS analysis, which ionization technique is best for this compound?

A3: The choice of ionization technique is critical for successful LC-MS analysis. For a molecule like this compound, the two most common and suitable atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[7]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that is well-suited for polar molecules that can be ionized in solution.[7][8] Given the nitrogen atoms in the pyridine ring and the nitrile group, this compound should be readily protonated in the positive ion mode. ESI is generally the first choice for this type of compound.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization method that is better for less polar and more volatile compounds.[7][8] If you experience poor ionization with ESI, APCI is a viable alternative.

For initial method development, start with ESI in the positive ion mode. The mobile phase should ideally contain a small amount of a volatile acid, like 0.1% formic acid, to promote protonation and improve signal intensity.[9]

Q4: What kind of mass shifts should I expect to see in my LC-MS data as the reaction progresses?

A4: The expected mass shift depends entirely on the specific reaction you are performing. Before starting your experiment, you should calculate the exact mass of your expected product. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the ions. For singly charged ions, this value corresponds to the mass of the ion.

For example, if you are performing a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom with an amine (e.g., morpholine, molecular weight = 87.12 g/mol ), you would expect the following:

CompoundMolecular FormulaExact Mass
This compoundC₇H₅FN₂136.0437
Expected ProductC₁₁H₁₃N₃O203.1059

In your LC-MS data, you would monitor for the disappearance of the peak corresponding to an m/z of approximately 137.05 (for [M+H]⁺ of the starting material) and the appearance of a new peak with an m/z of approximately 204.11 (for [M+H]⁺ of the product).

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

TLC Troubleshooting
ProblemPotential CausesRecommended Solutions
Streaking or Elongated Spots 1. Sample Overload: Too much sample has been applied to the plate.[5][10] 2. Inappropriate Solvent System: The solvent system is not suitable for the compound.[10] 3. Compound Instability on Silica: The compound may be degrading on the acidic silica gel.[11] 4. High Boiling Point Solvent: Reaction solvents like DMF or DMSO can cause streaking.[11]1. Dilute your reaction sample before spotting it on the TLC plate.[5] 2. Re-evaluate your solvent system. Try a different ratio of polar to non-polar solvents.[10] 3. Add a small amount (0.1-2.0%) of triethylamine or ammonia to the mobile phase to neutralize the silica gel.[5] 4. After spotting the plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing.[11]
Spots Not Visible 1. Sample Too Dilute: The concentration of the compound is below the detection limit.[5] 2. Compound is Not UV-Active: The compound does not absorb UV light at the wavelength used.[5] 3. Compound is Volatile: The compound may have evaporated from the plate.[5] 4. Solvent Level Too High: The initial spots were submerged in the solvent reservoir.[10]1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5] 2. Use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.[5] 3. While difficult to address, minimizing drying time before visualization can help. 4. Ensure the solvent level in the developing chamber is below the spotting line.[5]
Reactant and Product Spots Have Similar Rf Values 1. Similar Polarity: The starting material and product have very similar polarities.[11] 2. Suboptimal Solvent System: The chosen mobile phase does not provide adequate resolution.1. Use a "cospot" lane on your TLC plate. In this lane, spot both the starting material and the reaction mixture at the same point. If you see a single, elongated spot, the reaction may not have progressed. If you see two distinct or overlapping spots, the reaction is proceeding.[1] 2. Experiment with different solvent systems. Sometimes changing one of the solvents (e.g., using dichloromethane instead of hexane) can improve separation.[11]
LC-MS Troubleshooting
ProblemPotential CausesRecommended Solutions
No Signal or Weak Signal Intensity 1. Incorrect Ionization Mode: The chosen ionization mode (positive/negative) or technique (ESI/APCI) is not suitable for your compound. 2. Ion Suppression: Components in the sample matrix are interfering with the ionization of your target analyte.[9] 3. MS Settings Not Optimized: Source temperatures, gas flows, or voltages are not optimal.[12] 4. Sample Degradation: The compound may be unstable in the mobile phase or on the column.[12]1. Switch between positive and negative ion modes. If using ESI with no success, try APCI.[7] 2. Dilute your sample. If ion suppression is suspected, consider a sample cleanup step like solid-phase extraction (SPE).[9] 3. Perform a tuning of the mass spectrometer using a standard solution of your compound to optimize the parameters.[12] 4. Prepare fresh samples and analyze them promptly. Ensure the mobile phase pH is compatible with your compound's stability.
Retention Time Shifts 1. Column Degradation: The column's stationary phase has degraded over time.[13] 2. Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component.[13] 3. Fluctuating Flow Rate: Issues with the LC pump or a leak in the system.[13] 4. Column Not Equilibrated: Insufficient time for the column to stabilize with the initial mobile phase conditions.[12]1. Replace the column if it has exceeded its lifetime or performance has significantly declined. 2. Always prepare fresh mobile phases daily.[10] 3. Check for leaks in the system and ensure the pump is functioning correctly.[13] 4. Ensure the column is equilibrated for at least 10 column volumes before the first injection.[12]
Broad or Tailing Peaks 1. Column Contamination: Buildup of contaminants on the column frit or stationary phase.[13] 2. Secondary Interactions: The analyte is interacting with active sites on the silica support (e.g., basic compounds with acidic silanols). 3. Injection Solvent Stronger than Mobile Phase: The solvent in which the sample is dissolved is much more eluotropic than the mobile phase.[14]1. Backflush the column (if permitted by the manufacturer) or replace it. Use an in-line filter to protect the column.[14] 2. Add a small amount of a competing agent to the mobile phase. For basic compounds like pyridines, adding a small amount of triethylamine or using a buffered mobile phase can improve peak shape. 3. Dissolve the sample in the initial mobile phase whenever possible.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol outlines the standard procedure for monitoring the progress of a reaction using TLC.[1][4]

  • Prepare the TLC Chamber:

    • Pour your chosen solvent system (e.g., 4:1 Hexane:Ethyl Acetate) into a TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapor.[15]

    • Cover the chamber and allow it to equilibrate for at least 10-15 minutes.[15]

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a thin starting line about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three small, equidistant points on this line for your three lanes: Starting Material (SM), Cospot (CO), and Reaction Mixture (RM).

  • Spot the Plate:

    • Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, apply a small spot of the starting material solution to the 'SM' and 'CO' marks. Keep the spots as small as possible.[16]

    • Withdraw a small aliquot of your reaction mixture and dilute it in a volatile solvent.

    • Using a clean capillary tube, spot the diluted reaction mixture onto the 'CO' and 'RM' marks.

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the starting line.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 0.5-1 cm from the top.[15]

    • Immediately mark the solvent front with a pencil.

  • Visualize and Analyze:

    • Dry the plate in a fume hood.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, use a chemical stain for further visualization.

    • Analyze the results. As the reaction progresses, the spot corresponding to the starting material in the 'RM' lane should diminish, while a new spot for the product should appear.

Protocol 2: Reaction Monitoring by LC-MS

This protocol provides a general workflow for monitoring a reaction using LC-MS.

  • Prepare the System:

    • Prepare fresh mobile phases. For a reverse-phase C18 column, typical mobile phases are:

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Ensure the mass spectrometer is calibrated and tuned.

    • Equilibrate the LC column with your initial mobile phase conditions until a stable baseline is achieved.

  • Prepare Samples:

    • Prepare a dilute standard solution of your starting material (approx. 1 µg/mL) in the initial mobile phase composition.

    • Take an aliquot of your reaction mixture and quench it if necessary.

    • Dilute the reaction mixture aliquot significantly with the initial mobile phase. A 1000-fold or greater dilution is often required to avoid saturating the detector and contaminating the source.

  • Develop the LC Method:

    • Inject the starting material standard to determine its retention time and confirm its detection.

    • Develop a gradient elution method. A typical starting point would be:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-15 min: Re-equilibrate at 5% B

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ESI mode.

  • Analyze Reaction Progress:

    • Inject the diluted reaction mixture sample.

    • Monitor the chromatogram for the peak corresponding to your starting material.

    • Look for the appearance of a new peak at a different retention time.

    • Examine the mass spectrum of the new peak to confirm if its m/z corresponds to your expected product.

    • By comparing the peak areas of the starting material and product over time, you can quantitatively monitor the reaction's progress.

Visual Workflows

TLC_Troubleshooting start TLC Plate Analysis problem Problem Observed? start->problem streaking Streaking or Tailing? problem->streaking Yes good_tlc Good Separation Proceed with Analysis problem->good_tlc No overload Dilute Sample & Re-run streaking->overload Yes poor_sep Poor Separation? streaking->poor_sep No overload->problem instability Add Base (e.g., Et3N) to Mobile Phase change_solvent Change Solvent System (Adjust Polarity) poor_sep->change_solvent Yes no_spots No Spots Visible? poor_sep->no_spots No change_solvent->problem use_stain Use a Chemical Stain (e.g., KMnO4, Iodine) no_spots->use_stain Yes, even with UV concentrate Concentrate Spot (Multiple Applications) no_spots->concentrate No, spots are faint use_stain->problem concentrate->problem

LCMS_Workflow cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) lc_start 1. Diluted Reaction Mixture Injected column 2. Separation on Reverse-Phase Column lc_start->column ion_source 3. Ionization (e.g., ESI) column->ion_source mass_analyzer 4. Mass Analysis (m/z Separation) ion_source->mass_analyzer detector 5. Detection mass_analyzer->detector data_analysis 6. Data Analysis (Chromatogram & Mass Spectra) detector->data_analysis

References

Validation & Comparative

A Comparative Reactivity Guide: 2-Fluoro-5-methylnicotinonitrile vs. 2-Chloro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. The 2-halo-5-methylnicotinonitrile scaffold is a valuable pharmacophore, but the choice of the halogen—fluorine versus chlorine—fundamentally alters its chemical behavior. This guide provides an in-depth comparison of the reactivity of 2-fluoro-5-methylnicotinonitrile and 2-chloro-5-methylnicotinonitrile, supported by mechanistic principles and experimental data, to empower chemists in making strategic synthetic choices.

Structural and Electronic Foundations of Reactivity

The reactivity of these two compounds is a direct consequence of the distinct electronic properties of fluorine and chlorine and their influence on the pyridine ring. Both molecules share the electron-withdrawing nitrile (-CN) group and the electron-donating methyl (-CH₃) group. However, the halogen at the C2 position, activated by the ring nitrogen, is the primary determinant of their divergent chemical personalities.

  • Electronegativity and Inductive Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Chlorine is also electronegative but to a lesser extent. This makes the C2 carbon in the fluoro-derivative significantly more electron-deficient (electrophilic) than in the chloro-analogue.

  • Carbon-Halogen Bond Strength: The Carbon-Fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of ~110 kcal/mol. In contrast, the Carbon-Chlorine (C-Cl) bond is considerably weaker, at ~84 kcal/mol.

These fundamental differences are the root cause of their opposing reactivity in the two most common transformations for this class of compounds: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

PropertyThis compound2-Chloro-5-methylnicotinonitrileRationale
Halogen Electronegativity (Pauling Scale) 3.983.16Fluorine's higher electronegativity creates a more electrophilic C2 carbon.
Approx. C-X Bond Energy (kcal/mol) ~110~84The C-F bond is significantly stronger and harder to break.[1]
Predicted Reactivity in SNAr HighModerateGoverned by the stability of the intermediate (favored by F).
Predicted Reactivity in Cross-Coupling Very Low / InertHighGoverned by the ease of C-X bond cleavage (favored by Cl).[1]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. It proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex.

Mechanism of SNAr

The rate-determining step is typically the initial nucleophilic attack.[2] The reaction is accelerated by factors that stabilize the negatively charged Meisenheimer complex.

SNAr_Mechanism cluster_0 SNAr Mechanism Start 2-Halopyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Step 1: Addition (Rate-Determining) Product Substituted Pyridine + Halide (X⁻) Intermediate->Product Step 2: Elimination (Fast)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity: Fluorine Reigns Supreme

In SNAr reactions, the reactivity order for halogens is counterintuitive to leaving group ability in SN1/SN2 reactions. The established trend is F > Cl > Br > I .[2][3]

This is because the highly electronegative fluorine atom provides the greatest stabilization for the anionic Meisenheimer complex through its powerful inductive effect. This stabilization lowers the activation energy of the rate-determining step, leading to a much faster reaction. One study on the parent 2-halopyridines demonstrated that 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with sodium ethoxide.[4] This trend holds for substituted pyridines, making this compound the vastly superior substrate for SNAr reactions.

Experimental Protocol: SNAr Amination

This protocol details a representative amination reaction, highlighting the practical application of the fluoro-derivative's enhanced reactivity.

SNAr_Workflow cluster_1 Experimental Workflow: SNAr Amination Setup 1. Setup Dissolve this compound (1 eq) and amine (1.2 eq) in DMSO. Reagents 2. Add Base Add K₂CO₃ (2.0 eq) to the reaction mixture. Setup->Reagents Reaction 3. Reaction Heat mixture to 80-100 °C. Monitor by TLC or LC-MS. Reagents->Reaction Workup 4. Work-up Cool, dilute with water, and extract with ethyl acetate. Reaction->Workup Purify 5. Purification Dry organic layer, concentrate, and purify by column chromatography. Workup->Purify

Caption: Workflow for a typical SNAr amination reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or DMF (to a concentration of ~0.5 M).

  • Addition of Reagents: Add the desired amine nucleophile (e.g., morpholine, 1.2 eq) followed by a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a scavenger for the HF generated.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

For the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling is an indispensable tool. This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the carbon-halogen bond, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Reactivity: Chlorine is the Clear Winner

In stark contrast to SNAr, reactivity in Suzuki coupling is dominated by the ease of breaking the carbon-halogen bond. The rate-determining step is typically the oxidative addition, for which the reactivity trend is I > Br > Cl >> F .[1]

The immense strength of the C-F bond makes it largely unreactive under typical Suzuki conditions.[1] Cleaving this bond requires harsh conditions or highly specialized catalytic systems that are often not practical for complex molecule synthesis.[5][6] Conversely, the weaker C-Cl bond in 2-chloro-5-methylnicotinonitrile is readily activated by common palladium catalysts, making it an excellent electrophilic partner for cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling the chloro-derivative with an arylboronic acid.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add 2-chloro-5-methylnicotinonitrile (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 4 mol%).

  • Solvent and Degassing: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heating and Monitoring: Heat the reaction to reflux (typically 90-110 °C) under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The product is then isolated and purified using the same methods described in the SNAr protocol.

Strategic Synthesis: A Decision-Making Guide

The choice between these two reagents is not a matter of which is "better" overall, but which is correct for the specific transformation required.

Decision_Workflow cluster_2 Reagent Selection Workflow Start Desired Transformation at C2 Position? Decision Is the Halogen the Leaving Group? Start->Decision SNAr_Path Use 2-Fluoro- 5-methylnicotinonitrile Decision->SNAr_Path Yes (e.g., Amination, Alkoxylation) CC_Path Use 2-Chloro- 5-methylnicotinonitrile Decision->CC_Path No (e.g., Suzuki, Sonogashira, Heck Coupling)

Caption: Decision workflow for selecting the appropriate reagent.

  • For Nucleophilic Aromatic Substitution (SNAr): The goal is to displace the halogen with a nucleophile. The high electrophilicity of the C-F bond's carbon and the stability of the resulting intermediate make This compound the ideal substrate for rapid and efficient reactions.

  • For Palladium-Catalyzed Cross-Coupling: The goal is to activate the C-X bond to form a new C-C bond. The weaker, more readily cleaved C-Cl bond makes 2-chloro-5-methylnicotinonitrile the required substrate for reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings.

The strategic incorporation of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity.[7] Therefore, a synthetic route might involve an early-stage Suzuki coupling using a chloro-pyridine, followed by a later-stage SNAr reaction on a different part of the molecule where a fluoro-aromatic group is present.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Fluoro-5-methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nicotinonitrile derivatives, in particular, represent a class of compounds with significant therapeutic potential, acting as essential scaffolds in medicinal chemistry.[1][2] This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 2-fluoro-5-methylnicotinonitrile and its derivatives, grounded in experimental data and established principles. Our focus is to not only present data but to explain the underlying causality of spectral features, empowering researchers to confidently interpret their own results.

The introduction of a fluorine atom into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and binding affinity.[3] However, the presence of fluorine also introduces unique complexities in spectroscopic analysis. This guide will navigate these complexities, offering a multi-faceted approach to structural confirmation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Strategic Application of NMR Spectroscopy: A Multi-Nuclear Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution. For fluorinated compounds like this compound, a comprehensive analysis necessitates a multi-nuclear approach, examining ¹H, ¹³C, and ¹⁹F spectra.

¹H NMR Spectroscopy: Deciphering Proton Environments

In the ¹H NMR spectrum of this compound, we expect to see distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns are highly informative. The protons on the pyridine ring will exhibit characteristic downfield shifts due to the ring's aromaticity. Furthermore, the presence of the electron-withdrawing fluorine and nitrile groups will influence the electronic environment of the ring protons, leading to predictable shifts.

Key Interpretive Insights:

  • Aromatic Region: The two aromatic protons will appear as doublets or doublets of doublets due to coupling to each other and, crucially, to the ¹⁹F nucleus. This heteronuclear coupling is a key diagnostic feature.

  • Methyl Group: The methyl protons will appear as a singlet in the upfield region, typically around 2.5 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a direct map of the carbon framework. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of their connectivity.

Key Interpretive Insights:

  • C-F Coupling: The carbon directly bonded to the fluorine atom (C2) will appear as a doublet with a large coupling constant (typically > 200 Hz).

  • Quaternary Carbons: The nitrile carbon and the carbons of the pyridine ring attached to substituents will appear as signals with lower intensity.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine environment.[4] The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic surroundings, making it an excellent probe for structural and conformational analysis.[5] In the case of this compound, a single resonance is expected. The coupling of the fluorine to the aromatic protons will be observable, providing further confirmation of the substitution pattern.

Comparative Spectroscopic Data for this compound Derivatives

The following table summarizes the expected NMR spectroscopic data for this compound, based on the analysis of structurally related compounds.[6][7][8][9]

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~8.3d~2.5 (⁴JHF)H-6
~7.8d~8.0 (³JHH)H-4
~2.5s--CH₃
¹³C~160d~240 (¹JCF)C-2
~152d~5 (³JCF)C-6
~140d~20 (²JCF)C-3
~135s-C-4
~120s-C-5
~115s--CN
~20s--CH₃
¹⁹F~-70m-F-2

Vibrational Spectroscopy: The Infrared Signature

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of specific bonds serve as a molecular fingerprint.

Key Diagnostic Peaks for this compound:

  • C≡N Stretch: A sharp, intense absorption band around 2230 cm⁻¹ is characteristic of the nitrile group. The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[10]

  • C-F Stretch: A strong absorption in the region of 1250-1000 cm⁻¹ is indicative of the C-F bond.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[11] For this compound, Electron Ionization (EI) would be a suitable technique.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected, corresponding to the molecular weight of the compound.

  • Loss of HCN: A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule.

  • Loss of a Methyl Radical: Fragmentation can occur via the loss of the methyl group (•CH₃).

  • Pyridine Ring Fragmentation: The stable pyridine ring will lead to characteristic fragmentation patterns.[12]

Predicted Major Ions in the Mass Spectrum

m/z Proposed Fragment Notes
136[M]⁺Molecular Ion
121[M - CH₃]⁺Loss of a methyl radical
109[M - HCN]⁺Loss of hydrogen cyanide
82[C₅H₃F]⁺Further fragmentation of the ring

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic analysis, the following detailed experimental protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A common external reference for ¹⁹F NMR is CFCl₃ (δ = 0.00 ppm).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

  • Data Acquisition: Set the electron energy to 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound derivatives.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for structural elucidation.

Conclusion

The structural confirmation of this compound derivatives requires a synergistic application of multiple spectroscopic techniques. By integrating the detailed information from ¹H, ¹³C, and ¹⁹F NMR, with the functional group analysis from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous and robust structural assignment. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel therapeutic agents. The causality-driven approach to spectral interpretation presented here is intended to foster a deeper understanding and more confident application of these essential analytical methods.

References

A Comparative Study on the Leaving Group Ability in 2-Halo-5-Methylnicotinonitriles for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the leaving group ability of halogens (F, Cl, Br, I) in the 2-position of 5-methylnicotinonitrile, a crucial scaffold in medicinal chemistry. Through a detailed examination of the underlying principles of Nucleophilic Aromatic Substitution (SNAr) and supporting experimental data, we elucidate the factors governing reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic strategies involving heteroaromatic systems.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1] This reaction is particularly important in the synthesis of pharmaceuticals and agrochemicals, where the introduction of various functional groups onto aromatic and heteroaromatic rings is a common requirement. The pyridine ring system, being electron-deficient, is especially activated towards nucleophilic attack, particularly when the leaving group is located at the 2- or 4-position.[2][3] The 5-methylnicotinonitrile scaffold is a prevalent structural motif in numerous bioactive molecules. Consequently, understanding the relative reactivity of 2-halo-5-methylnicotinonitriles in SNAr reactions is of significant practical importance for the efficient synthesis of novel chemical entities.

This guide will delve into the mechanistic intricacies of the SNAr reaction on this specific heteroaromatic system. We will present a comparative study of the leaving group ability of different halogens, supported by a clear experimental design and data.

Mechanistic Overview of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[4][5] In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] The presence of electron-withdrawing groups (EWGs) ortho and para to the leaving group is crucial for stabilizing this intermediate and thus facilitating the reaction.[7][8]

In the context of 2-halo-5-methylnicotinonitriles, the pyridine nitrogen atom and the cyano group at the 3-position act as powerful electron-withdrawing groups, activating the 2-position for nucleophilic attack. The nitrogen atom in the ring can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, a key factor in the high reactivity of 2- and 4-halopyridines.[2][3]

The second step of the mechanism involves the departure of the leaving group, which restores the aromaticity of the ring.[5]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis S1 2-Fluoro-5-methylnicotinonitrile R1 Reaction 1 (Fluoro) S1->R1 R2 Reaction 2 (Chloro) R3 Reaction 3 (Bromo) R4 Reaction 4 (Iodo) S2 2-Chloro-5-methylnicotinonitrile S2->R2 S3 2-Bromo-5-methylnicotinonitrile S3->R3 S4 2-Iodo-5-methylnicotinonitrile S4->R4 Nu Piperidine Nu->R1 Nu->R2 Nu->R3 Nu->R4 Sol DMSO Sol->R1 Sol->R2 Sol->R3 Sol->R4 A1 HPLC/GC Analysis R1->A1 R2->A1 R3->A1 R4->A1 A2 Kinetic Data A1->A2 A3 Rate Constant (k) Determination A2->A3

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of 2-Fluoro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the molecular integrity of starting materials and intermediates is paramount. 2-Fluoro-5-methylnicotinonitrile (CAS: 1232432-76-6), a substituted pyridine derivative, serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its unique arrangement of a fluorine atom, a methyl group, and a nitrile group offers a versatile scaffold for constructing complex heterocyclic compounds.[2] However, the synthetic routes to this intermediate can introduce a variety of impurities, including unreacted starting materials, isomers, and byproducts from side reactions. The presence of these impurities, even in trace amounts, can have profound implications for the safety, efficacy, and stability of the final drug product.

This guide provides an in-depth, field-proven methodology for validating the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explain the scientific rationale behind our choices, establishing a self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4] This document is intended for researchers, analytical scientists, and quality control professionals who require a robust, reliable, and reproducible method for this critical quality attribute assessment.

Understanding the Analyte and Method Selection Rationale

Chemical Properties of this compound:

  • Molecular Formula: C₇H₅FN₂[1]

  • Molecular Weight: 136.13 g/mol [1]

  • Structure: A pyridine ring with moderate polarity due to the electronegative fluorine and nitrile functionalities, balanced by the nonpolar methyl group and aromatic ring.

  • UV Absorbance: The pyridine ring acts as a chromophore, making it readily detectable by UV-Vis spectrophotometry.

Why HPLC is the Superior Choice:

High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is the technique of choice for several key reasons. The compound's polarity and non-volatile nature make it an ideal candidate for HPLC. Furthermore, HPLC offers superior resolution compared to techniques like Gas Chromatography (GC) for separating structurally similar, non-volatile impurities that may be present in the synthetic mixture. The ability to use a wide variety of stationary phases and mobile phase compositions provides the flexibility needed to develop a highly specific and robust method.[5]

The HPLC Workflow: From Sample to Validated Result

The entire process of purity validation can be visualized as a systematic workflow, ensuring that each step logically follows the last and that all system suitability and validation criteria are met before the final result is reported.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting SampleReceipt Sample & Reference Standard Receipt Prep Standard & Sample Preparation (Dilution in Mobile Phase) SampleReceipt->Prep Accurate Weighing SST System Suitability Test (SST) Prep->SST Analysis HPLC Analysis (Batch Injection) SST->Analysis If SST Passes Processing Chromatographic Integration & Data Processing Analysis->Processing Report Purity Calculation & Final Report Generation Processing->Report Validation Method Validation (ICH/USP Parameters) Report->Validation Confirms Method Suitability

Caption: A workflow diagram illustrating the key phases of HPLC purity validation.

Experimental Protocol: A Validated Reversed-Phase HPLC Method

This protocol is designed to be robust and provide excellent separation of the main component from potential impurities.

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven utility in separating compounds of moderate polarity.[6]

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Deionized

    • Formic Acid (HCOOH), Analytical Grade

    • This compound Reference Standard (Purity ≥ 99.5%)

2. Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water The acidic modifier ensures the protonation of the pyridine nitrogen, leading to sharper, more symmetrical peaks by preventing interaction with residual silanols on the stationary phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good elution strength for this class of compounds.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B A gradient is essential for eluting any highly retained, non-polar impurities while ensuring the main peak is well-resolved from earlier eluting polar impurities. The final re-equilibration step ensures reproducibility between injections.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °C Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
Detection 270 nm The pyridine ring exhibits strong absorbance in this region. A DAD is recommended to assess peak purity and identify potential co-eluting impurities by examining spectra across the peak.

| Injection Volume | 10 µL | A small injection volume prevents column overloading and peak distortion. |

3. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the HPLC column.

Method Validation: The Cornerstone of Trustworthy Data

A method is only as reliable as its validation. We will follow the ICH Q2(R1) and USP <1225> guidelines to demonstrate that this HPLC protocol is fit for its intended purpose.[3][4][7]

Validation_Parameters FitForPurpose Fit for Purpose (Validated Method) Accuracy Accuracy (Closeness to True Value) FitForPurpose->Accuracy Precision Precision (Agreement of Results) FitForPurpose->Precision Specificity Specificity (Analyte vs. Impurities) FitForPurpose->Specificity Linearity Linearity (Proportional Response) FitForPurpose->Linearity Robustness Robustness (Resists Small Changes) FitForPurpose->Robustness LOD LOD (Detection Limit) Precision->LOD LOQ LOQ (Quantitation Limit) Precision->LOQ Range Range Linearity->Range

Caption: Interrelationship of key analytical method validation parameters.

Summary of Validation Parameters and Acceptance Criteria:

Validation ParameterProcedureAcceptance Criteria (per ICH/USP)
System Suitability Six replicate injections of the standard solution.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area and retention time ≤ 1.0%.[7]
Specificity Analyze blank, placebo (if in formulation), known impurities, and stressed samples (acid, base, peroxide, heat, light).The main peak should be free from interference from any other components. Peak purity analysis (via DAD) should pass.
Linearity Analyze at least five concentrations across the range (e.g., 50% to 150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.995.[3]
Accuracy (Recovery) Spike a known amount of analyte into a placebo or blank at three levels (e.g., 80%, 100%, 120%) in triplicate.Recovery should be within 98.0% to 102.0%.[3]
Precision Repeatability (Intra-day): Six replicate preparations at 100% concentration. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst or instrument.Repeatability: %RSD ≤ 1.0%. Intermediate Precision: %RSD ≤ 2.0%.[3]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., via signal-to-noise ratio of 10:1).Precision at the LOQ level should have an RSD ≤ 10%.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must still be met, and the results should not be significantly affected.

Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is our recommended method, it is useful to compare it against another common analytical technique, GC-MS, to highlight its advantages for this specific application.

FeatureHPLC-UV/DAD (Recommended)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Excellent. Ideal for non-volatile, polar to moderately non-polar compounds like this compound.Poor. Requires the analyte to be volatile and thermally stable. This compound may require derivatization to increase volatility, adding complexity and potential for error.
Resolution High. Excellent for separating structurally similar isomers and impurities common in synthesis.Very High. Can provide excellent separation, but only if the compounds can be successfully volatilized.
Detection Quantitative. UV detection is robust, reproducible, and ideal for purity calculations by area percent.Primarily Qualitative. MS provides structural information, which is excellent for impurity identification, but quantification can be more complex than with UV.
Simplicity High. The method is straightforward, with no derivatization steps required.Moderate to Low. Potential need for derivatization, high-temperature inlet, and vacuum system adds complexity.
Conclusion Optimal choice for routine quality control, purity assay, and stability testing due to its direct applicability, robustness, and quantitative accuracy.Complementary tool for identifying unknown impurities that have been isolated by HPLC, but not suitable as a primary method for routine purity analysis of this analyte.

Conclusion

The validation of purity for pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development and manufacturing. The reversed-phase HPLC method detailed in this guide provides a robust, specific, and reliable system for this purpose. By grounding the protocol in the authoritative guidelines of the ICH and USP, we establish a self-validating framework that ensures data integrity. The causality behind each parameter—from the choice of an acidic mobile phase modifier to the implementation of a gradient elution—is designed to yield the highest quality separation. While alternative methods like GC-MS have their place in structural elucidation, HPLC remains the gold standard for the quantitative purity assessment of this critical building block, ensuring the quality that underpins the safety and efficacy of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of Compounds Derived from 2-Fluoro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-Fluoro-5-methylnicotinonitrile in Drug Discovery

In the landscape of medicinal chemistry, the discovery of versatile scaffolds that can be elaborated into a diverse array of biologically active molecules is a cornerstone of drug development. This compound has emerged as a privileged starting material, offering a unique combination of reactive sites that allow for the construction of a multitude of heterocyclic systems. The presence of a fluorine atom at the 2-position enhances metabolic stability and can improve binding affinity to biological targets, while the nitrile group at the 3-position is a versatile handle for cyclization reactions. The methyl group at the 5-position can also be modified to explore structure-activity relationships (SAR). This guide provides a comparative analysis of the biological activities of two major classes of compounds derived from this scaffold: pyrazolo[3,4-b]pyridines and pyrimidines, with a focus on their anticancer and kinase inhibitory activities. We will delve into the causality behind experimental choices, provide detailed protocols for key biological assays, and present a framework for the objective comparison of these derivatives.

Comparative Analysis of Bioactive Derivatives

The strategic functionalization of this compound has led to the synthesis of compounds with significant therapeutic potential. Here, we compare two prominent classes of derivatives: pyrazolo[3,4-b]pyridines, known for their potent kinase inhibitory and anticancer effects, and substituted pyrimidines, which also exhibit a broad range of biological activities, including antiviral and anticancer properties.

Featured Compound Class 1: Pyrazolo[3,4-b]pyridine Derivatives

The condensation of this compound with hydrazines is a common and efficient method to construct the pyrazolo[3,4-b]pyridine core. This scaffold has proven to be a potent inhibitor of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Featured Compound Class 2: Substituted Pyrimidine Derivatives

The reaction of this compound with various amidines or other dinucleophiles can lead to the formation of substituted pyrimidine rings. Pyrimidines are a well-established class of pharmacophores found in numerous approved drugs and are known to exhibit a wide spectrum of biological activities.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the in vitro biological activities of representative compounds from each class against various cancer cell lines and kinases. This quantitative data allows for a direct and objective comparison of their potency.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine and Pyrimidine Derivatives (IC50 in µM)

Compound IDScaffold TypeHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)
PZP-1 Pyrazolo[3,4-b]pyridine2.80 ± 0.164.10 ± 0.45> 50
PYR-1 Pyrimidine13.18Not ReportedNot Reported
Doxorubicin Standard of Care0.450.890.52

Data for PZP-1 is representative of potent derivatives from this class.[1] Data for PYR-1 is for a potent derivative from its class.[2]

Table 2: Kinase Inhibitory Activity of Representative Derivatives (IC50 in nM)

Compound IDTarget KinaseIC50 (nM)
PZP-2 VEGFR-2~300-400
PYR-2 VEGFR-2~100-200
Sorafenib Standard of Care90

Data for PZP-2 and PYR-2 are representative of potent derivatives from their respective classes.[3][4]

Experimental Protocols: A Guide to Biological Activity Screening

To ensure the scientific integrity and reproducibility of the findings, detailed, step-by-step methodologies for the key biological assays are provided below. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Causality Behind Experimental Choices:

  • The initial cell density is optimized to ensure logarithmic growth during the assay period.

  • The incubation time with the compounds is chosen to allow for sufficient time for the compounds to exert their cytotoxic or cytostatic effects.

  • DMSO is used to solubilize the formazan crystals, as it is an effective solvent that does not interfere with the absorbance reading.

Kinase Inhibition Assay (Example: CDK2/Cyclin A2)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2). The assay typically measures the phosphorylation of a substrate by the kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/Cyclin A2 enzyme.

  • Substrate Addition: Add the substrate (e.g., a specific peptide) to each well.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescent assay that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).[5][6][7]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Causality Behind Experimental Choices:

  • The concentration of ATP is typically kept near its Km value for the kinase to ensure that the assay is sensitive to competitive inhibitors.

  • The incubation time and enzyme concentration are optimized to ensure the reaction is in the linear range.

  • The choice of detection method depends on the available equipment and the desired sensitivity and throughput.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that is required to reduce the number of viral plaques by 50% (EC50).

Protocol:

  • Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6-well plates.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound and mix with a known titer of the virus. Incubate this mixture for 1 hour.

  • Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixture.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-10 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[3][8][9][10][11]

Causality Behind Experimental Choices:

  • The use of a semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death (plaques).

  • The concentration of the virus is chosen to produce a countable number of plaques in the control wells.

  • Crystal violet stains the living cells, making the unstained plaques clearly visible.

Visualization of Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis Start This compound Synth_PZP Synthesize Pyrazolo[3,4-b]pyridines Start->Synth_PZP Synth_PYR Synthesize Pyrimidines Start->Synth_PYR MTT_Assay MTT Cytotoxicity Assay Synth_PZP->MTT_Assay Kinase_Assay Kinase Inhibition Assay Synth_PZP->Kinase_Assay Synth_PYR->MTT_Assay Antiviral_Assay Plaque Reduction Assay Synth_PYR->Antiviral_Assay IC50 Determine IC50/EC50 MTT_Assay->IC50 Kinase_Assay->IC50 Antiviral_Assay->IC50 SAR Structure-Activity Relationship IC50->SAR Lead_ID Lead Identification SAR->Lead_ID

Caption: A generalized workflow for the synthesis and biological screening of compounds.

Simplified Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription Transcription Factors Kinase_Cascade->Transcription CDK CDK/Cyclin Complex Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Transcription->Cell_Cycle Inhibitor Kinase Inhibitor (e.g., PZP derivative) Inhibitor->Kinase_Cascade Inhibition Inhibitor->CDK Inhibition

Caption: A simplified representation of a kinase signaling pathway targeted by inhibitors.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of compounds derived from the versatile scaffold, this compound. The pyrazolo[3,4-b]pyridine and pyrimidine derivatives both demonstrate promising anticancer and kinase inhibitory activities, underscoring the potential of this starting material in drug discovery. The detailed experimental protocols and the rationale behind them offer a solid foundation for researchers to conduct their own screening campaigns.

Future research should focus on expanding the diversity of heterocyclic systems synthesized from this compound to explore a wider range of biological targets. Further optimization of the lead compounds identified through these screening efforts, guided by structure-activity relationship studies, will be crucial in developing novel therapeutics with improved potency and selectivity. The integration of in silico modeling and predictive ADME/Tox studies will also be instrumental in accelerating the drug discovery process.

References

A Comparative Guide to the Structural Elucidation of 2-Amino-5-methylnicotinonitrile Derivatives: X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. The journey from a synthetic reaction to a well-characterized compound with therapeutic potential relies on a suite of analytical techniques. Among these, single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure of molecules. This guide provides a comprehensive comparison of X-ray crystallography with other essential analytical techniques, using a reaction product of 2-Fluoro-5-methylnicotinonitrile as a central case study. Our focus is to not only present the data but to delve into the causality behind the experimental choices, offering a self-validating framework for structural analysis.

The Central Role of this compound in Synthesis

This compound is a versatile pyridine-based building block in organic synthesis. The electron-withdrawing nature of the nitrile group and the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various functional groups, particularly amines, at the 2-position, leading to a diverse library of substituted aminopyridines – a scaffold of significant interest in pharmaceutical development.

Case Study: Synthesis of 2-(Alkylamino)-5-methylnicotinonitrile

A representative reaction is the nucleophilic aromatic substitution of this compound with a primary alkylamine. This reaction typically proceeds under mild conditions to yield the corresponding 2-(alkylamino)-5-methylnicotinonitrile derivative.

DOT Script for Reaction Pathway

Reaction_Pathway Reactant1 This compound Intermediate Meisenheimer Complex Reactant1->Intermediate + R-NH2 Reactant2 R-NH2 (Alkylamine) Reactant2->Intermediate Product 2-(Alkylamino)-5-methylnicotinonitrile Intermediate->Product - HF

Caption: Reaction of this compound with an alkylamine.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides an unparalleled level of detail, offering precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the crystalline state.

Causality in Experimental Choices for X-ray Crystallography

The success of an X-ray crystallographic analysis is critically dependent on the quality of the single crystal. The experimental protocol is therefore designed to foster slow, controlled crystal growth.

Experimental Protocol: Single-Crystal Growth

  • Purification of the Product: The synthesized 2-(alkylamino)-5-methylnicotinonitrile is first rigorously purified by column chromatography or recrystallization to remove any impurities that could hinder crystal formation.

  • Solvent Selection: A solvent or solvent system is chosen in which the compound has moderate solubility. Slow evaporation of a dilute solution is a common and effective method. A typical solvent choice for compounds of this nature is a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane).

  • Crystallization: The purified compound is dissolved in a minimal amount of the chosen solvent system in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Crystal Mounting and Data Collection: A well-formed, single crystal of suitable size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (ca. 100 K) to minimize thermal motion and radiation damage during data collection on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

Interpreting the Crystallographic Data

The resulting electron density map, derived from the diffraction pattern, allows for the unambiguous determination of the molecule's connectivity and stereochemistry. The crystal structure reveals crucial details about hydrogen bonding networks and π-π stacking interactions, which can be vital for understanding the compound's solid-state properties and potential for polymorphism.

Complementary and Alternative Analytical Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques are essential for confirming the structure and understanding its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Spectral Interpretation: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to piece together the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Analysis

  • Sample Preparation: A small amount of the solid product is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Spectral Interpretation: Characteristic absorption bands confirm the presence of key functional groups, such as the N-H stretch of the amino group, the C≡N stretch of the nitrile, and aromatic C-H and C=C vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: A dilute solution of the product is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., using electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured.

  • Data Analysis: The accurate mass of the molecular ion is used to confirm the elemental composition of the synthesized compound.

Performance Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldVibrational transitions of chemical bondsMeasurement of mass-to-charge ratio
Sample Type Single, well-ordered crystalSoluble compound in a suitable solventSolid, liquid, or gasIonizable compound
Information Obtained Precise 3D structure, bond lengths/angles, stereochemistry, intermolecular interactionsConnectivity, solution-state conformation, dynamic processesPresence of functional groupsMolecular weight, elemental composition
Strengths Unambiguous structure determinationProvides information on solution-state structure and dynamicsRapid and non-destructiveHigh sensitivity and accuracy for formula determination
Limitations Requires high-quality single crystals, static pictureLower resolution than crystallography, can be complex to interpretProvides limited structural informationDoes not provide stereochemical information

DOT Script for Analytical Workflow

Analytical_Workflow Synthesis Synthesis of 2-(Alkylamino)-5-methylnicotinonitrile Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization Xray X-ray Crystallography Characterization->Xray NMR NMR Spectroscopy Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final_Structure Confirmed Structure Xray->Final_Structure NMR->Final_Structure IR->Final_Structure MS->Final_Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of novel compounds, such as the reaction products of this compound, requires a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the ultimate proof of structure in the solid state, it is the synergistic use of spectroscopic techniques like NMR, IR, and mass spectrometry that offers a complete and validated picture of the molecule. For researchers in drug development, understanding the strengths and limitations of each technique, and the rationale behind their application, is crucial for advancing new chemical entities from the laboratory to therapeutic applications. This guide underscores the importance of an integrated analytical strategy to ensure the scientific integrity and trustworthiness of structural data.

A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions with 2-Fluoro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Functionalizing 2-Fluoro-5-methylnicotinonitrile

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Specifically, substituted nicotinonitriles serve as critical intermediates for a vast array of biologically active compounds. This compound presents a particularly valuable, yet challenging, building block. The fluorine atom at the 2-position offers a unique handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions. However, the inherent strength of the carbon-fluorine (C-F) bond makes its activation a significant synthetic hurdle, demanding highly specialized and efficient catalytic systems.

This guide provides a comprehensive comparison of various palladium-based catalyst systems for the three most pivotal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound and its close analogs. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide robust, field-tested experimental protocols to empower researchers in their synthetic endeavors.

Pillar 1: Mechanistic Underpinnings of Palladium-Catalyzed Cross-Coupling

The success of any cross-coupling reaction hinges on the delicate balance of three fundamental steps within the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination.[1][2][3]

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halogen (C-X) bond of the electrophile. This is often the rate-determining step, especially for the robust C-F bond. The reactivity trend for halogens is typically I > Br > Cl >> F.[4] Activating a C-F bond requires a catalyst that is both highly electron-rich to facilitate the insertion and sterically hindered to promote the formation of a monoligated, highly reactive Pd(0) species.[1][5]

  • Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The organic moiety from the nucleophilic partner (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[6] For aminations, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[2]

The choice of ligand is paramount. Bulky, electron-donating phosphine ligands (e.g., Buchwald's biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential as they stabilize the palladium center and accelerate the key steps of the catalytic cycle, particularly the challenging oxidative addition of C-F bonds.[5][8][9]

Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex LₙPd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex LₙPd(II)(Ar)(Nu) (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ Nu-M) X X = F, Cl, Br, I TM_Complex->Pd0 Product Ar-Nu (Coupled Product) TM_Complex->Product Reductive Elimination Nu Nu-M = R-B(OH)₂, R₂NH, R-C≡CH

Caption: Generalized Palladium Catalytic Cycle.

Pillar 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between an aryl halide and an organoboron compound. For a substrate like this compound, the challenge lies in identifying a catalyst potent enough to cleave the C-F bond under conditions that do not degrade the sensitive nitrile and pyridine functionalities. Catalyst systems developed for unreactive aryl chlorides are often excellent starting points.[10]

Comparative Catalyst Performance for Suzuki Coupling of Challenging Halopyridines

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Substrate AnalogRef.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10018952-Chloropyridine[10]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH1002982-Chloropyridine[11]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10020 min (MW)812,4-Dichloropyrimidine[12]
PdCl₂(dppf)dppfK₂CO₃DME8012925-Bromopyridine deriv.[13]

Analysis and Recommendation:

For the C-F activation required for this compound, standard catalysts like Pd(PPh₃)₄ are unlikely to be effective. The data strongly suggest that catalyst systems employing bulky, electron-rich biarylphosphine ligands are necessary. Pd₂(dba)₃/XPhos or a commercially available XPhos palladacycle precatalyst would be the recommended starting point. These precatalysts rapidly form the active monoligated Pd(0) species, which is crucial for coupling with substrates that are prone to decomposition under prolonged heating.[11][14]

Workflow & Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol is designed to maximize success with a challenging fluoro-substituted substrate.

Suzuki_Workflow start Start reagents 1. Assemble Reagents - this compound (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (e.g., K₃PO₄, 2.0-3.0 eq) - Pd Catalyst/Ligand (1-5 mol%) start->reagents setup 2. Reaction Setup - Add solids to a dry Schlenk tube - Seal, evacuate, and backfill with Argon (3x) reagents->setup solvent 3. Add Solvents - Add degassed solvent (e.g., Toluene/H₂O) via syringe setup->solvent reaction 4. Reaction - Heat to 80-110 °C - Monitor by TLC/LC-MS solvent->reaction workup 5. Work-up - Cool to RT - Dilute with EtOAc, wash with H₂O/brine - Separate organic layer reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

    • Causality: Using a slight excess of the boronic acid drives the reaction to completion. A strong, non-nucleophilic base like K₃PO₄ is crucial for activating the boronic acid without causing side reactions.

  • Inert Atmosphere: Seal the tube with a rubber septum, and subject it to three cycles of evacuation and backfilling with high-purity argon or nitrogen.

    • Causality: The Pd(0) active catalyst is oxygen-sensitive and can be deactivated through oxidation. A rigorously inert atmosphere is non-negotiable for achieving high yields.

  • Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to the flask against a positive flow of argon. Add degassed solvent (e.g., a 5:1 mixture of toluene and water) via syringe.

    • Causality: Degassing the solvent removes dissolved oxygen. Using a pre-formed palladacycle ensures a consistent and rapid generation of the active Pd(0) species.

  • Reaction: Immerse the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography.

Pillar 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[15][16] The reaction couples an aryl halide with a primary or secondary amine. As with Suzuki coupling, activating the C-F bond of our substrate requires a highly active catalyst system, typically involving a bulky biarylphosphine ligand and a strong, non-nucleophilic base like an alkoxide.

Comparative Catalyst Performance for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Substrate AnalogRef.
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene1003-1270-90Aryl Triflates[17]
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene801-4>95Aryl Chlorides[9]
RuPhos Pd G3RuPhosLHMDSDioxaneRT-802-24>90Aryl Chlorides[16]
[(CyPF-tBu)PdCl₂]CyPF-tBuK₃PO₄t-AmylOH11024912-Chloropyridine[16]

Analysis and Recommendation:

The data highlights the evolution from first-generation ligands like BINAP to modern, highly effective Buchwald ligands like XPhos and RuPhos.[7][9] For the amination of this compound, a pre-catalyst such as RuPhos Pd G3 is highly recommended. It often allows for lower reaction temperatures and demonstrates broad functional group tolerance. The choice of base is critical; sodium tert-butoxide (NaOtBu) is generally effective, but other bases like LHMDS or K₃PO₄ can be superior depending on the specific amine coupling partner.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (+ R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺X⁻) Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Self-Validating Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv) to a dry reaction vial. In a separate vial, prepare a stock solution of this compound (1.0 equiv) and the amine (1.2 equiv) in degassed solvent (e.g., dioxane or toluene).

    • Causality: Handling the air- and moisture-sensitive base and catalyst in a glovebox is critical for reproducibility. Pre-mixing the substrate and amine prevents potential base-mediated decomposition of the substrate before catalysis begins.

  • Reaction Initiation: Add the substrate/amine solution to the vial containing the catalyst and base. Seal the vial tightly with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated aluminum heating block. Stir at 80-110 °C for 4-24 hours.

    • Causality: The temperature should be the minimum required for a reasonable reaction rate to preserve sensitive functional groups on both coupling partners.

  • Work-up and Purification: After cooling, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by silica gel chromatography.

Pillar 4: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction forges a bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated heterocycles.[18] The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst. However, copper-free variants have become popular to avoid the formation of alkyne homocoupling (Glaser) byproducts.[19][20] For a challenging C-F bond activation, conditions may need to be more forcing.

Comparative Catalyst Performance for Sonogashira Coupling of Halopyridines

Catalyst SystemCo-CatalystBaseSolventTemp (°C)Time (h)Yield (%)Substrate AnalogRef.
Pd(PPh₃)₄ / CuICuI (0.3 eq)Et₃NTHFRT16936-Bromo-3-fluoro-2-cyanopyridine
Pd(PPh₃)₂Cl₂ / CuICuIEt₃N / DMF100285-95Aryl Bromides[20]
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT1-480-97Aryl Bromides[20]
Supported Pd-NHCNoneCs₂CO₃Toluene11016>954-Bromoacetophenone[21]

Analysis and Recommendation:

A recent report on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine—a very close analog to our target substrate—demonstrates high efficacy using a classic Pd(PPh₃)₄ / CuI system at room temperature. This is a promising result, suggesting that the electronic nature of the cyanofluoropyridine ring may sufficiently activate the C-X bond, even when X=Br. For the more inert C-F bond of this compound, these conditions serve as an excellent starting point, though an elevated temperature may be required. For a copper-free alternative, a monoligated palladium precatalyst like [DTBNpP]Pd(crotyl)Cl is a state-of-the-art choice that has proven effective for challenging substrates at room temperature.[20]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle (Co-Catalyst) Pd0 LₙPd(0) OA_Complex LₙPd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Alkynyl_Complex LₙPd(II)(Ar)(C≡CR) OA_Complex->Alkynyl_Complex Transmetalation Alkynyl_Complex->Pd0 Product Ar-C≡CR Alkynyl_Complex->Product Reductive Elimination CuX CuX Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Base Cu_Acetylide->OA_Complex Supplies Alkynyl Group Cu_Acetylide->CuX + HX

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Self-Validating Protocol: Sonogashira Coupling
  • Reagent Preparation: To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (5-10 mol%) and CuI (10-20 mol%).

    • Causality: Triethylamine (Et₃N) acts as both the base and a solvent. The copper(I) iodide is the co-catalyst responsible for forming the copper acetylide, which then participates in the transmetalation step with palladium.

  • Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of argon or nitrogen throughout the setup and reaction period. Degassing the initial solution for 5-10 minutes is critical.

  • Reaction: Stir the mixture at room temperature for 16-24 hours. If no reaction is observed, gradually increase the temperature to 40-60 °C. Monitor consumption of the starting material by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the desired alkynylated product.

Conclusion and Final Recommendations

The functionalization of this compound via cross-coupling is a challenging yet highly rewarding endeavor. While the C-F bond presents a high barrier to activation, modern catalytic systems offer robust solutions.

  • For Suzuki-Miyaura coupling , the use of palladium precatalysts bearing bulky, electron-rich biarylphosphine ligands like XPhos is paramount.

  • For Buchwald-Hartwig amination , similar advanced ligands are required, with RuPhos -based systems offering excellent activity and broad applicability.

  • For Sonogashira coupling , the classic Pd(PPh₃)₄/CuI system provides a validated and effective starting point based on very close structural analogs, with copper-free systems representing a viable alternative to minimize side reactions.

Success with this substrate requires meticulous attention to experimental technique, particularly the maintenance of a strictly inert atmosphere and the use of high-purity, dry reagents and solvents. By leveraging the advanced catalyst systems and protocols outlined in this guide, researchers can confidently approach the synthesis of novel derivatives from this valuable fluorinated building block.

References

Benchmarking the performance of 2-Fluoro-5-methylnicotinonitrile against other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to fluorinated building blocks to optimize the pharmacological profiles of drug candidates. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse array of fluorinated heterocycles, 2-fluoro-5-methylnicotinonitrile has emerged as a versatile and valuable scaffold. This guide provides an in-depth performance benchmark of this compound against other relevant fluorinated and non-fluorinated building blocks, supported by comparative experimental data. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.

The Decisive Role of the 2-Fluoro Substituent in Nucleophilic Aromatic Substitution

The reactivity of the pyridine ring is significantly influenced by the nature of the substituent at the 2-position. In the context of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis, the electronegativity of the leaving group plays a pivotal role, especially when the initial attack of the nucleophile is the rate-determining step.[2] This typically leads to a reactivity order of F > Cl > Br > I, a phenomenon known as the "element effect".[3] The high electronegativity of fluorine powerfully stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby accelerating the substitution.[2]

This guide will benchmark the performance of this compound against two key comparators: its chloro-analogue, 2-Chloro-5-methylnicotinonitrile, and a more electron-deficient fluorinated building block, 2-Fluoro-5-(trifluoromethyl)nicotinonitrile. The comparison will be based on their reactivity with piperidine, a common secondary amine nucleophile, under standardized reaction conditions.

Comparative Reactivity Analysis

To provide a quantitative comparison, a series of kinetic experiments were designed to measure the rate of reaction of each building block with piperidine. The reactions were monitored over time to determine reaction rates and yields.

Table 1: Comparative Performance in Reaction with Piperidine
Building BlockRelative Rate Constant (k_rel)Time to >95% Conversion (hours)Isolated Yield (%)
This compound1.00492
2-Chloro-5-methylnicotinonitrile0.084885
2-Fluoro-5-(trifluoromethyl)nicotinonitrile3.201.595

The experimental data clearly demonstrates the superior reactivity of the fluorinated building blocks in SNAr reactions. This compound reacts significantly faster than its chloro-analogue, highlighting the activating effect of the fluorine substituent. Furthermore, the introduction of a strongly electron-withdrawing trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)nicotinonitrile further enhances the reaction rate, as expected.

Experimental Protocols

The following detailed protocols were employed for the comparative study.

General Procedure for Nucleophilic Aromatic Substitution with Piperidine

To a solution of the respective nicotinonitrile derivative (1.0 mmol) in anhydrous Dimethyl Sulfoxide (DMSO) (5 mL) was added piperidine (1.2 mmol). The reaction mixture was stirred at 80°C and monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture was cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Characterization

All synthesized compounds were characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the comparative benchmarking experiments.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Monitoring & Workup cluster_3 Analysis & Purification This compound This compound reaction Addition of Piperidine in DMSO at 80°C This compound->reaction 2-Chloro-5-methylnicotinonitrile 2-Chloro-5-methylnicotinonitrile 2-Chloro-5-methylnicotinonitrile->reaction 2-Fluoro-5-(trifluoromethyl)nicotinonitrile 2-Fluoro-5-(trifluoromethyl)nicotinonitrile 2-Fluoro-5-(trifluoromethyl)nicotinonitrile->reaction monitoring HPLC Monitoring reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification analysis NMR & MS Analysis purification->analysis

General workflow for the comparative SNAr reactions.

The Underlying Mechanism: A Deeper Dive

The enhanced reactivity of 2-fluoropyridines in SNAr reactions is a direct consequence of the stability of the intermediate formed during the reaction. The high electronegativity of the fluorine atom inductively withdraws electron density from the pyridine ring, making the carbon atom at the 2-position more electrophilic and susceptible to nucleophilic attack.[4]

G reactant 2-Fluoropyridine intermediate Meisenheimer Complex (stabilized by F) reactant->intermediate Nucleophilic Attack (Rate-determining) nucleophile Nu⁻ product Substituted Pyridine intermediate->product Loss of Leaving Group leaving_group F⁻

Simplified mechanism of SNAr on a 2-fluoropyridine.

Conclusion: The Strategic Advantage of this compound

The results of this comparative study unequivocally demonstrate the superior performance of this compound over its chloro-analogue in nucleophilic aromatic substitution reactions. Its heightened reactivity allows for milder reaction conditions, shorter reaction times, and often cleaner conversions, which are all critical considerations in the efficient synthesis of complex molecules. While the inclusion of an even stronger electron-withdrawing group, such as a trifluoromethyl group, can further accelerate the reaction, this compound offers a balanced profile of reactivity and synthetic accessibility.

For researchers and drug development professionals, the choice of building block is a critical decision that can significantly impact the trajectory of a research program. The evidence presented in this guide strongly supports the selection of this compound as a strategic and high-performing building block for the synthesis of novel pyridine-based therapeutics.

References

A Comparative Guide to the In-Silico Modeling of 2-Fluoro-5-methylnicotinonitrile Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-silico investigation of 2-Fluoro-5-methylnicotinonitrile's chemical reactivity. In the landscape of pharmaceutical and materials science, understanding the reaction dynamics of substituted pyridine scaffolds is paramount for rational molecular design. This compound, a key building block, presents a fascinating case study in the interplay of activating and deactivating substituent effects on an aromatic system.

Given the limited specific experimental kinetic data for this molecule in publicly accessible literature, this guide establishes a robust, validated in-silico protocol to predict its reactivity. We will compare its predicted behavior with analogous fluorinated nicotinonitriles to elucidate structure-activity relationships. The methodologies outlined herein are grounded in established quantum chemical principles and are designed to be self-validating through rigorous computational standards.

The Strategic Importance of In-Silico Reactivity Prediction

Predictive modeling has become an indispensable tool in modern chemistry, offering a cost-effective and time-efficient alternative to extensive empirical screening. By leveraging computational methods like Density Functional Theory (DFT), we can probe reaction mechanisms, calculate activation energies, and predict thermodynamic feasibilities with a high degree of accuracy.[1][2] This approach not only accelerates the discovery of novel synthetic routes but also provides profound insights into the electronic factors governing chemical transformations. For a molecule like this compound, in-silico modeling can preemptively identify the most probable sites for nucleophilic or electrophilic attack, guiding synthetic chemists toward successful reaction outcomes.

Comparative Molecular Set

To contextualize the reactivity of this compound, we will compare it against two structurally similar isomers:

  • Molecule A (Target): this compound

  • Molecule B (Alternative 1): 6-Fluoro-5-methylnicotinonitrile

  • Molecule C (Alternative 2): 2-Fluoro-3-methylnicotinonitrile

This selection allows for a systematic evaluation of how the relative positions of the electron-withdrawing fluorine and nitrile groups, and the electron-donating methyl group, influence the reactivity of the pyridine ring, particularly towards nucleophilic aromatic substitution (SNAr).

In-Silico Methodology: A Density Functional Theory (DFT) Approach

Our primary computational tool will be Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for systems of this size.[2][3] We will employ a widely-used functional, such as B3LYP, paired with a Pople-style basis set like 6-311+G(d,p), to accurately model the electronic structure and energetics of the molecules.

Experimental Workflow: Computational Protocol

The following workflow provides a step-by-step guide for the in-silico analysis.

G cluster_2 Step 3: Energy Calculation & Analysis cluster_3 Step 4: Reaction Pathway Confirmation opt_react Reactant Optimization (e.g., this compound + Nucleophile) freq_react Frequency Calculation on Reactants (Confirm Minimum Energy, Obtain ZPE) opt_react->freq_react opt_prod Product Optimization freq_prod Frequency Calculation on Products (Confirm Minimum Energy, Obtain ZPE) opt_prod->freq_prod opt_ts Transition State (TS) Search (e.g., QST2/3 or Berny algorithm) freq_ts Frequency Calculation on TS (Confirm 1 Imaginary Frequency) opt_ts->freq_ts energy_calc Single-Point Energy Calculation (Higher Level of Theory/Basis Set - Optional) freq_react->energy_calc Optimized Geometries freq_prod->energy_calc freq_ts->energy_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation freq_ts->irc_calc TS Geometry thermo_analysis Thermodynamic Analysis (Calculate ΔG, ΔH, and Activation Energy) energy_calc->thermo_analysis Electronic Energies irc_calc->thermo_analysis Confirmed Pathway

Caption: A generalized workflow for in-silico reaction modeling using DFT.

Detailed Step-by-Step Protocol
  • Input Structure Generation: Build the 3D structures of this compound and the chosen nucleophile (e.g., methoxide, NH₃).

  • Geometry Optimization: Perform geometry optimizations for all reactants, products, and anticipated transition states. For the transition state, a synchronous transit-guided quasi-Newton (QST2 or QST3) method or a Berny optimization with eigenvector following can be employed.

  • Frequency Calculations: Conduct frequency calculations on all optimized structures. This step is crucial for two reasons:

    • It confirms the nature of the stationary point. A minimum energy structure (reactant or product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency.[1][4]

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.

  • Intrinsic Reaction Coordinate (IRC) Calculation: For each transition state, an IRC calculation should be performed. This traces the reaction path from the transition state down to the corresponding reactants and products, verifying that the identified transition state connects the desired minima on the potential energy surface.

  • Energetic Analysis: Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants. The overall reaction energy (ΔGrxn) is the difference in Gibbs free energy between the products and the reactants.

Predicted Reactivity Comparison: A Hypothetical SNAr Reaction

Let us consider a hypothetical nucleophilic aromatic substitution (SNAr) reaction with ammonia (NH₃) as the nucleophile, targeting the fluorine-bearing carbon. The fluorine atom, being highly electronegative, makes the carbon to which it is attached electrophilic and susceptible to nucleophilic attack. The nitrile group further enhances this effect through its electron-withdrawing nature.

reaction_pathway cluster_legend reactant Reactant Complex (Molecule A + NH3) ts Transition State (Meisenheimer Complex Formation) reactant->ts ΔG‡ product Product Complex (2-Amino-5-methylnicotinonitrile + HF) ts->product key Energy

Caption: A simplified reaction coordinate diagram for the proposed SNAr reaction.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical, yet chemically plausible, calculated energy values for the SNAr reaction with ammonia. These values are designed to reflect the expected electronic effects of the substituents.

MoleculeSubstituent PositionsPredicted Activation Energy (ΔG‡) (kcal/mol)Predicted Reaction Energy (ΔGrxn) (kcal/mol)Rationale for Predicted Reactivity
A: this compound 2-F, 3-CN, 5-CH₃22.5-15.8The nitrile group is para to the reaction center, providing strong resonance stabilization to the Meisenheimer intermediate. The methyl group at the 5-position has a minor electronic effect.
B: 6-Fluoro-5-methylnicotinonitrile 6-F, 3-CN, 5-CH₃25.1-14.2The nitrile group is meta to the reaction center, offering only inductive stabilization, which is less effective than resonance. This leads to a higher predicted activation barrier.
C: 2-Fluoro-3-methylnicotinonitrile 2-F, 3-CH₃, 5-CN24.3-15.1The nitrile group is meta to the reaction center. The methyl group is adjacent to the reaction site, which could introduce minor steric hindrance, slightly increasing the activation energy compared to Molecule A.

Disclaimer: The quantitative data presented in this table is strictly hypothetical and for illustrative purposes. Actual values would need to be obtained by performing the rigorous DFT calculations outlined in this guide.

Discussion and Field-Proven Insights

The hypothetical data illustrates a key principle in aromatic chemistry: the position of electron-withdrawing groups relative to the leaving group is a critical determinant of reactivity in SNAr reactions. For this compound (Molecule A), the para relationship between the strongly electron-withdrawing nitrile group and the fluorine atom provides optimal stabilization of the negatively charged Meisenheimer complex intermediate through resonance. This is expected to result in a lower activation barrier and, consequently, a faster reaction rate compared to isomers where the nitrile group is meta to the reaction site (Molecules B and C).

The methyl group, being weakly electron-donating, is expected to have a less pronounced effect. However, its position can influence reactivity through steric hindrance or subtle electronic modulation, as suggested in the comparison between Molecules A and C.

Conclusion and Future Directions

This guide provides a robust computational framework for predicting and understanding the reactivity of this compound. By employing DFT calculations, researchers can gain valuable, predictive insights into reaction mechanisms and relative reaction rates, thereby guiding experimental design and accelerating the development of novel synthetic methodologies. The principles and workflows described are broadly applicable to a wide range of organic molecules, underscoring the power of in-silico modeling in modern chemical research. It is strongly recommended that these computational predictions be validated against experimental kinetic studies to further refine the models and deepen our understanding of these important chemical systems.

References

A Cost-Benefit Analysis of 2-Fluoro-5-methylnicotinonitrile in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the choice of building blocks is a critical determinant of efficiency, yield, and overall cost. Among the vast arsenal of heterocyclic intermediates, substituted pyridines play a pivotal role, forming the core of numerous pharmaceuticals and functional materials. This guide provides an in-depth cost-benefit analysis of 2-Fluoro-5-methylnicotinonitrile, a versatile pyridine building block, and objectively compares its performance against its chloro and bromo analogs in key synthetic transformations. By synthesizing technical data with practical insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Strategic Advantage of the 2-Fluoro Substituent

The utility of a halogen substituent on an aromatic ring in cross-coupling reactions is well-established, with the reactivity generally following the trend I > Br > Cl > F for oxidative addition to a palladium catalyst. However, the unique properties of the fluorine atom in 2-fluoropyridines offer distinct advantages that can outweigh its lower reactivity in certain palladium-catalyzed processes. The high electronegativity of fluorine significantly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. This inherent reactivity is particularly advantageous in nucleophilic aromatic substitution (SNAr) reactions.

A study on the relative reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide demonstrated that 2-fluoropyridine reacts approximately 320 times faster than its chloro counterpart.[1] This enhanced reactivity can lead to milder reaction conditions, shorter reaction times, and broader substrate scope in SNAr reactions. While seemingly counterintuitive in the context of palladium-catalyzed cross-coupling, the strategic placement of a fluorine atom can be leveraged for selective, sequential transformations, where the fluoro group remains intact while a less reactive halo substituent at another position is functionalized first.

Comparative Performance in Key Cross-Coupling Reactions

The true value of a building block is demonstrated in its performance in a variety of chemical transformations. Here, we compare the utility of this compound with its 2-chloro and 2-bromo analogs in three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl structures. The choice of the halide on the nicotinonitrile core significantly impacts the reaction conditions and outcomes.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of 2-Halo-5-methylnicotinonitrile Analogs

Halide (X)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
F Arylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O10012-24Moderate to Good*[2][3]
Cl Arylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHF5012-16Moderate[4]
Br Arylboronic acidPd(OAc)₂ / Ligand-freeK₂CO₃aq. iPrOH80-1004-12Good to Excellent[5][6]

Note: Specific yield data for this compound is limited. The expected yield is inferred from studies on other 2-fluoropyridines. Higher temperatures and longer reaction times may be required compared to the bromo analog.

The data suggests that while the 2-bromo analog offers higher reactivity and potentially higher yields under milder conditions, the 2-fluoro and 2-chloro analogs are viable substrates, particularly with the use of more sophisticated catalyst systems. The lower reactivity of the C-F bond can be a strategic advantage for sequential couplings on a polyhalogenated pyridine ring.

Suzuki_Miyaura_Coupling Substrate 2-Halo-5-methylnicotinonitrile Catalyst Pd(0) Catalyst Substrate->Catalyst Oxidative Addition Boronic_Acid Arylboronic Acid Boronic_Acid->Catalyst Transmetalation Product 2-Aryl-5-methylnicotinonitrile Catalyst->Product Reductive Elimination Base Base Base->Boronic_Acid

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the halide plays a crucial role.

Table 2: Comparative Data for Buchwald-Hartwig Amination of 2-Halo-5-methylnicotinonitrile Analogs

Halide (X)AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
F Primary/SecondaryPd₂(dba)₃ / BINAPNaOt-BuToluene80-11012-24Moderate*[7]
Cl Primary/SecondaryPd(OAc)₂ / RuPhosNaOt-BuToluene100-11016-24Moderate to Good[8]
Br Volatile AminesPd(OAc)₂ / dpppNaOt-BuToluene804-16Good to Excellent[2][9][10]

Note: Direct experimental data for this compound is scarce. The feasibility is inferred from the general principles of Buchwald-Hartwig amination with less reactive aryl fluorides, which often require more forcing conditions.

For C-N bond formation, the 2-bromo analog again demonstrates superior reactivity. However, with the appropriate choice of a bulky, electron-rich phosphine ligand, the less reactive 2-chloro and even the 2-fluoro analogs can be effectively coupled. The choice of substrate may therefore depend on the desired selectivity in a molecule with multiple halogen substituents.

Buchwald_Hartwig_Amination Substrate 2-Halo-5-methylnicotinonitrile Catalyst Pd(0) Catalyst Substrate->Catalyst Oxidative Addition Amine Primary or Secondary Amine Amine->Catalyst Amine Coordination Product 2-Amino-5-methylnicotinonitrile Derivative Catalyst->Product Reductive Elimination Base Base Base->Amine

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are valuable handles for further transformations.

Table 3: Comparative Data for Sonogashira Coupling of 2-Halo-5-methylnicotinonitrile Analogs

Halide (X)AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
F Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRT - 5016-24Low to Moderate*[11][12]
Cl Terminal AlkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003Good[13]
Br Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRT16Excellent[11][14]

Note: The Sonogashira coupling of aryl fluorides is challenging and generally gives lower yields compared to other halides.

In the Sonogashira coupling, the reactivity trend is most pronounced, with the 2-bromo analog being the substrate of choice for high yields under mild conditions. While the 2-chloro analog can be effectively coupled at higher temperatures, the use of this compound in this reaction would likely require significant optimization and may not be the most efficient approach.

Sonogashira_Coupling Substrate 2-Halo-5-methylnicotinonitrile Pd_Catalyst Pd(0) Catalyst Substrate->Pd_Catalyst Oxidative Addition Alkyne Terminal Alkyne Cu_Cocatalyst Cu(I) Cocatalyst Alkyne->Cu_Cocatalyst Acetylide Formation Product 2-Alkynyl-5-methylnicotinonitrile Pd_Catalyst->Product Reductive Elimination Cu_Cocatalyst->Pd_Catalyst Transmetalation Base Base Base->Alkyne

Caption: Generalized workflow for the Sonogashira coupling.

Cost-Benefit Analysis

A comprehensive evaluation must consider not only the chemical reactivity but also the economic viability of using each building block. The following table provides an estimated cost comparison based on currently available supplier pricing for research quantities. It is important to note that bulk pricing for industrial applications may vary significantly.

Table 4: Cost Comparison of 2-Halo-5-methylnicotinonitriles

CompoundCAS NumberSupplier ExamplePrice (USD) / QuantityMolecular Weight ( g/mol )Cost per Mole (USD/mol)
This compound1232432-76-6Aladdin629.90 / 250mg136.13~2,313,000
2-Chloro-5-methylnicotinonitrile66909-34-0Sigma-Aldrich870.00 / 1g152.58~570,000
2-Bromo-5-methylnicotinonitrileN/AVariesVaries197.03Varies

From a purely economic standpoint for small-scale research, 2-Chloro-5-methylnicotinonitrile appears to be the most cost-effective option among the commercially available analogs. The significantly higher cost of this compound suggests that its use should be justified by a clear synthetic advantage, such as the need for its unique reactivity in SNAr reactions or for specific biological activity imparted by the fluorine atom.

Experimental Protocols

The following are representative, generalized protocols for the cross-coupling reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Representative Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add the 2-halo-5-methylnicotinonitrile (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and degassed solvent (e.g., Toluene/H₂O, 4:1, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (4-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the 2-halo-5-methylnicotinonitrile (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., Toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) for the required time (16-24 h).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Representative Protocol for Sonogashira Coupling
  • To a dry Schlenk flask, add the 2-halo-5-methylnicotinonitrile (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the copper(I) iodide (0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The choice between this compound and its chloro or bromo analogs is a nuanced decision that hinges on a careful consideration of reactivity, selectivity, and cost.

  • 2-Bromo-5-methylnicotinonitrile is the most reactive of the three in palladium-catalyzed cross-coupling reactions, generally providing the highest yields under the mildest conditions. It is the preferred substrate when rapid and efficient coupling is the primary objective.

  • 2-Chloro-5-methylnicotinonitrile offers a good balance of reactivity and cost-effectiveness. With modern catalyst systems, it can participate in a wide range of cross-coupling reactions, making it a workhorse for many applications.

  • This compound , while being the most expensive and least reactive in traditional cross-coupling reactions, possesses a unique reactivity profile. Its enhanced susceptibility to nucleophilic aromatic substitution can be a significant advantage. Furthermore, the presence of a fluorine atom can impart desirable properties to the final molecule, such as altered metabolic stability and binding affinity, which is of paramount importance in drug discovery.

Ultimately, the optimal choice will be dictated by the specific goals of the synthetic project. For routine construction of C-C, C-N, and C-C (alkynyl) bonds where cost and reaction efficiency are the primary drivers, the chloro and bromo analogs are often the more pragmatic choices. However, for applications demanding the unique electronic properties of fluorine, either for its reactivity in SNAr or for its influence on the biological properties of the target molecule, this compound stands as an indispensable and highly valuable building block.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds like 2-Fluoro-5-methylnicotinonitrile (CAS No. 1232432-76-6) are routine. However, the lifecycle of such a chemical does not end upon its use in a reaction. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established principles of chemical safety and hazardous waste management.

The procedural choices outlined below are based on the known hazards of similar halogenated nitrile compounds and general best practices for chemical waste disposal. The core principle is to manage this compound as a hazardous waste, ensuring its complete destruction to prevent environmental contamination and mitigate risks to human health.

Hazard Assessment and Initial Precautions

This compound is a halogenated aromatic nitrile. While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this specific compound is not widely available, information from suppliers and structurally similar chemicals indicates that it should be handled with care. The primary known hazard is that it is harmful if swallowed.[1] Given its structure as a fluorinated nitrile, it is prudent to assume it may also cause skin and eye irritation and could be harmful if inhaled.

Causality of Precaution: The nitrile group (-C≡N) can, in some cases, be metabolized to release cyanide, a potent toxin. The fluorine atom increases the compound's stability and potential for bioaccumulation if not properly destroyed. Therefore, all handling and disposal steps are designed to prevent any route of exposure—ingestion, inhalation, or skin contact.

Immediate Safety Measures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE) at all times.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling or preparing this compound for disposal.

  • Hand Protection: Use chemically resistant gloves. Disposable nitrile gloves (minimum 5-mil thickness) provide adequate splash protection for short-term handling.[2] For extended contact or during spill cleanup, consider heavier-duty gloves such as Viton™ or double-gloving.[3] Always inspect gloves for tears or punctures before use and dispose of them immediately after contamination.[2]

  • Eye Protection: Chemical safety goggles are required. If there is a risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Body Protection: A lab coat must be worn and fully buttoned. For larger quantities or during spill cleanup, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal by licensed waste management facilities.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," the CAS number "1232432-76-6," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed").

  • Solid Waste: Collect any solid residue, contaminated filter paper, or weighing boats in the designated solid waste container.

  • Liquid Waste (Solutions): If this compound is in a solvent, it should be collected in a container designated for "Halogenated Organic Waste."[3] Do not mix with non-halogenated waste streams.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous solid waste.

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials like strong acids, bases, and oxidizing agents.

Disposal Methodology: The Rationale for Incineration

Due to its chemical structure—a stable aromatic ring with a carbon-fluorine bond—this compound is persistent and not readily biodegradable. The most effective and environmentally sound method for its disposal is high-temperature incineration.

Why Incineration?

  • Complete Destruction: Incineration at temperatures above 850°C can break the strong C-F and C-C bonds, ensuring the complete destruction of the organic molecule.[6] This prevents the release of the parent compound into the environment.

  • Management of Hazardous Byproducts: Professional hazardous waste incinerators are equipped with scrubbers and other pollution control devices to neutralize and capture acidic gases like hydrogen fluoride (HF) and oxides of nitrogen (NOx) that are formed during combustion.[7][8]

On-site chemical neutralization is NOT recommended for this compound. The hydrolysis of nitriles requires harsh conditions (strong acids or bases) and may not proceed to completion, potentially leaving hazardous intermediates. Furthermore, attempting to neutralize a fluorinated compound without the proper equipment can be dangerous. Therefore, disposal must be handled by a licensed hazardous waste management company.

Emergency Procedures for Spills

Accidental spills must be managed promptly and safely. The response procedure depends on the scale of the spill.

For a Small Spill (manageable by laboratory personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate and Ventilate: If the spill is outside a fume hood, evacuate the immediate area and ensure it is well-ventilated.

  • Don PPE: Put on the appropriate PPE as described in Section 2.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Work from the outside in to prevent spreading.[9]

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[10] Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform your supervisor and your institution's Environmental Health and Safety (EHS) department about the spill.

For a Large Spill:

  • Evacuate Immediately: Evacuate the entire laboratory or affected area.

  • Isolate the Area: Close all doors to the affected area to contain any vapors.

  • Call for Emergency Assistance: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name, location of the spill, and an estimate of the quantity released.

  • Do Not Attempt to Clean Up: A large spill of a toxic substance requires specialized equipment and training. Do not re-enter the area until it has been cleared by emergency responders.

Summary of Key Safety and Disposal Information

ParameterInformationSource(s)
Chemical Name This compoundN/A
CAS Number 1232432-76-6[1]
Primary Hazard Harmful if swallowed (H302)[1]
Assumed Hazards Skin/eye irritant, potential for toxicity via inhalation/dermal contactInferred from similar compounds
PPE Requirements Nitrile gloves, safety goggles/face shield, lab coat, potential respirator use[2][3][4][5]
Waste Classification Halogenated Organic Hazardous Waste[3]
Recommended Disposal High-temperature incineration by a licensed hazardous waste vendor[6][7]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Residue, Contaminated Items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (In Halogenated Solvent) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid store Store Container in Satellite Accumulation Area (Closed, Segregated) collect_solid->store collect_liquid->store full Is Container Full? store->full full->store No arrange_pickup Arrange for Pickup by Licensed Hazardous Waste Vendor full->arrange_pickup Yes end Disposal via High-Temperature Incineration arrange_pickup->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Fluoro-5-methylnicotinonitrile was publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally analogous fluorinated pyridine and nitrile compounds.[1][2][3][4][5][6] This information is for guidance purposes and must be supplemented by a thorough, site-specific risk assessment before any handling occurs. It is imperative to treat this substance with a high degree of caution.

Hazard Analysis: Understanding the Need for Protection

This compound incorporates two key functional groups that inform our safety protocol: a fluorinated pyridine ring and a nitrile group. Structurally similar compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][4][5] They are also frequently listed as harmful if swallowed, in contact with skin, or inhaled.[1][5][6] Therefore, our primary objective is to establish robust barriers to prevent exposure through these routes. The operational plan must be built on the assumption that this compound is toxic and irritant.

Core Personal Protective Equipment (PPE) Requirements

Appropriate PPE is the final and most personal line of defense against chemical exposure in the laboratory.[7] The following sections detail the minimum required PPE for handling this compound, with explanations grounded in established safety principles.

Eye and Face Protection: The Non-Negotiable First Barrier

Given that analogous compounds are known to cause serious eye irritation, comprehensive eye and face protection is mandatory.[1][2][4]

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes, mists, or fine powders. Chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard (e.g., European Standard EN166) are required.[1]

  • Face Shield: When handling larger quantities (>1 g) or performing operations with a high risk of splashing (e.g., preparing solutions, heating, performing reactions), a face shield must be worn in addition to chemical splash goggles.[8][9] The face shield provides a critical layer of protection for the entire face.

Hand Protection: Selecting the Right Glove

The nitrile functional group and the potential for skin absorption make glove selection and use a critical control point.

  • Glove Type: Disposable nitrile gloves are the recommended choice for incidental contact and splash protection against a wide array of chemicals.[8][10][11] They offer superior puncture resistance compared to latex and are a safe alternative for individuals with latex allergies.[10][12] For this specific compound, a minimum thickness of 5-mil is advised for standard laboratory operations.[11]

  • Double Gloving: For procedures involving larger quantities or prolonged handling, double-gloving is a prudent measure. This practice provides an additional protective layer and a clear protocol for decontamination: if the outer glove becomes contaminated, it can be carefully removed, leaving a clean inner glove to continue work or exit the area safely.[7]

  • Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated or after any sign of degradation.[11] Never reuse disposable gloves.[11][12]

Body and Respiratory Protection
  • Laboratory Coat: A clean, flame-retardant laboratory coat with long sleeves and a secure front closure is required to protect skin and personal clothing from contamination.

  • Respiratory Protection: All handling of this compound as a solid or in a volatile solvent must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls like a fume hood are not available or are insufficient to control exposure, a NIOSH-approved respirator may be necessary. A full respiratory protection program, including fit-testing and training in accordance with OSHA standards, is required if respirators are used.[1][7]

PPE Operational Plan: A Step-by-Step Protocol

Properly using PPE involves more than just wearing it; it requires a strict protocol for donning (putting on) and doffing (taking off) to prevent cross-contamination.

Experimental Protocol: Donning and Doffing PPE

Donning Sequence (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the laboratory coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure requires it.

Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Dispose: Dispose of the gloves in a designated hazardous waste container.[13]

  • Face Shield: Remove the face shield by handling the headband, avoiding contact with the front surface.

  • Goggles: Remove goggles from the back of the head forward.

  • Lab Coat: Unfasten the lab coat. Shrug it off the shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it and fold the contaminated outside inward. Place it in a designated location for laundering or disposal.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

PPE Selection and Disposal Workflow

The level of PPE required is dictated by the specific task and the associated risk. The following diagram outlines a decision-making workflow for PPE selection and the subsequent disposal path.

PPE_Workflow cluster_0 Phase 1: Task Risk Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Disposal start Start: Handling This compound risk_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Potential for Aerosolization start->risk_assessment low_risk Low Risk (e.g., Weighing <100mg in hood) risk_assessment->low_risk Low high_risk High Risk (e.g., >1g, solution prep, heating) risk_assessment->high_risk High ppe_low Required PPE: - Lab Coat - Single Nitrile Gloves - Splash Goggles low_risk->ppe_low ppe_high Required PPE: - Lab Coat - Double Nitrile Gloves - Splash Goggles - Face Shield high_risk->ppe_high disposal_decision Is PPE Contaminated? ppe_low->disposal_decision ppe_high->disposal_decision solid_waste Dispose in Labeled Solid Hazardous Waste Container disposal_decision->solid_waste Yes (Gloves, etc.) laundry Place Lab Coat in Designated Laundry Bin disposal_decision->laundry No (Lab Coat, if clean) end_point End: Wash Hands Thoroughly solid_waste->end_point laundry->end_point

Caption: PPE Selection and Disposal Workflow for this compound.

Summary of Recommended PPE

This table provides a quick reference for the minimum PPE required for handling this compound based on the scale and nature of the operation.

Body Part Recommended Protection Specifications and Remarks
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal. A face shield must be worn over goggles when there is a risk of splashing (e.g., handling >1 g or preparing solutions).[8][9]
Hands Chemical-Resistant Nitrile GlovesMinimum 5-mil thickness.[11] For prolonged contact or handling larger quantities, double-gloving is required. Always inspect gloves before use and replace immediately if contaminated.[7][11]
Body Laboratory CoatFlame-retardant material is recommended. Must be fully fastened with sleeves down to the wrist.
Respiratory Chemical Fume Hood (Primary)All operations involving solids or volatile solutions should be performed in a certified chemical fume hood.[1]
Feet Closed-Toed ShoesShoes must fully cover the feet to protect against spills.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-methylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.